(2R)-2,3-Dihydroxypropanoic acid
Description
(2R)-2,3-Dihydroxypropanoic acid has been reported in Solanum tuberosum, Glycine max, and other organisms with data available.
Glyceric acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2,3-dihydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPOMFGQQGHHO-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016563 | |
| Record name | (R)-Glyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Glyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
| Record name | Glyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6000-40-4, 473-81-4 | |
| Record name | D-Glyceric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceric acid, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Glyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19D9ZZX4MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to (2R)-2,3-Dihydroxypropanoic Acid: Chemical Properties, Structure, and Biological Significance
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological relevance of (2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this significant biomolecule.
Chemical Properties and Structure
This compound is a naturally occurring three-carbon sugar acid.[1][2] It is the D-enantiomer of glyceric acid and plays a role as a fundamental metabolite in various organisms.[3]
Nomenclature and Identification
-
IUPAC Name : this compound[4]
-
Synonyms : D-Glyceric acid, (R)-Glyceric acid, D-glycerate, (-)-D-Glyceric acid[5]
-
CAS Number : 6000-40-4[5]
-
InChI Key : RBNPOMFGQQGHHO-UWTATZPHSA-N[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 106.08 g/mol | [5] |
| Appearance | Colorless syrup | [6] |
| Melting Point | <25 °C | [6] |
| Boiling Point | 532.9 °C at 760 mmHg (Predicted) | [5] |
| pKa | 3.42 ± 0.11 (Predicted) | [5] |
| Water Solubility | 1000.0 mg/mL | |
| Density | 1.2 g/cm³ (Predicted) | [5] |
| LogP | -1.57580 | [5] |
| Hydrogen Bond Donor Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 2 | [5] |
Chemical Structure
This compound is a chiral molecule with a stereocenter at the C2 position. Its structure consists of a three-carbon chain with a carboxylic acid group at one end, and hydroxyl groups attached to the second and third carbons.
Caption: 2D structure of this compound.
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various literature sources.
Asymmetric Synthesis from Glycerol (Enzymatic Method)
This protocol describes a two-step enzymatic reaction for the asymmetric synthesis of D-glyceric acid from glycerol.[7][8]
Materials:
-
Glycerol
-
FAD-dependent alditol oxidase (AldO) from Streptomyces coelicolor A3(2) (wild-type or engineered for higher activity)[7]
-
Catalase
-
Potassium phosphate buffer (pH 7.0)
-
Reaction vessel with temperature and pH control
-
HPLC system for monitoring the reaction
Procedure:
-
Prepare a reaction mixture containing glycerol in potassium phosphate buffer.
-
Add the FAD-dependent alditol oxidase to the reaction mixture. The enzyme catalyzes the oxidation of glycerol to glyceraldehyde.
-
In the same pot, the alditol oxidase further catalyzes the oxidation of glyceraldehyde to D-glyceric acid.
-
Add catalase to the reaction mixture to decompose the hydrogen peroxide byproduct, which can inhibit the oxidase.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and pH.
-
Monitor the conversion of glycerol and the formation of D-glyceric acid periodically by taking samples and analyzing them via HPLC.
-
Upon completion of the reaction, the enzyme can be removed by ultrafiltration or other protein separation techniques. The resulting solution contains D-glyceric acid.
Purification by Chiral Resolution of DL-Glyceric Acid
This protocol describes a general method for the resolution of a racemic mixture of DL-glyceric acid to obtain the (2R)-enantiomer.[9][10]
Materials:
-
Racemic DL-glyceric acid
-
Enantiomerically pure chiral resolving agent (e.g., a chiral amine like (+)-brucine or (R)-1-phenylethylamine)
-
Suitable solvent (e.g., ethanol, methanol, or water)
-
Filtration apparatus
-
Acid and base for salt formation and subsequent liberation of the free acid
Procedure:
-
Dissolve the racemic DL-glyceric acid in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent to the solution. This will form a mixture of diastereomeric salts.
-
Allow the solution to stand, or cool it, to induce crystallization. One of the diastereomeric salts will be less soluble and will crystallize out of the solution preferentially.
-
Separate the crystallized diastereomeric salt by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
To recover the this compound, dissolve the purified diastereomeric salt in water and add an acid (e.g., HCl) to protonate the glycerate and precipitate the chiral resolving agent as its salt.
-
Alternatively, if a chiral base was used, adding a strong base (e.g., NaOH) will liberate the free amine, which can be extracted, leaving the sodium salt of the desired glyceric acid enantiomer in the aqueous phase.
-
The aqueous solution containing the enantiomerically enriched glyceric acid can then be further purified, for example, by ion-exchange chromatography.
Quantitative Analysis by HPLC
This protocol outlines a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).[11][12][13]
Instrumentation:
-
HPLC system equipped with a UV detector or a Refractive Index (RI) detector.
-
Ion-exchange column (e.g., Aminex HPX-87C).
Reagents:
-
This compound standard
-
Sulfuric acid (for mobile phase)
-
Ultrapure water
Chromatographic Conditions:
-
Column: Aminex HPX-87C (300 mm × 7.8 mm)
-
Detector: UV at 210 nm or RI detector[11]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Biological Significance and Pathways
This compound is an important intermediate in several metabolic pathways. Its accumulation is associated with the rare genetic disorder, D-glyceric aciduria. Recent studies also suggest a role for this molecule in cellular signaling.
Metabolic Pathway and D-Glyceric Aciduria
D-glyceric acid is involved in the catabolism of serine and fructose.[14] In the metabolic disorder D-glyceric aciduria, a deficiency in the enzyme D-glycerate kinase prevents the phosphorylation of D-glyceric acid to 2-phosphoglycerate, a key intermediate in glycolysis.[15] This leads to an accumulation of D-glyceric acid in the body.[16]
Caption: D-Glyceric acid metabolism and the enzymatic block in D-glyceric aciduria.
Role as a Signaling Molecule
Recent research suggests that this compound may act as a signaling molecule that activates mitochondrial metabolism.[17][18] Studies have shown that administration of D-glyceric acid can lead to an upregulation of mitochondrial function and a reduction in low-grade inflammation in aging humans.[1] The proposed mechanism involves an increase in intracellular D-glyceric acid concentration, which is hypothesized to trigger a cascade of signals indicating a need for more ATP, thereby stimulating mitochondrial activity.[19]
Caption: Logical workflow of the proposed signaling function of D-glyceric acid.
References
- 1. Promising discovery: D-glyceric acid activates cellular mitochondria and reduces low-grade inflammation in aging humans | EurekAlert! [eurekalert.org]
- 2. acs.org [acs.org]
- 3. This compound | 473-81-4 | Benchchem [benchchem.com]
- 4. mzCloud – 2R 2 3 Dihydroxypropanoic acid [mzcloud.org]
- 5. This compound|lookchem [lookchem.com]
- 6. Glyceric acid - Wikipedia [en.wikipedia.org]
- 7. Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. D-Glyceric acidemia - Wikipedia [en.wikipedia.org]
- 17. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50-60-Year-Old Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Biological Role of D-Glyceric Acid in Metabolic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glyceric acid, a naturally occurring three-carbon sugar acid, occupies a critical nexus in cellular metabolism. While historically viewed as a minor metabolic intermediate, recent research has illuminated its multifaceted roles in key metabolic pathways, including serine and fructose catabolism, gluconeogenesis, and photorespiration. Furthermore, emerging evidence suggests a novel signaling function for D-glyceric acid in the activation of mitochondrial biogenesis and function, positioning it as a molecule of significant interest for therapeutic development in metabolic disorders. This technical guide provides a comprehensive overview of the biological roles of D-glyceric acid, detailing its involvement in metabolic pathways, summarizing key quantitative data, providing detailed experimental protocols for its study, and visualizing its metabolic context through pathway and workflow diagrams.
Introduction
D-Glyceric acid is a chiral carboxylic acid that exists as an intermediate in several fundamental metabolic pathways.[1] Its metabolic significance is underscored by the existence of the rare genetic disorder, D-glyceric aciduria, which results from a deficiency in the enzyme D-glycerate kinase and leads to the accumulation of D-glyceric acid in biological fluids.[2][3] This condition is often associated with severe neurological symptoms, highlighting the importance of tightly regulated D-glyceric acid homeostasis.[3] Beyond its role in inherited metabolic disease, D-glyceric acid is gaining attention for its potential as a signaling molecule that can modulate cellular energy metabolism, particularly through the activation of mitochondrial function.[4][5][6] This guide will delve into the core metabolic pathways involving D-glyceric acid, present relevant quantitative data for researchers, and provide detailed experimental methodologies for its investigation.
Metabolic Pathways Involving D-Glyceric Acid
D-Glyceric acid is primarily involved in the catabolism of the amino acid serine and the metabolism of fructose. It also serves as a substrate for gluconeogenesis and is a key intermediate in the photorespiratory pathway in plants.
Serine Catabolism
In the catabolic pathway of serine, the amino acid is converted to hydroxypyruvate. D-Glycerate dehydrogenase then catalyzes the reduction of hydroxypyruvate to D-glyceric acid, utilizing NADH or NADPH as a cofactor.[7] Subsequently, D-glycerate kinase phosphorylates D-glyceric acid to 2-phosphoglycerate, which can then enter the glycolytic or gluconeogenic pathways.[8]
Fructose Metabolism
D-Glyceric acid is also an intermediate in fructose metabolism, particularly in the liver. Fructose is first phosphorylated to fructose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde. D-Glyceraldehyde can be converted to D-glyceric acid by aldehyde dehydrogenase.[9] Similar to the serine pathway, D-glyceric acid is then phosphorylated to 2-phosphoglycerate.[10]
Photorespiration
In plants and other photosynthetic organisms, D-glyceric acid is a crucial intermediate in the photorespiratory pathway (C2 cycle). This pathway salvages carbon lost due to the oxygenase activity of RuBisCO. In the final step of photorespiration, glycerate is phosphorylated by glycerate 3-kinase to 3-phosphoglycerate, which re-enters the Calvin cycle.[11][12]
Potential Role in Mitochondrial Signaling
Recent studies suggest that D-glyceric acid may act as a signaling molecule that activates mitochondrial metabolism.[4][5][6] Administration of D-glyceric acid has been shown to upregulate mitochondrial metabolism, reduce lactate levels, and decrease markers of inflammation.[4][6] The proposed mechanism involves an increase in the cellular NADH/NAD+ ratio, which would enhance oxidative phosphorylation.[4] While the precise signaling cascade is still under investigation, it is hypothesized that D-glyceric acid may influence the activity of key regulators of mitochondrial biogenesis, such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[13][14]
Quantitative Data
This section summarizes key quantitative data related to D-glyceric acid metabolism, including enzyme kinetics and metabolite concentrations.
Enzyme Kinetics
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| D-Glycerate Dehydrogenase | D-Glycerate | 20 mmol/L | Not Reported | Human Liver | [15] |
| Hydroxypyruvate | 0.5 mmol/L | Not Reported | Human Liver | [15] | |
| NADPH | 0.08 mmol/L | Not Reported | Human Liver | [15] | |
| NADP+ | 0.03 mmol/L | Not Reported | Human Liver | [15] | |
| Glyoxylate | 1.25 mmol/L | Not Reported | Human Liver | [15] | |
| D-Glycerate Kinase | D-Glycerate | ~15 µM | Not Reported | Human Liver | [16] |
| ATP | 0.45 - 0.81 mM | Not Reported | Plants | [4] | |
| D-Glycerate | 0.1 mM | Not Reported | Homo sapiens | [17] |
Metabolite Concentrations
| Metabolite | Condition | Fluid | Concentration | Reference |
| D-Glyceric Acid | D-Glyceric Aciduria | Urine | 6343 - 8812 µmol/mmol creatinine | [18] |
| D-Glyceric Aciduria | Urine | 10.8 to 19.9 mmol/24 h | [19] | |
| Healthy | Urine | 0.4–12 µmol/mmol creatinine | [18] | |
| Healthy Adults | Plasma | Not explicitly quantified, but very low | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of D-glyceric acid metabolism.
Quantification of D-Glyceric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is essential for the accurate measurement of D-glyceric acid in biological samples, which is crucial for diagnosing D-glyceric aciduria and for metabolic research.
Objective: To quantify the concentration of D-glyceric acid in biological fluids (e.g., urine, plasma).
Principle: Due to its low volatility, D-glyceric acid requires derivatization prior to GC-MS analysis. A two-step derivatization involving methoximation followed by silylation is commonly used to increase its volatility.
Workflow:
Materials:
-
Biological sample (urine, plasma)
-
Internal standard (e.g., ¹³C-labeled D-glyceric acid)
-
Pyridine
-
Methoxyamine hydrochloride
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))
-
Organic solvent (e.g., ethyl acetate)
-
GC-MS system
Procedure:
-
Sample Preparation: Thaw frozen biological samples. Add a known amount of internal standard to a specific volume of the sample. For urine, an aliquot can often be used directly. For plasma, a protein precipitation step (e.g., with cold acetone or methanol) may be necessary.
-
Drying: Lyophilize the samples to complete dryness.
-
Methoximation: Add methoxyamine hydrochloride in pyridine to the dried sample. Incubate at a specific temperature (e.g., 60°C) for a defined time (e.g., 60 minutes) to convert carbonyl groups to methoximes.
-
Silylation: Add the silylating agent (e.g., BSTFA with 1% TMCS). Incubate at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to derivatize hydroxyl and carboxyl groups to their trimethylsilyl (TMS) esters.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient program to separate the analytes. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted quantification, monitoring specific ions for D-glyceric acid-TMS and the internal standard.
-
Data Analysis: Integrate the peak areas of the target ions for both D-glyceric acid and the internal standard. Calculate the concentration of D-glyceric acid in the original sample based on the peak area ratio and the known concentration of the internal standard.
D-Glycerate Kinase Activity Assay
This assay is critical for diagnosing D-glyceric aciduria and for characterizing the kinetic properties of the enzyme.
Objective: To measure the activity of D-glycerate kinase in biological samples (e.g., liver homogenates, cell lysates).
Principle: The activity of D-glycerate kinase is determined by a coupled enzyme assay. The product of the D-glycerate kinase reaction, 2-phosphoglycerate, is converted to phosphoenolpyruvate by enolase. Phosphoenolpyruvate is then used by pyruvate kinase to convert ADP to ATP, producing pyruvate. Finally, pyruvate is reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the D-glycerate kinase activity.
Workflow:
Materials:
-
Biological sample containing D-glycerate kinase
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
ATP
-
MgCl₂
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Enolase
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
D-glycerate (substrate)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a cuvette, combine the assay buffer, ATP, MgCl₂, NADH, PEP, enolase, PK, and LDH.
-
Add Sample: Add a specific amount of the biological sample to the cuvette.
-
Equilibrate: Incubate the mixture for a few minutes at a constant temperature (e.g., 37°C) to allow the temperature to equilibrate and to consume any endogenous pyruvate in the sample.
-
Initiate Reaction: Start the reaction by adding a known concentration of D-glycerate.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate Activity: Determine the rate of NADH oxidation from the linear portion of the absorbance versus time plot. The enzyme activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Conclusion
D-Glyceric acid is an increasingly important metabolite that sits at the crossroads of several major metabolic pathways. Its role extends beyond that of a simple intermediate, with emerging evidence pointing towards a function in cellular signaling and the regulation of mitochondrial energy metabolism. The accumulation of D-glyceric acid in D-glyceric aciduria has profound pathological consequences, emphasizing the necessity of understanding its metabolic regulation. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and clinicians working to further elucidate the complex biological roles of D-glyceric acid and to explore its potential as a therapeutic target in a range of metabolic diseases. Further investigation into the precise molecular mechanisms by which D-glyceric acid influences mitochondrial function is a promising avenue for future research.
References
- 1. youtube.com [youtube.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. metabolicsupportuk.org [metabolicsupportuk.org]
- 4. Increasing thermostability of the key photorespiratory enzyme glycerate 3‐kinase by structure‐based recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and characterisation of human glycerol kinase: the role of solubilising agents and molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50-60-Year-Old Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. GitHub - VlachosGroup/renview: The Reaction Network Viewer (ReNView) generates a graphic representation of the reaction fluxes within the system essential for identifying dominant reaction pathways and mechanism reduction. [github.com]
- 11. D-GLYCERATE 3-KINASE, the last unknown enzyme in the photorespiratory cycle in Arabidopsis, belongs to a novel kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader [pubmed.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. uniprot.org [uniprot.org]
- 18. Glycerate kinase - Wikipedia [en.wikipedia.org]
- 19. D(+)-glyceric aciduria: etiology and clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of glycerol in plasma by an automated enzymatic spectrophotometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R)-2,3-Dihydroxypropanoic Acid: A Comprehensive Technical Guide on its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid, is a naturally occurring sugar acid with significant roles in metabolism across a wide range of organisms, from microorganisms to humans. Its presence as a key metabolic intermediate and its potential physiological effects have garnered interest within the scientific and drug development communities. This technical guide provides an in-depth overview of the natural occurrence and sources of this compound, supported by quantitative data, detailed experimental protocols for its analysis, and visualizations of its key metabolic pathways.
Natural Occurrence and Sources
This compound is a widespread natural product, found as a metabolite of glycerol in a diverse array of biological systems.[1] Its presence has been documented in animals, plants, fungi, and bacteria.
1.1. In Humans and Animals:
In humans, this compound is a normal, low-level intermediate in the catabolism of serine and fructose.[2] It is a product of glycerol metabolism and is found in various body fluids.[1] Elevated levels of D-glyceric acid in urine and plasma are indicative of a rare inborn error of metabolism known as D-glyceric aciduria, which results from a deficiency of the enzyme glycerate kinase. The fruit fly (Drosophila melanogaster) is another example of an animal species where D-glyceric acid is a known metabolite.[1]
1.2. In Plants:
This compound has been identified as a phytochemical constituent in various plants.[3] Notable examples include the common aspen (Populus tremula) and flowering plants of the Lotus genus, such as Lotus burttii and L. tenuis.[1] It is considered a component of the plant's metabolic machinery, likely involved in pathways connected to glycerol and serine metabolism.
1.3. In Microorganisms:
A significant natural source of this compound is the microbial world. Certain species of fungi and bacteria are known to produce this acid, often through the oxidation of glycerol.
-
Fungi: Species such as Penicillium and Aspergillus have been reported to produce D-glyceric acid.[1]
-
Bacteria: Acetic acid bacteria are particularly notable for their ability to produce D-glyceric acid from glycerol.[1][3] Genera such as Acetobacter and Gluconobacter are prominent examples.[1] For instance, strains of Gluconobacter frateurii have been optimized to produce high titers of D-glyceric acid in industrial fermentation processes.[3]
Quantitative Data
The concentration of this compound in natural sources can vary significantly. While it is a trace metabolite in healthy humans, its concentration can be substantially elevated in individuals with D-glyceric aciduria. In microbial fermentation, the yield is highly dependent on the strain and culture conditions.
| Source | Matrix | Concentration / Yield | Reference |
| Microorganisms | |||
| Gluconobacter frateurii | Culture Broth (Optimized) | > 80 g/L | [3] |
| Gluconobacter frateurii NBRC103465 | Culture Broth (Optimized) | 136.5 g/L (72% D-enantiomeric excess) | [4] |
| Acetobacter tropicalis NBRC16470 | Culture Broth (Optimized) | 101.8 g/L (99% D-enantiomeric excess) | [4] |
| Escherichia coli (Engineered) | Culture Broth | 4.8 g/L (from D-galacturonate) | [5][6] |
| Plants | |||
| Chenopodium album (leaves) | Dry Weight | Citric Acid: 6.42 mg/g | [7] |
| Argemone mexicana (leaves) | Dry Weight | Succinic Acid: 1.27 mg/g, Fumaric Acid: 0.73 mg/g | [7] |
| Rumex dentatus (leaves) | Dry Weight | Malic Acid: 18.0 mg/g | [7] |
Note: Quantitative data for the natural concentration of this compound in a wide variety of plants and microorganisms is not extensively available in the literature. The provided microbial data largely reflects optimized production yields rather than natural abundance.
Metabolic Pathways
This compound is an intermediate in several key metabolic pathways, primarily connected to the metabolism of glycerol, serine, and fructose.
3.1. Serine Catabolism:
One of the primary routes for the endogenous production of D-glyceric acid in humans is through the catabolism of the amino acid L-serine. This pathway involves the conversion of serine to hydroxypyruvate, which is then reduced to D-glycerate.
3.2. Microbial Glycerol Oxidation:
In many acetic acid bacteria, this compound is produced through the direct oxidation of glycerol. This is a key pathway leveraged for the biotechnological production of the acid.
Experimental Protocols
The analysis of this compound in biological samples typically involves extraction followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.
4.1. Extraction of Organic Acids from Plant Material (General Protocol):
This protocol is a general guideline for the extraction of organic acids from plant tissues for subsequent GC-MS analysis.
-
Sample Preparation:
-
Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue to dryness and then grind to a fine powder.
-
Accurately weigh approximately 50 mg of the dried powder into a microcentrifuge tube.
-
-
Extraction:
-
Derivatization (for GC-MS):
-
To the supernatant, add 300 µL of methanol and 100 µL of 50% sulfuric acid.[7]
-
Incubate the mixture overnight in a water bath at 60°C to facilitate methylation.[7]
-
Cool the mixture to room temperature.
-
Add 800 µL of chloroform and 400 µL of distilled water, then vortex for 1 minute for phase separation.[7]
-
The lower chloroform layer containing the derivatized organic acids is collected for GC-MS analysis.[7]
-
4.2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
This section provides a typical GC-MS methodology for the analysis of derivatized organic acids.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.7 mL/min).[7]
-
Injection:
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 1 minute.
-
Ramp to 125°C at a rate of 25°C/min.
-
Ramp to 300°C at a rate of 10°C/min and hold for 15 minutes.[7]
-
-
Mass Spectrometer Conditions:
-
Quantification: Based on the peak area of a specific ion fragment of the derivatized D-glyceric acid, with normalization to an internal standard and quantification against a standard curve.
4.3. Quantification by High-Performance Liquid Chromatography (HPLC):
HPLC is another powerful technique for the quantification of D-glyceric acid, particularly from microbial cultures.
-
Instrumentation: An HPLC system equipped with a suitable detector (e.g., Refractive Index (RI) or UV detector).
-
Column: An ion-exchange column, such as a Shodex SH1011.
-
Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 50°C.
-
Detection: Refractive Index (RI) detector.
-
Sample Preparation:
-
Centrifuge the microbial culture to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Quantification: Based on the peak area of D-glyceric acid compared to a standard curve prepared with known concentrations of the pure compound.
Logical Workflow for Analysis
The general workflow for the analysis of this compound from biological samples is outlined below.
Conclusion
This compound is a ubiquitous natural product with important roles in the metabolism of a wide range of organisms. Its presence in plants and its production by various microorganisms make these sources valuable for further investigation and potential biotechnological applications. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this molecule in various biological matrices, which is essential for advancing our understanding of its physiological functions and exploring its potential in drug development and other scientific fields. Further research is warranted to elucidate the precise natural concentrations of D-glyceric acid in a broader spectrum of organisms and to fully unravel its metabolic significance.
References
- 1. acs.org [acs.org]
- 2. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotechnological production of D-glyceric acid and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial production of glyceric acid, an organic acid that can be mass produced from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of D-Glyceric acid from D-Galacturonate in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Stereoisomers of 2,3-Dihydroxypropanoic Acid: A Comprehensive Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxypropanoic acid, also known as glyceric acid, is a chiral molecule of significant interest in metabolic research and as a building block in chemical synthesis. Its stereoisomers, D-glyceric acid and L-glyceric acid, exhibit distinct physicochemical properties and play differential roles in biological systems. This technical guide provides an in-depth analysis of these stereoisomers, including their properties, synthesis, separation, and biological significance. Detailed experimental protocols and visual representations of key metabolic pathways are presented to serve as a valuable resource for professionals in the fields of biochemistry, medicine, and drug development.
Introduction to the Stereoisomers of 2,3-Dihydroxypropanoic Acid
2,3-Dihydroxypropanoic acid possesses a single chiral center at the C2 carbon, giving rise to two enantiomers: (R)-2,3-dihydroxypropanoic acid (D-glyceric acid) and (S)-2,3-dihydroxypropanoic acid (L-glyceric acid). These enantiomers are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties in an achiral environment, such as boiling point and density. However, they differ in their interaction with plane-polarized light and their recognition by chiral entities like enzymes, which leads to distinct biological activities.
D-glyceric acid is a natural metabolite in humans, arising from the catabolism of serine and fructose.[1] In contrast, L-glyceric acid is found in certain plants.[2] The accumulation of these stereoisomers in biological fluids is indicative of specific inborn errors of metabolism, making their accurate identification and quantification crucial for clinical diagnosis.
Physicochemical Properties
The distinct stereochemistry of D- and L-glyceric acid gives rise to differences in their optical activity. While many physical properties are identical for enantiomers, their interaction with plane-polarized light is a key differentiator. The racemic mixture (DL-glyceric acid) is optically inactive.
Table 1: Physicochemical Properties of 2,3-Dihydroxypropanoic Acid Stereoisomers
| Property | D-Glyceric Acid | L-Glyceric Acid | DL-Glyceric Acid (Racemic) |
| IUPAC Name | (2R)-2,3-dihydroxypropanoic acid | (2S)-2,3-dihydroxypropanoic acid | (2RS)-2,3-dihydroxypropanoic acid |
| Molecular Formula | C₃H₆O₄ | C₃H₆O₄ | C₃H₆O₄ |
| Molecular Weight ( g/mol ) | 106.08 | 106.08 | 106.08 |
| Appearance | Colorless syrup[2] | Colorless syrup[2] | Colorless syrup[2] |
| Melting Point (°C) | < 25[1][3][4][5] | Not Available | < 25[3][4][5] |
| Boiling Point (°C at 760 mmHg) | 412.0 ± 30.0 (Predicted)[4] | 412.0 (Predicted)[6] | 412.0 ± 30.0 (Predicted)[4] |
| Density (g/cm³) | 1.558 (Predicted)[5] | 1.558 (Predicted)[6] | 1.6 ± 0.1[3] |
| pKa (at 25°C) | 3.42 ± 0.11 (Predicted) | 3.42 ± 0.11 (Predicted) | 3.55[2] |
| Specific Rotation ([α]D) | Varies with conditions; reported as both D-(-) and D-(+) (as salt). See note below. | L-(+)-Form reported for the free acid.[2] | 0° |
| Calcium Salt Dihydrate Melting Point (°C) | 138[2] | 137[2] | - |
| Calcium Salt Dihydrate Specific Rotation ([α]D20, c=5 in H₂O) | +14.5°[2] | -14.6°[2] | - |
Note on Specific Rotation: There is conflicting information in the literature regarding the sign of optical rotation for D-glyceric acid. Some sources refer to it as D-(-)-glyceric acid, while others report a positive rotation for its disodium salt.[7][8] The D/L designation refers to the absolute configuration relative to glyceraldehyde and does not inherently predict the direction of rotation of plane-polarized light. The L-isomer is often referred to as L-(+)-glyceric acid.[2] For research purposes, it is crucial to experimentally determine the specific rotation under the conditions of interest.
Biological Significance and Metabolic Pathways
The stereoisomers of 2,3-dihydroxypropanoic acid are involved in distinct metabolic pathways. Aberrations in these pathways can lead to serious genetic disorders.
D-Glyceric Acid Metabolism and D-Glyceric Aciduria
D-glyceric acid is an intermediate in the catabolism of the amino acid L-serine and in fructose metabolism.[1] In the primary pathway, D-glyceric acid is phosphorylated by the enzyme glycerate kinase (GK) to form 2-phosphoglycerate, which then enters the glycolysis pathway.[7] A deficiency in glycerate kinase, due to mutations in the GLYCTK gene, leads to the accumulation of D-glyceric acid in the body and its excretion in the urine, a condition known as D-glyceric aciduria.[1][7] This rare autosomal recessive disorder can present with a wide range of symptoms, from being nearly asymptomatic to causing severe neurological impairment, developmental delay, and metabolic acidosis.[1]
L-Glyceric Acid Metabolism and Primary Hyperoxaluria Type 2 (L-Glyceric Aciduria)
L-Glyceric aciduria, also known as primary hyperoxaluria type 2 (PH2), is another autosomal recessive metabolic disorder.[9] It is caused by a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). This enzyme is responsible for the reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate. In the absence of functional GRHPR, hydroxypyruvate accumulates and is subsequently reduced to L-glyceric acid by lactate dehydrogenase. The accumulation and excretion of L-glyceric acid and oxalate are the hallmarks of PH2, leading to recurrent kidney stones and potential renal failure.[9]
Experimental Protocols
Synthesis of Racemic 2,3-Dihydroxypropanoic Acid
A common method for the synthesis of DL-glyceric acid is the oxidation of glycerol.
Protocol: Oxidation of Glycerol with Nitric Acid
-
Materials: Glycerol, 90% nitric acid, lead carbonate, lead oxide, calcium carbonate, oxalic acid, hydrogen sulfide source.
-
Procedure:
-
In a tall, narrow glass cylinder, carefully layer 50 g of 90% nitric acid under a solution of 50 g of glycerol in an equal volume of water.
-
Allow the mixture to stand at room temperature until it becomes homogeneous.
-
Slowly evaporate the solution on a water bath to a syrupy consistency.
-
Dilute the syrup with 2 liters of water.
-
Work-up Option A (Lead Salt): Neutralize the solution with lead carbonate and a small amount of lead oxide. Boil and filter the solution while hot. Concentrate the filtrate and cool to crystallize lead glycerate. Collect the crystals and suspend them in water to form a paste. Treat the paste with hydrogen sulfide gas to precipitate lead sulfide. Filter the mixture and evaporate the filtrate on a water bath to obtain DL-glyceric acid as a thick syrup.
-
Work-up Option B (Calcium Salt): Boil the diluted solution with an excess of calcium carbonate and filter while hot. Cool and concentrate the filtrate to crystallize calcium glycerate. Recrystallize the calcium glycerate from hot water. Suspend the purified salt in water and add a stoichiometric amount of oxalic acid to precipitate calcium oxalate. Filter the mixture and evaporate the filtrate to obtain DL-glyceric acid.
-
Resolution of Racemic 2,3-Dihydroxypropanoic Acid
The separation of the D- and L-enantiomers from the racemic mixture can be achieved by forming diastereomeric salts with a chiral resolving agent.
Protocol: Resolution via Diastereomeric Salt Formation with a Chiral Base
-
Principle: A racemic acid ((±)-acid) is reacted with an enantiomerically pure chiral base (e.g., (-)-brucine) to form a mixture of two diastereomeric salts: ((+)-acid-(-)-base) and ((-)-acid-(-)-base). These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[10]
-
General Procedure:
-
Dissolve the racemic DL-glyceric acid in a suitable solvent (e.g., ethanol or water).
-
Add an equimolar amount of a chiral resolving agent, such as (-)-brucine or (+)-cinchonine, to the solution.[10]
-
Heat the solution to ensure complete dissolution, then allow it to cool slowly to induce crystallization.
-
The less soluble diastereomeric salt will crystallize out first. Separate the crystals by filtration.
-
The more soluble diastereomer will remain in the mother liquor.
-
Recrystallize the separated salt fractions to improve diastereomeric purity.
-
Treat each purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the glyceric acid and precipitate the salt of the chiral base.
-
Filter to remove the chiral base salt and isolate the aqueous solution of the enantiomerically enriched glyceric acid.
-
Evaporate the solvent to obtain the pure D- or L-glyceric acid.
-
Chiral High-Performance Liquid Chromatography (HPLC) Separation
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.
Protocol: Analytical Chiral HPLC
-
Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities.
-
Example Method:
-
Column: A column with a chiral selector, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate derivatives) or a protein-based CSP.
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and a polar modifier like isopropanol or ethanol. For acidic compounds like glyceric acid, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for glyceric acid.
-
Optimization: The mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline separation of the enantiomers.
-
Enzymatic Synthesis
Enzymatic methods offer high stereoselectivity for the synthesis of a specific enantiomer.
Protocol: Enzymatic Synthesis of D-Glyceric Acid
-
Principle: An alditol oxidase enzyme can be used for the asymmetric synthesis of D-glyceric acid from glycerol.[11]
-
General Procedure:
-
Prepare a buffered aqueous solution containing glycerol as the substrate.
-
Add a purified alditol oxidase enzyme (e.g., from Streptomyces coelicolor).
-
Incubate the reaction mixture under optimized conditions of temperature and pH with aeration.
-
Monitor the reaction progress by measuring the consumption of glycerol and the formation of D-glyceric acid using HPLC.
-
Upon completion, the enzyme can be removed by ultrafiltration, and the D-glyceric acid can be purified from the reaction mixture.
-
Conclusion
The stereoisomers of 2,3-dihydroxypropanoic acid, D- and L-glyceric acid, present a compelling case study in the importance of stereochemistry in biological systems. Their distinct metabolic roles and the severe consequences of their respective metabolic disorders underscore the need for precise analytical methods for their identification and quantification. The synthetic and separation protocols outlined in this guide provide a foundation for researchers to produce and study these enantiomers, facilitating further investigation into their biological functions and potential therapeutic applications. The continued development of stereoselective synthetic methods and advanced analytical techniques will be crucial in advancing our understanding of these important molecules.
References
- 1. acs.org [acs.org]
- 2. Glyceric Acid [drugfuture.com]
- 3. Glyceric Acid | CAS#:473-81-4 | Chemsrc [chemsrc.com]
- 4. 473-81-4 CAS MSDS (glyceric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. L-Glyceric acid | 28305-26-2 | FG29287 | Biosynth [biosynth.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. hmdb.ca [hmdb.ca]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of D-Glyceric Acid at the Crossroads of Glycolysis and Gluconeogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glyceric acid, a naturally occurring three-carbon sugar acid, holds a critical position in cellular metabolism, acting as a key intermediate linking the catabolism of serine and fructose to the central energy-producing pathways of glycolysis and gluconeogenesis. Its metabolic fate is primarily dictated by the enzyme D-glycerate kinase, which catalyzes its phosphorylation to the glycolytic intermediate 2-phosphoglycerate. Genetic deficiencies in this enzyme lead to the rare metabolic disorder D-glyceric aciduria, characterized by the accumulation of D-glyceric acid in bodily fluids. This technical guide provides a comprehensive overview of the involvement of D-glyceric acid in glycolysis and gluconeogenesis, detailing the metabolic pathways, enzymatic reactions, and associated clinical manifestations. It further presents quantitative data, detailed experimental protocols for analysis, and visual diagrams of the core signaling pathways to serve as a valuable resource for researchers and professionals in the field of metabolic diseases and drug development.
Introduction
Cellular metabolism is a complex and highly regulated network of biochemical reactions essential for life. Glycolysis and gluconeogenesis are two fundamental and reciprocally regulated pathways that control glucose homeostasis. While glycolysis breaks down glucose to generate ATP and pyruvate, gluconeogenesis synthesizes glucose from non-carbohydrate precursors. D-Glyceric acid emerges as a significant metabolite that can feed into these central pathways, originating from the catabolism of the amino acid serine and the metabolism of fructose.[1] The enzyme D-glycerate kinase (GLYCTK) is the lynchpin in this connection, phosphorylating D-glyceric acid to 2-phosphoglycerate, a direct intermediate in both glycolysis and gluconeogenesis.[2] A deficiency in GLYCTK activity results in D-glyceric aciduria, an inborn error of metabolism with a variable clinical presentation ranging from asymptomatic to severe neurological impairment.[3] Understanding the precise role and regulation of D-glyceric acid metabolism is crucial for elucidating the pathophysiology of this disease and for exploring potential therapeutic interventions.
Metabolic Pathways Involving D-Glyceric Acid
D-Glyceric acid is primarily derived from two major metabolic routes: the catabolism of L-serine and the metabolism of fructose.
Serine Catabolism
The breakdown of the amino acid L-serine can proceed through a pathway that generates D-glyceric acid. This multi-step process involves the conversion of serine to hydroxypyruvate.[4] Subsequently, hydroxypyruvate is reduced to D-glycerate.[4]
Fructose Metabolism
In the liver, fructose is metabolized via a pathway that is independent of the phosphofructokinase regulatory step in glycolysis.[5] Fructose is first phosphorylated to fructose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde.[6][7] While DHAP can directly enter glycolysis, D-glyceraldehyde can be either phosphorylated by triokinase to glyceraldehyde-3-phosphate (a glycolytic intermediate) or oxidized by aldehyde dehydrogenase to D-glyceric acid.[8]
The following diagram illustrates the convergence of serine and fructose metabolism on D-glyceric acid.
Integration with Glycolysis and Gluconeogenesis
The conversion of D-glyceric acid to 2-phosphoglycerate by D-glycerate kinase is the key reaction that integrates it into the central carbon metabolism. 2-phosphoglycerate is a bona fide intermediate of both glycolysis and gluconeogenesis.[9]
-
In Glycolysis: 2-phosphoglycerate is converted by enolase to phosphoenolpyruvate, a high-energy compound that subsequently drives the synthesis of ATP.
-
In Gluconeogenesis: The pathway is essentially the reverse of glycolysis. 2-phosphoglycerate can be isomerized to 3-phosphoglycerate and continue up the gluconeogenic pathway to produce glucose.[10]
The direction of metabolic flux, whether towards glycolysis or gluconeogenesis, is dependent on the energetic state of the cell and hormonal signals.
The diagram below depicts the entry of D-glyceric acid into these central pathways.
Quantitative Data
Precise quantitative data on D-glyceric acid metabolism is crucial for understanding its physiological significance and the pathophysiology of D-glyceric aciduria.
Enzyme Activities in Human Liver
The following table summarizes the activities of key enzymes involved in fructose and D-glyceric acid metabolism in the human liver.
| Enzyme | Substrate | Activity (U/g wet weight) | Reference |
| Ketohexokinase | Fructose | 1.23 | [8] |
| Aldolase | Fructose-1-phosphate | 2.08 | [8] |
| Triokinase | D-Glyceraldehyde | 2.07 | [8] |
| Aldehyde Dehydrogenase | D-Glyceraldehyde | 1.04 | [8] |
| D-Glycerate Kinase | D-Glyceric Acid | 0.13 | [8] |
Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions.
D-Glyceric Acid Concentrations in D-Glyceric Aciduria
In individuals with D-glyceric aciduria, the deficiency of D-glycerate kinase leads to a significant accumulation of D-glyceric acid in bodily fluids.
| Fluid | Condition | Concentration Range | Reference |
| Urine | D-Glyceric Aciduria | 6343 - 8812 µmol/mmol creatinine | [11] |
| Urine | Normal | 0.4 - 12 µmol/mmol creatinine | [11] |
Experimental Protocols
Quantification of D-Glyceric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of urinary organic acids, including D-glyceric acid.
Objective: To quantify the concentration of D-glyceric acid in a urine sample.
Principle: Organic acids are extracted from the urine matrix and derivatized to increase their volatility for analysis by GC-MS. The concentration is determined by comparing the peak area of the analyte to that of an internal standard.
Materials:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled analog of a non-endogenous organic acid)
-
Urease
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Thaw the frozen urine sample to room temperature and vortex to ensure homogeneity.
-
To 1 mL of urine, add a known amount of the internal standard.
-
Add urease to hydrolyze urea and incubate at 37°C for 15 minutes.
-
Acidify the sample to pH 1-2 with HCl.
-
Saturate the aqueous phase with NaCl.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the sample.
-
Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step twice more, pooling the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use an appropriate capillary column (e.g., DB-5ms) and a temperature program to separate the organic acids.
-
The mass spectrometer should be operated in full scan mode to identify the compounds based on their mass spectra and retention times.
-
For quantification, use selected ion monitoring (SIM) mode for the characteristic ions of D-glyceric acid and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of D-glyceric acid to the peak area of the internal standard.
-
Determine the concentration of D-glyceric acid in the original urine sample using a calibration curve prepared with known concentrations of D-glyceric acid.
-
Normalize the result to the urinary creatinine concentration.
-
The workflow for this protocol is visualized below.
D-Glycerate Kinase Activity Assay
This protocol describes a coupled enzyme assay to measure the activity of D-glycerate kinase in a sample (e.g., liver homogenate).
Objective: To determine the activity of D-glycerate kinase.
Principle: The production of ADP from the D-glycerate kinase reaction is coupled to the pyruvate kinase and lactate dehydrogenase reactions. The oxidation of NADH to NAD+ by lactate dehydrogenase is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Sample containing D-glycerate kinase (e.g., liver tissue homogenate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
D-glyceric acid solution
-
ATP solution
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Magnesium chloride (MgCl₂)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing:
-
Assay buffer
-
D-glyceric acid
-
ATP
-
PEP
-
NADH
-
MgCl₂
-
PK
-
LDH
-
-
The final volume should be, for example, 1 mL.
-
-
Assay:
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 37°C.
-
Initiate the reaction by adding the sample containing D-glycerate kinase.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for several minutes.
-
-
Data Analysis:
-
Plot absorbance versus time and determine the linear rate of decrease in absorbance (ΔA/min).
-
Calculate the D-glycerate kinase activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product (or consumption of 1 µmol of substrate) per minute under the specified conditions.
-
The logical relationship of the coupled enzyme assay is shown below.
Conclusion
D-Glyceric acid serves as a vital metabolic link between amino acid and carbohydrate metabolism and the central energy pathways of glycolysis and gluconeogenesis. The enzyme D-glycerate kinase plays a crucial, non-redundant role in this connection, and its deficiency leads to the clinically significant condition of D-glyceric aciduria. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research into the regulation of this metabolic junction and the development of potential therapeutic strategies for D-glyceric aciduria. A deeper understanding of the factors that influence the metabolic fate of D-glyceric acid will be instrumental in advancing our knowledge of cellular energy homeostasis and metabolic diseases.
References
- 1. Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLYCTK glycerate kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. GLYCTK | Rupa Health [rupahealth.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Enzymes of fructose metabolism in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-phosphoglycerate [rgd.mcw.edu]
- 10. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of (2R)-2,3-Dihydroxypropanoic Acid in Microorganisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid, is a valuable chiral molecule with significant potential in the pharmaceutical, cosmetic, and biodegradable polymer industries. Its utility as a building block for drug synthesis and other high-value chemicals has driven research into efficient and sustainable production methods. Microbial biosynthesis offers a promising alternative to traditional chemical synthesis, enabling the production of enantiomerically pure D-glyceric acid from renewable feedstocks. This technical guide provides a comprehensive overview of the core microbial biosynthetic routes, detailed experimental protocols, and quantitative production data to support research and development in this field.
Microbial Biosynthetic Pathways for D-Glyceric Acid
Two primary microbial strategies have been successfully employed for the production of D-glyceric acid: oxidative fermentation of glycerol by acetic acid bacteria and metabolic engineering of Escherichia coli. A third, enzymatic approach, shows future promise.
Oxidative Fermentation by Acetic Acid Bacteria
Certain species of acetic acid bacteria, particularly from the genera Gluconobacter and Acetobacter, are capable of efficiently oxidizing glycerol to D-glyceric acid. This process is an aerobic fermentation where membrane-bound alcohol dehydrogenases (mADHs) play a crucial role.[1]
The key enzyme, a membrane-bound alcohol dehydrogenase, directly converts glycerol to D-glyceric acid. The enantiomeric excess of the produced D-glyceric acid is strain-dependent. For instance, Acetobacter tropicalis can produce D-glyceric acid with a high enantiomeric excess (ee) of over 99%, while Gluconobacter frateurii typically yields a lower ee of around 72% but can achieve higher product titers.[1][2][3]
Metabolic Pathway in Acetic Acid Bacteria:
Caption: Oxidative fermentation of glycerol to D-glyceric acid by acetic acid bacteria.
Metabolic Engineering of Escherichia coli
Escherichia coli has been metabolically engineered to produce enantiomerically pure D-glyceric acid from D-galacturonate, a major component of pectin found in agricultural waste.[4] This strategy involves the introduction of heterologous enzymes and the knockout of competing metabolic pathways to channel carbon flux towards the desired product.
The engineered pathway utilizes uronate dehydrogenase (Udh) from Pseudomonas syringae and galactarolactone isomerase (Gli) from Agrobacterium fabrum to convert D-galacturonate to D-galactarolactone and then to D-galactarate. Endogenous E. coli enzymes, including galactarate dehydratase (GarD), 5-keto-4-deoxy-D-glucarate aldolase (GarL), and 2-hydroxy-3-oxopropionate reductase (GarR), then convert D-galactarate into D-glyceric acid. To maximize product accumulation, genes encoding for glycerate kinase (garK), hydroxypyruvate isomerase (hyi), glycerate 3-kinase (glxK), and uronate isomerase (uxaC) are knocked out to prevent the further metabolism of D-glyceric acid and pathway intermediates.[4]
Engineered D-Glyceric Acid Pathway in E. coli:
References
- 1. Microbial production of glyceric acid, an organic acid that can be mass produced from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Microbial Production of Glyceric Acid, an Organic Acid That Can Be Mass Produced from Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
Enzymatic Synthesis of D-Glyceric Acid from Glycerol: A Technical Guide
An in-depth exploration of biocatalytic routes for the sustainable production of a valuable chiral molecule.
The conversion of glycerol, a readily available and inexpensive byproduct of biodiesel production, into the high-value chemical D-glyceric acid presents a significant opportunity for the development of sustainable and green chemical processes.[1][2][3] D-glyceric acid and its derivatives have wide-ranging applications in the pharmaceutical, cosmetic, and biodegradable polymer industries.[4][5] Enzymatic synthesis offers a highly specific and efficient alternative to traditional chemical oxidation methods, which often yield racemic mixtures and require harsh reaction conditions.[3][6] This technical guide provides a comprehensive overview of the core enzymatic strategies for the synthesis of D-glyceric acid from glycerol, with a focus on experimental methodologies and quantitative data for researchers, scientists, and drug development professionals.
Core Enzymatic Pathways
The biocatalytic conversion of glycerol to D-glyceric acid is primarily achieved through a two-step oxidation process, where glycerol is first oxidized to D-glyceraldehyde, which is subsequently oxidized to D-glyceric acid. Several classes of enzymes and microbial systems have been effectively employed for this transformation.
Whole-Cell Biocatalysis using Acetic Acid Bacteria
Acetic acid bacteria, particularly species from the genera Acetobacter and Gluconobacter, are widely utilized for the production of D-glyceric acid from glycerol.[3][7] These microorganisms possess a membrane-bound alcohol dehydrogenase (mADH) that catalyzes the initial oxidation of glycerol.[8]
A common strategy involves a two-step culture approach to mitigate the inhibitory effects of high glycerol concentrations on cell growth. Initially, cells are grown in a medium with a low glycerol concentration to accumulate biomass. Subsequently, the resting cells are used as whole-cell biocatalysts in a high-concentration glycerol solution for the production of D-glyceric acid. Strains like Acetobacter tropicalis have demonstrated the ability to produce high titers of D-glyceric acid with excellent enantiomeric excess.[7][9]
dot
References
- 1. Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biotechnological production of D-glyceric acid and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Bioprocessing of glycerol into glyceric Acid for use in bioplastic monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to D-Glyceric Acid Sodium Salt: Properties, Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-glyceric acid, a naturally occurring three-carbon sugar acid, and its sodium salt are of increasing interest in the fields of metabolic research and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of D-glyceric acid sodium salt. It details experimental protocols for its synthesis, purification, and analysis, and explores its biological significance, particularly its role in mitochondrial metabolism and its association with the metabolic disorder D-glyceric aciduria. This document is intended to serve as a valuable resource for researchers and professionals working with this compound.
Core Physical and Chemical Properties
D-glyceric acid sodium salt is the sodium salt of the D-enantiomer of glyceric acid. While some properties are reported for the free acid, this section summarizes the available data for the sodium salt.
| Property | Value | Source(s) |
| Synonyms | (R)-2,3-Dihydroxypropanoic acid sodium salt, Sodium D-glycerate | |
| Molecular Formula | C₃H₅NaO₄ | |
| Molecular Weight | 128.06 g/mol | Calculated |
| CAS Number | 6000-40-4 | |
| Appearance | White to off-white powder or crystals | |
| Purity (Assay) | ≥95.0% (TLC) | |
| Melting Point | Data not available (likely decomposes) | |
| Boiling Point | Data not available | |
| Solubility | Soluble in water | |
| pKa (of free acid) | 3.55 | |
| Optical Activity | [α]/D +18.5 ± 3.0° (c = 1 in H₂O) | |
| Storage | Store at 2-8°C. Limited shelf life, refer to label. |
Experimental Protocols
Biotechnological Synthesis of D-Glyceric Acid
This protocol is based on the microbial oxidation of glycerol by Gluconobacter frateurii.
Objective: To produce D-glyceric acid from glycerol using a whole-cell biocatalyst.
Materials:
-
Gluconobacter frateurii strain
-
Glycerol (reagent grade)
-
Yeast extract
-
Peptone
-
Sterile fermentation medium (e.g., containing KH₂PO₄, MgSO₄·7H₂O)
-
Fermenter with pH, temperature, and aeration control
-
Shaker incubator for inoculum preparation
-
Centrifuge
Procedure:
-
Inoculum Preparation: Aseptically inoculate a sterile liquid medium containing glycerol, yeast extract, and peptone with a culture of Gluconobacter frateurii. Incubate in a shaker at the optimal temperature (e.g., 30°C) and agitation speed until a sufficient cell density is reached.
-
Fermentation: Transfer the inoculum to a fermenter containing the production medium with a higher concentration of glycerol. Maintain the pH (e.g., around 5.5 by automatic addition of NaOH solution), temperature (e.g., 30°C), and aeration at optimal levels for D-glyceric acid production.
-
Monitoring: Monitor the concentration of glycerol and D-glyceric acid throughout the fermentation process using methods like High-Performance Liquid Chromatography (HPLC).
-
Harvesting: Once the glycerol is consumed and D-glyceric acid concentration is maximized, harvest the fermentation broth.
-
Cell Removal: Separate the bacterial cells from the broth by centrifugation or microfiltration to obtain a cell-free supernatant containing D-glyceric acid.
Conversion to Sodium Salt and Purification
Objective: To convert the biosynthesized D-glyceric acid into its sodium salt and purify it.
Materials:
-
Cell-free supernatant containing D-glyceric acid
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Activated carbon
-
Ethanol (absolute)
-
Ion-exchange resin (optional, for high purity)
-
Rotary evaporator
-
Crystallization vessel
-
Filtration apparatus
Procedure:
-
Neutralization: Slowly add a stoichiometric amount of NaOH solution to the D-glyceric acid supernatant while monitoring the pH. The target pH should be neutral (around 7.0). This reaction forms the sodium salt of D-glyceric acid.
-
Decolorization: Add a small amount of activated carbon to the solution and stir for a period to remove colored impurities. Filter the solution to remove the activated carbon.
-
Concentration: Concentrate the solution using a rotary evaporator under reduced pressure to increase the concentration of the D-glyceric acid sodium salt.
-
Crystallization: Induce crystallization by adding a water-miscible organic solvent like ethanol to the concentrated aqueous solution. Cool the solution to promote crystal formation.
-
Isolation and Washing: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the purified D-glyceric acid sodium salt crystals under vacuum.
-
Optional High-Purity Purification: For higher purity, the neutralized solution can be passed through a series of cation and anion exchange resins to remove residual salts and other ionic impurities before the crystallization step.
Analytical Methods
Objective: To determine the purity and concentration of D-glyceric acid sodium salt.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For organic acids, ion-exchange or reverse-phase chromatography is commonly used.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the D-glyceric acid sodium salt in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System: Use an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column or an ion-exchange column) and a detector (e.g., Refractive Index Detector (RID) or UV detector at a low wavelength like 210 nm).
-
Mobile Phase: A typical mobile phase for organic acid analysis is a dilute aqueous solution of a strong acid like sulfuric acid or phosphoric acid.
-
Analysis: Inject the prepared sample into the HPLC system. The retention time of the peak corresponding to D-glycerate is used for identification, and the peak area is used for quantification against a standard curve prepared from a reference standard.
Objective: To confirm the chemical structure of D-glyceric acid sodium salt.
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are most common for organic molecules.
Methodology:
-
Sample Preparation: Dissolve a small amount of the D-glyceric acid sodium salt in a deuterated solvent, typically deuterium oxide (D₂O). Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.
-
NMR Spectrometer: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, integration of proton signals, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the molecular structure of D-glyceric acid.
Objective: To identify the functional groups present in D-glyceric acid sodium salt.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption pattern is unique to the molecule and provides information about its functional groups.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
FTIR Spectrometer: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups. For D-glyceric acid sodium salt, characteristic peaks for O-H (hydroxyl), C-H, and C=O (carboxylate) functional groups are expected.
Biological Significance and Signaling Pathways
Role in D-glyceric Aciduria
D-glyceric aciduria is a rare inborn error of metabolism characterized by the accumulation of D-glyceric acid in the body. The underlying cause is a deficiency in the enzyme glycerate kinase (GLYCTK), which catalyzes the phosphorylation of D-glyceric acid to 2-phosphoglycerate, an intermediate in the glycolytic pathway.
In-depth Technical Guide on (2R)-2,3-Dihydroxypropanoic Acid
For researchers, scientists, and professionals in drug development, a clear understanding of key chemical compounds is paramount. This guide provides essential information on (2R)-2,3-Dihydroxypropanoic acid, a significant molecule in various biological contexts.
Chemical Identity
This compound is a naturally occurring sugar acid. Its structure and stereochemistry are crucial to its function in biological systems.
Synonyms and CAS Number
Precise identification of chemical compounds is critical for research and regulatory purposes. The Chemical Abstracts Service (CAS) number is a unique identifier for each chemical substance. The following table summarizes the CAS number and common synonyms for this compound.
| Property | Value |
| CAS Number | 6000-40-4[1][2][3] |
| Synonyms | D-Glyceric acid[1][2][3] |
| (R)-2,3-dihydroxypropanoic acid[1][2] | |
| D-glycerate[1][2][3][4] | |
| (R)-glycerate[1][2][3][4] | |
| Glyceric acid, D-[1][2] | |
| Propanoic acid, 2,3-dihydroxy-, (2R)-[1][2][3] | |
| (-)-D-Glyceric acid[2][3] | |
| [R,(-)-]-2,3-Dihydroxypropanoic acid[2][3] | |
| a,b-Hydroxypropionic acid[1][2][4] | |
| alpha,beta-Hydroxypropionic acid[2][4][5] | |
| Glyceronic acid[2][5] |
References
D-Glyceric Aciduria: A Comprehensive Technical Guide to its Biochemical Basis
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-glyceric aciduria is a rare, autosomal recessive inborn error of metabolism characterized by the accumulation and excretion of D-glyceric acid.[1] This condition arises from a deficiency in the enzyme D-glycerate kinase (GLYCTK), a critical component in the catabolism of serine and fructose.[1][2][3] The clinical presentation of D-glyceric aciduria is markedly heterogeneous, ranging from severe, progressive encephalopathy with profound neurological impairment to milder phenotypes with only speech delay or even asymptomatic individuals.[1][4] This technical guide provides an in-depth exploration of the biochemical underpinnings of D-glyceric aciduria, including the affected metabolic pathways, the genetic basis of the disorder, and detailed experimental protocols for its diagnosis and study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of therapeutic interventions for this and other metabolic disorders.
Introduction
D-glyceric aciduria, also known as D-glycerate kinase deficiency, is a metabolic disorder resulting from the genetic impairment of the enzyme D-glycerate kinase.[3][5] This enzyme catalyzes the phosphorylation of D-glycerate to 2-phosphoglycerate, a key intermediate in glycolysis.[1] The deficiency of D-glycerate kinase leads to a metabolic block, causing the accumulation of D-glyceric acid in bodily fluids, which is then excreted in the urine.[3][4] The disorder is inherited in an autosomal recessive manner, meaning an individual must inherit two mutated copies of the responsible gene, GLYCTK, to be affected.[1][3]
The clinical manifestations of D-glyceric aciduria are highly variable, with some individuals presenting with severe neurological symptoms such as intellectual disability, seizures, microcephaly, and failure to thrive, while others may exhibit only mild developmental delays or be entirely asymptomatic.[1][4] This clinical variability presents a diagnostic challenge and suggests the influence of other genetic or environmental factors on the disease phenotype.
Biochemical Basis of D-Glyceric Aciduria
The biochemical hallmark of D-glyceric aciduria is the deficiency of D-glycerate kinase (EC 2.7.1.31).[5] This enzyme plays a crucial role in the metabolic pathways of serine and fructose.
Role in Serine and Fructose Metabolism
D-glyceric acid is an intermediate in the catabolism of the amino acid L-serine and in a minor pathway of fructose metabolism. In the serine catabolic pathway, serine is converted to hydroxypyruvate, which is then reduced to D-glycerate. In fructose metabolism, fructose can be converted to fructose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate and D-glyceraldehyde. D-glyceraldehyde can be oxidized to D-glycerate.
Under normal physiological conditions, D-glycerate kinase phosphorylates D-glycerate to 2-phosphoglycerate, which then enters the glycolytic pathway to be used for energy production or gluconeogenesis. In D-glyceric aciduria, the deficiency of D-glycerate kinase disrupts this conversion, leading to the accumulation of D-glycerate.
Pathophysiology
The precise mechanisms by which the accumulation of D-glyceric acid leads to the observed clinical symptoms, particularly the neurological manifestations, are not fully understood. It is hypothesized that high concentrations of D-glyceric acid may interfere with cerebral energy metabolism, neurotransmitter function, or other critical cellular processes in the brain. The metabolic acidosis that can be present in affected individuals may also contribute to the pathophysiology.[4]
Quantitative Data
The diagnosis of D-glyceric aciduria is primarily based on the detection of elevated levels of D-glyceric acid in the urine. Enzyme activity assays and genetic testing provide definitive confirmation.
| Parameter | Patient Range | Normal Range | Reference |
| Urinary D-Glyceric Acid | 2900 - 8812 µmol/mmol creatinine | 0.4 - 12 µmol/mmol creatinine | [2] |
| D-Glycerate Kinase Activity | < 5% of normal | 100% |
Table 1: Biochemical Markers in D-Glyceric Aciduria
Genetic Basis
D-glyceric aciduria is caused by mutations in the GLYCTK gene, located on chromosome 3p21. The gene encodes the enzyme D-glycerate kinase. A variety of mutations have been identified in individuals with D-glyceric aciduria, including missense, nonsense, frameshift, and deletion mutations.
| Mutation | Type | Reference |
| c.1448delT (p.Phe483SerfsX2) | Frameshift | [2] |
| c.1478T>G (p.Phe493Cys) | Missense | [2] |
| c.1558delC (p.Leu520CysfsX108) | Frameshift | [2] |
| c.767C>G (p.P256R) | Missense |
Table 2: Known Pathogenic Variants in the GLYCTK Gene
Experimental Protocols
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the quantitative analysis of D-glyceric acid in urine.
5.1.1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 1500 x g for 10 minutes to remove any particulate matter.
-
Transfer 1.0 mL of the supernatant to a clean glass tube.
-
Add an internal standard (e.g., 10 µL of a 1 mg/mL solution of ethylmalonic acid).
-
Acidify the urine to a pH of approximately 1 by adding 100 µL of 6M HCl.
-
Saturate the sample with sodium chloride.
5.1.2. Extraction
-
Add 2 mL of ethyl acetate to the acidified urine sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 1500 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
5.1.3. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS system.
5.1.4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Injection Volume: 1 µL (splitless mode)
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-600
5.1.5. Data Analysis
Quantification is achieved by comparing the peak area of the D-glyceric acid derivative to the peak area of the internal standard and referencing a calibration curve prepared with known concentrations of D-glyceric acid.
D-Glycerate Kinase Enzyme Assay (Radiochemical Method)
This protocol is adapted from the method described for human liver tissue.
5.2.1. Tissue Homogenization
-
Obtain a liver biopsy or fibroblast cell pellet.
-
Homogenize the tissue in a buffer containing 10 mM potassium phosphate (pH 7.4), 1 mM EDTA, and 1 mM dithiothreitol.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
The resulting supernatant is used for the enzyme assay.
5.2.2. Assay Reaction
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
0.2 mM [1-¹⁴C]D-glycerate (specific activity ~50 mCi/mmol)
-
-
Initiate the reaction by adding 10-50 µL of the tissue homogenate supernatant to 100 µL of the reaction mixture.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 1 M formic acid.
5.2.3. Separation and Quantification
-
Separate the product, [¹⁴C]2-phosphoglycerate, from the substrate, [¹⁴C]D-glycerate, using anion-exchange chromatography (e.g., a small DEAE-cellulose column).
-
Elute the unreacted D-glycerate with water.
-
Elute the 2-phosphoglycerate with a salt gradient (e.g., 0-0.5 M NaCl).
-
Quantify the radioactivity in the 2-phosphoglycerate-containing fractions using liquid scintillation counting.
-
Enzyme activity is expressed as nmol of product formed per minute per mg of protein.
Visualizations
Metabolic Pathways
Caption: Metabolic pathways leading to the production and metabolism of D-glyceric acid.
Experimental Workflow
Caption: Workflow for urinary organic acid analysis by GC-MS.
Conclusion
D-glyceric aciduria is a complex inborn error of metabolism with a wide spectrum of clinical severity. A thorough understanding of its biochemical and genetic basis is essential for accurate diagnosis, patient management, and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge of D-glyceric aciduria, with a focus on the quantitative and methodological aspects relevant to researchers and drug development professionals. Further research is needed to elucidate the precise pathophysiological mechanisms underlying the neurological dysfunction observed in this disorder, which will be critical for the identification of new therapeutic targets.
References
Methodological & Application
Application Note: Synthesis of (2R)-2,3-Dihydroxypropanoic Acid from D-Glyceraldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2R)-2,3-Dihydroxypropanoic acid, also known as D-glyceric acid, is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. It is a naturally occurring three-carbon sugar acid found as an intermediate in metabolic pathways such as glycolysis.[1] This document provides a detailed protocol for the synthesis of this compound via the selective catalytic oxidation of D-glyceraldehyde. The methodology is designed to be robust and reproducible, yielding a high-purity product.
Chemical Reaction Pathway
The synthesis involves the direct and selective oxidation of the aldehyde functional group in D-glyceraldehyde to a carboxylic acid, without affecting the two hydroxyl groups. This transformation can be efficiently achieved using a heterogeneous catalyst, such as platinum on a carbon support (Pt/C), with molecular oxygen as the terminal oxidant.[2]
Caption: Chemical transformation of D-glyceraldehyde to this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the catalytic oxidation of D-glyceraldehyde. These values are representative and may vary based on specific experimental conditions and equipment.
| Parameter | Value | Unit | Notes |
| D-Glyceraldehyde (Substrate) | 9.0 | g | 0.1 mol |
| Solvent (Deionized Water) | 200 | mL | - |
| Catalyst (5% Pt/C) | 0.5 | g | - |
| Reaction Temperature | 60 | °C | Controlled via oil bath |
| Oxygen Pressure | 2 | bar | - |
| Stirring Speed | 1000 | rpm | Mechanical stirring |
| Reaction Time | 6 | hours | Monitored by HPLC |
| Substrate Conversion | >95 | % | Determined by HPLC analysis |
| Product Yield (Isolated) | 85 - 90 | % | After purification |
| Product Purity | >98 | % | Determined by ¹H NMR and HPLC |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.
Materials and Reagents
-
D-Glyceraldehyde (≥98% purity)
-
5% Platinum on activated carbon (Pt/C) catalyst
-
Deionized water
-
Oxygen gas (high purity)
-
Nitrogen gas (high purity)
-
Sodium bicarbonate (NaHCO₃)
-
Dowex® 50WX8 hydrogen form ion-exchange resin
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterium oxide (D₂O) for NMR analysis
-
HPLC grade water and sulfuric acid for mobile phase
Equipment
-
High-pressure batch reactor (e.g., Parr autoclave) equipped with a mechanical stirrer, gas inlet/outlet, temperature probe, and pressure gauge.
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel with vacuum flask)
-
Rotary evaporator
-
Freeze-dryer (Lyophilizer)
-
Glass column for chromatography
-
Standard laboratory glassware
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).[3]
-
Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz).
Synthesis Procedure
-
Reactor Setup: Add 0.5 g of 5% Pt/C catalyst and 200 mL of deionized water to a clean, dry high-pressure batch reactor.
-
Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove air.
-
Reactant Addition: Dissolve 9.0 g (0.1 mol) of D-glyceraldehyde in the water inside the reactor.
-
Reaction Initiation: Begin stirring at 1000 rpm and heat the reactor to 60°C.
-
Oxygenation: Once the target temperature is reached, pressurize the reactor with 2 bar of oxygen.[3] Maintain this pressure throughout the reaction by supplying oxygen as it is consumed.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots of the reaction mixture. Filter the aliquot to remove the catalyst and analyze it by HPLC to determine the consumption of D-glyceraldehyde. The reaction is typically complete within 6 hours.
-
Reaction Quench: Once the reaction is complete, stop the heating, cease the oxygen supply, and allow the reactor to cool to room temperature. Carefully vent the excess pressure and purge the reactor with nitrogen gas.
Work-up and Purification
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® using a Büchner funnel to completely remove the Pt/C catalyst. Wash the catalyst cake with a small amount of deionized water to ensure complete recovery of the product.
-
Neutralization (Optional): The resulting solution will be acidic. For certain purification methods, it can be partially neutralized with a base like sodium bicarbonate. However, for ion-exchange purification, this step is omitted.
-
Ion-Exchange Chromatography: The product is highly soluble in water, making extraction difficult.[4] Purification is effectively achieved using a strong acid cation-exchange resin (e.g., Dowex® 50WX8) to remove any metal ions and other cationic impurities.
-
Prepare a column with the activated resin.
-
Pass the filtered reaction solution through the column.
-
Elute the product with deionized water.
-
-
Solvent Removal: Concentrate the collected aqueous fractions containing the product using a rotary evaporator under reduced pressure at a temperature below 50°C to avoid degradation.
-
Final Drying: For complete removal of water, freeze-dry (lyophilize) the concentrated product to obtain this compound as a colorless, viscous syrup or solid.[1]
Product Characterization
-
HPLC Analysis:
-
NMR Spectroscopy:
-
Dissolve a small sample of the final product in D₂O.
-
¹H NMR: The spectrum is expected to show characteristic peaks for the protons of the C-2 and C-3 carbons.
-
¹³C NMR: The spectrum should confirm the presence of three distinct carbon signals, including the carbonyl carbon of the carboxylic acid.
-
Experimental Workflow Diagram
The entire process from preparation to final product analysis is outlined in the following workflow diagram.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
References
Application Notes and Protocols for the Quantification of D-Glyceric Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glyceric acid is a chiral carboxylic acid that serves as a key intermediate in various metabolic pathways, including the catabolism of serine and fructose.[1][2][3] The accurate and sensitive quantification of D-glyceric acid in biological matrices such as plasma and urine is of paramount importance for the diagnosis and monitoring of inborn errors of metabolism, most notably D-glyceric aciduria.[1][3] This metabolic disorder results from a deficiency of the enzyme D-glycerate kinase, leading to an accumulation of D-glyceric acid in bodily fluids.[2][3] Furthermore, the analysis of D-glyceric acid levels is crucial in broader metabolomic studies to understand cellular metabolism and in drug development to assess potential metabolic liabilities of new chemical entities.
These application notes provide a comprehensive overview of the principal analytical methodologies for the quantification of D-glyceric acid in biological samples. Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, along with a comparative summary of their performance characteristics.
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method for D-glyceric acid quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and the availability of instrumentation. The following table summarizes the key quantitative performance parameters of the most common techniques.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Assay |
| Principle | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | Chromatographic separation of the analyte followed by highly selective and sensitive mass-based detection. | Specific enzymatic reaction leading to a measurable signal (e.g., colorimetric or fluorometric). |
| Derivatization | Mandatory (e.g., methoximation and silylation).[4] | Not always necessary, but can be used for chiral separation.[5] | Not applicable. |
| Specificity | High, based on retention time and mass spectrum. | Very high, based on precursor/product ion transitions.[6] | High, dependent on enzyme specificity. |
| Sensitivity (LOD) | Typically in the low micromolar to nanomolar range. | Can reach picomolar to femtomolar range. | Generally in the micromolar range.[7] |
| Limit of Quantification (LOQ) | Typically in the low micromolar range. | Can be in the low nanomolar range. | Typically in the low micromolar range.[7] |
| Linearity | Good over several orders of magnitude. | Excellent over a wide dynamic range. | Generally linear over a defined concentration range. |
| Accuracy (% Recovery) | Typically >80-90%.[8] | Typically >90%. | Good, often within ±15%. |
| Precision (% CV) | Good, typically <15%. | Excellent, often <10%. | Good, typically <15%. |
| Sample Throughput | Moderate. | High, especially with modern UHPLC systems. | High, suitable for plate-based formats. |
| Chiral Separation | Possible with chiral columns or derivatizing agents. | Readily achievable with chiral columns.[6] | Not typically designed for chiral separation. |
| Instrumentation | GC-MS system. | LC-MS/MS system (triple quadrupole recommended). | Spectrophotometer or fluorometer. |
| Notes | A well-established and robust method. | The gold standard for high sensitivity and specificity. | No specific commercial kits for D-glyceric acid were identified; development would be required. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes the analysis of D-glyceric acid in plasma and urine samples using GC-MS following a two-step derivatization procedure.
a. Materials and Reagents
-
D-Glyceric acid standard
-
Internal Standard (IS): Stable isotope-labeled D-glyceric acid (e.g., D-glyceric acid-d3) or a structurally similar compound not present in the sample.
-
Pyridine
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Methanol, Ethyl Acetate, Hexane (all HPLC or GC grade)
-
Anhydrous sodium sulfate
-
Deionized water
b. Sample Preparation
-
Thawing and Centrifugation: Thaw frozen biological samples (plasma or urine) on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any particulate matter.[4]
-
Aliquoting and Internal Standard Spiking: Transfer a precise volume (e.g., 100 µL) of the supernatant to a clean microcentrifuge tube. Add a known amount of the internal standard solution.
-
Protein Precipitation (for plasma): Add 4 volumes of ice-cold methanol to the plasma sample. Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40-50°C.
c. Derivatization
-
Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried residue. Vortex and incubate at 60°C for 60 minutes.[4] This step protects ketone and aldehyde groups.
-
Trimethylsilylation: Add 80 µL of MSTFA with 1% TMCS. Vortex and incubate at 60°C for 30 minutes.[4] This step replaces active hydrogens with trimethylsilyl groups, increasing volatility.
d. GC-MS Analysis
-
GC System: Agilent 7890B GC or equivalent.
-
Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for D-glyceric acid-TMS derivative (e.g., m/z 219, 292, 307) and the internal standard.
e. Data Analysis
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing standards of known concentrations.
Experimental Workflow for GC-MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Chiral Analysis
This protocol outlines a method for the simultaneous quantification of D- and L-glyceric acid in urine, which is critical for the differential diagnosis of D-glyceric aciduria and primary hyperoxaluria type II.[6]
a. Materials and Reagents
-
D-Glyceric acid and L-Glyceric acid standards
-
Internal Standard (IS): Stable isotope-labeled D-glyceric acid (e.g., D-glyceric acid-d3)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Triethylamine acetate buffer (pH 4.1) can also be used as a mobile phase component.[6]
-
Solvents: Methanol, Acetonitrile (LC-MS grade)
-
Deionized water (LC-MS grade)
b. Sample Preparation
-
Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilution and Internal Standard Spiking: Dilute the urine supernatant (e.g., 1:10) with deionized water. Add a known amount of the internal standard solution.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial. For many urine samples, minimal sample preparation beyond dilution is needed.[6]
c. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Ristocetin A glycopeptide antibiotic silica gel bonded column (e.g., Astec CHIROBIOTIC R, 150 x 2.1 mm, 5 µm).[6]
-
Column Temperature: 40°C.
-
Mobile Phase: Isocratic elution with 10% methanol in triethylamine acetate buffer (pH 4.1) or a gradient with Mobile Phase A and B.[6]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470) with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific parent-to-daughter ion transitions for D/L-glyceric acid (e.g., m/z 105 -> 75) and the internal standard.
d. Data Analysis
Quantification is performed using the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of D- and L-glyceric acid standards.
Experimental Workflow for LC-MS/MS Analysis
References
- 1. metabolicsupportuk.org [metabolicsupportuk.org]
- 2. D-Glyceric acidemia - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. Introducing an Experimental Design Approach for Efficient Optimization of Chiral Derivatization Conditions for D- and L-Glyceric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of (2R)- and (2S)-2,3-dihydroxypropanoic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dihydroxypropanoic acid, also known as glyceric acid, is a chiral carboxylic acid with two enantiomeric forms: (2R)-2,3-dihydroxypropanoic acid (D-glyceric acid) and (2S)-2,3-dihydroxypropanoic acid (L-glyceric acid). The accurate separation and quantification of these enantiomers are crucial in various fields, including the diagnosis of inherited metabolic disorders such as D-glyceric aciduria and L-glyceric aciduria (primary hyperoxaluria type 2).[1] In drug development, the stereoisomeric purity of chiral building blocks like glyceric acid is a critical quality attribute. This application note provides detailed protocols for the enantioselective analysis of glyceric acid using High-Performance Liquid Chromatography (HPLC).
Principle of Chiral Separation
The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers interact differently. This can be accomplished either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. This document focuses on direct chiral separation methods.
Protocol 1: Chiral HPLC-MS/MS Method Using a Ristocetin A Glycopeptide-Based Column
This method is adapted from a published procedure for the determination of glyceric acid enantiomers in biological samples and utilizes a chiral stationary phase based on a glycopeptide antibiotic.[1]
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source[1]
-
Chiral Column: Ristocetin A glycopeptide antibiotic silica gel bonded column[1]
-
This compound and (2S)-2,3-dihydroxypropanoic acid standards
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Acetic acid
-
Deionized water
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Ristocetin A glycopeptide antibiotic silica gel bonded column |
| Mobile Phase | 10% Methanol in Triethylamine Acetate (TEAA) buffer (pH 4.1)[1] |
| Flow Rate | To be optimized for the specific column dimensions |
| Column Temperature | Ambient |
| Injection Volume | To be optimized |
| Detection | Tandem Mass Spectrometry (MS/MS) in negative ion mode[1] |
3. Preparation of Mobile Phase (TEAA buffer, pH 4.1):
-
Prepare an aqueous solution of triethylamine.
-
Adjust the pH to 4.1 with acetic acid.
-
Add methanol to a final concentration of 10% (v/v).
-
Filter and degas the mobile phase before use.
4. Sample Preparation:
-
For biological samples like urine, minimal sample preparation may be required.[1] Dilute the sample in the mobile phase.
-
For other samples, dissolve a known quantity in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The two enantiomers of glyceric acid were reported to be well-separated, with retention times of approximately 3.6 and 4.5 minutes.[1]
-
Quantification is achieved by monitoring specific parent-to-daughter ion transitions using the mass spectrometer.[1]
Protocol 2: Alternative Chiral HPLC Method Using a Polysaccharide-Based Column
Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids.[2][3] This protocol provides a general starting point for method development using these types of columns.
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Refractive Index (RI) detector
-
Chiral Column: Polysaccharide-based CSP (e.g., Chiralpak® or Lux® series)[2][4]
-
This compound and (2S)-2,3-dihydroxypropanoic acid standards
-
Hexane or Heptane (HPLC grade)
-
2-Propanol (IPA) or Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for normal phase)
-
Acetonitrile or Methanol (HPLC grade)
-
Water (deionized)
-
Formic acid or Acetic acid (for reversed-phase)
2. Chromatographic Conditions (Method Development Starting Points):
Normal Phase Mode
| Parameter | Condition |
| Column | Amylose or Cellulose-based CSP (e.g., Chiralpak IA/IB/IC, Lux Cellulose-1/Amylose-1)[2][4] |
| Mobile Phase | Hexane/2-Propanol with 0.1% Trifluoroacetic Acid (TFA) (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 - 20 µL |
| Detection | UV (e.g., 210 nm) or RI |
Reversed-Phase Mode
| Parameter | Condition |
| Column | Immobilized Polysaccharide-based CSP (e.g., Chiralpak IA/IB/IC) |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 - 20 µL |
| Detection | UV (e.g., 210 nm) or RI |
3. Sample Preparation:
-
Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
4. Method Optimization:
-
The mobile phase composition, particularly the ratio of the organic modifier and the acidic additive, should be optimized to achieve the best resolution and retention times.
-
The choice between normal phase and reversed-phase will depend on the specific polysaccharide-based column and the sample matrix. Immobilized polysaccharide columns offer greater flexibility in solvent choice.[2]
Data Presentation
The following table summarizes expected quantitative data from a successful chiral separation of (2R)- and (2S)-2,3-dihydroxypropanoic acid.
| Parameter | This compound | (2S)-2,3-dihydroxypropanoic acid |
| Retention Time (t_R) | t_R1 | t_R2 |
| Peak Area | Area_1 | Area_2 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5 for baseline separation} |
Experimental Workflow
Caption: Workflow for chiral HPLC analysis of 2,3-dihydroxypropanoic acid.
Conclusion
The successful chiral separation of (2R)- and (2S)-2,3-dihydroxypropanoic acid can be achieved using specialized chiral stationary phases. The choice of the specific CSP and mobile phase conditions will depend on the available instrumentation and the sample matrix. The protocols provided offer robust starting points for developing a reliable and accurate method for the enantioselective analysis of glyceric acid, which is essential for both clinical diagnostics and pharmaceutical quality control.
References
- 1. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the GC-MS Analysis of D-Glyceric Acid after Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glyceric acid is a key intermediate in various metabolic pathways, and its accurate quantification is crucial for the diagnosis and monitoring of certain metabolic disorders, such as D-glyceric aciduria. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of small, volatile molecules. However, due to its polar nature and low volatility, D-glyceric acid requires a chemical derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[1] This application note provides a detailed protocol for the quantitative analysis of D-glyceric acid in biological samples using GC-MS following a two-step derivatization process involving methoximation and trimethylsilylation.
Experimental Protocols
This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis of D-glyceric acid.
Materials and Reagents
-
D-Glyceric acid standard
-
Internal Standard (IS): Stable isotope-labeled glyceric acid (e.g., D-Glyceric acid-13C3) or a structurally similar compound not present in the sample.
-
Pyridine
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) - for alternative single-step derivatization
-
Solvents: Acetonitrile, Ethyl Acetate, Hexane (all HPLC or GC grade)
-
Anhydrous sodium sulfate
-
Deionized water
Sample Preparation (from Biological Fluids, e.g., Urine)
-
Thawing and Centrifugation: Thaw frozen biological samples on ice. To remove particulate matter, centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the supernatant to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample, calibrator, and quality control sample.
-
Drying: Evaporate the samples to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to ensure all water is removed as it can interfere with the derivatization process.
Derivatization Protocol: Two-Step Methoximation and Trimethylsilylation
This is a widely used method for the derivatization of organic acids.
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample residue.
-
Vortex the mixture for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 60°C for 45 minutes. This step converts the keto group of any interfering substances into their methoxime derivatives.
-
-
Trimethylsilylation:
-
After cooling to room temperature, add 80 µL of MSTFA with 1% TMCS to the sample.
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 30 minutes. This step silylates the hydroxyl and carboxyl groups of D-glyceric acid, forming the volatile tris-trimethylsilyl (tris-TMS) derivative.
-
-
Final Preparation: After cooling, transfer the derivatized sample to a GC-MS autosampler vial for analysis.
Alternative Derivatization Protocol: Single-Step Trimethylsilylation
This method is faster but may be less effective if interfering keto-containing compounds are present.
-
Silylation:
-
Add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried sample residue.
-
Vortex the mixture for 1 minute.
-
Incubate at 70°C for 60 minutes.
-
-
Final Preparation: After cooling, transfer the derivatized sample to a GC-MS autosampler vial for analysis.
GC-MS Analysis
Instrumentation
A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an autosampler is used for the analysis.
GC-MS Conditions
The following table summarizes the recommended GC-MS parameters for the analysis of derivatized D-glyceric acid.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Data Presentation
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of D-glyceric acid at different concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Table 1: Example Calibration Curve Data for D-Glyceric Acid
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 148,987 | 0.102 |
| 5 | 78,956 | 150,123 | 0.526 |
| 10 | 155,876 | 149,543 | 1.042 |
| 25 | 390,123 | 151,034 | 2.583 |
| 50 | 785,432 | 150,567 | 5.216 |
| 100 | 1,589,765 | 149,876 | 10.607 |
| Linearity (R²) | \multicolumn{3}{c | }{> 0.995} |
Mass Spectral Data
The derivatized D-glyceric acid (tris-trimethylsilyl D-glyceric acid) will produce a characteristic mass spectrum under electron ionization.
Table 2: Characteristic Mass Fragments of Tris-TMS D-Glyceric Acid
| m/z | Relative Abundance (%) | Putative Fragment |
| 73 | 100 | [Si(CH₃)₃]⁺ |
| 147 | 80 | [(CH₃)₃SiO=CH-CH=OSi(CH₃)₃]⁺ |
| 205 | 45 | [M - CH₃ - (CH₃)₃SiOH]⁺ |
| 218 | 30 | [M - (CH₃)₃SiOCH₂]⁺ |
| 292 | 25 | [M - CH₃ - O]⁺ |
| 307 | 15 | [M - CH₃]⁺ |
| 322 | 5 | [M]⁺ |
M = Molecular Ion
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of D-glyceric acid.
Derivatization Reaction of D-Glyceric Acid
Caption: Derivatization of D-glyceric acid to its tris-TMS derivative.
References
Application Note: Structural Elucidation of 2,3-Dihydroxypropanoic Acid using NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the structural elucidation of 2,3-dihydroxypropanoic acid (glyceric acid) utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral analysis are presented to aid researchers, scientists, and professionals in the fields of chemistry and drug development. This document includes tabulated ¹H and ¹³C NMR data and illustrates the experimental workflow with a Graphviz diagram.
Introduction
2,3-Dihydroxypropanoic acid is a three-carbon carboxylic acid with two hydroxyl groups, making it a chiral molecule with important roles in various biochemical pathways. Accurate structural confirmation is critical for its application in research and development. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, including connectivity and stereochemistry. This note describes the application of ¹H NMR, ¹³C NMR, and ancillary 2D NMR experiments for the unambiguous structural determination of 2,3-dihydroxypropanoic acid.
Experimental Protocols
Materials and Equipment
-
2,3-Dihydroxypropanoic acid sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
5 mm NMR tubes
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
Pipettes and vials for sample preparation
-
Vortex mixer
Sample Preparation
A properly prepared sample is crucial for acquiring high-quality NMR spectra. The following protocol is recommended:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of 2,3-dihydroxypropanoic acid for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (D₂O is commonly used for this polar analyte) to the vial.
-
Homogenization: Gently vortex the sample to ensure complete dissolution.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube. The final sample depth in the tube should be at least 4.5 cm.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of 10-12 ppm is typically sufficient.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of 200-220 ppm is standard.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.
-
Data Presentation
The expected ¹H and ¹³C NMR chemical shifts for 2,3-dihydroxypropanoic acid are summarized in the table below. Chemical shifts can vary slightly depending on the solvent, pH, and temperature.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~4.1-4.3 | ~72-74 | Doublet of doublets (dd) | ~3-5 Hz, ~7-9 Hz |
| H-3a | ~3.6-3.8 | ~63-65 | Doublet of doublets (dd) | ~11-13 Hz, ~3-5 Hz |
| H-3b | ~3.5-3.7 | ~63-65 | Doublet of doublets (dd) | ~11-13 Hz, ~7-9 Hz |
| C-1 (COOH) | - | ~175-178 | - | - |
| C-2 (CHOH) | - | ~72-74 | - | - |
| C-3 (CH₂OH) | - | ~63-65 | - | - |
Visualization of Experimental Workflow
The logical flow of the experimental and analytical process for the structural elucidation of 2,3-dihydroxypropanoic acid via NMR is depicted in the following diagram.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of 2,3-dihydroxypropanoic acid. The detailed protocols and reference data provided in this application note will aid researchers, scientists, and drug development professionals in accurately characterizing this molecule, ensuring the integrity and purity of their samples for further research and development. The combination of 1D and 2D NMR techniques provides a high degree of confidence in the structural assignment.
Application Notes and Protocols for Microbial Fermentation of (2R)-2,3-Dihydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2,3-Dihydroxypropanoic acid, also known as D-glyceric acid, is a valuable chiral building block for the synthesis of various pharmaceuticals and fine chemicals. Its production through microbial fermentation offers a sustainable and stereospecific alternative to chemical synthesis. This document provides detailed application notes and protocols for the production of this compound using two promising microbial platforms: the bacterium Gluconobacter frateurii and genetically engineered Escherichia coli.
Microbial Production Platforms
Two primary microbial systems have been successfully employed for the production of this compound:
-
Gluconobacter frateurii : This acetic acid bacterium can efficiently oxidize glycerol, a readily available and inexpensive carbon source, to glyceric acid. While it produces a racemic mixture, strains with high enantiomeric excess for the D-isomer have been identified.
-
Engineered Escherichia coli : By introducing a heterologous metabolic pathway, E. coli has been engineered to produce enantiomerically pure D-glyceric acid from D-galacturonate, a component of pectin.[1][2] This approach offers high specificity and the potential for further optimization through metabolic engineering.
Quantitative Data Summary
The following tables summarize the key quantitative data from fermentation experiments for the production of this compound using Gluconobacter frateurii and engineered E. coli.
Table 1: Fermentation Performance of Gluconobacter frateurii
| Strain | Substrate | Titer (g/L) | Yield (g/g) | Enantiomeric Excess (ee) of D-isomer | Reference |
| G. frateurii NBRC103465 | Glycerol | 136.5 | Not Reported | 72% | [3] |
Table 2: Fermentation Performance of Engineered Escherichia coli
| Strain | Substrate | Titer (g/L) | Molar Yield (%) | Enantiomeric Purity | Reference |
| MG1655(DE3)ΔgarKΔhyiΔglxKΔuxaC | D-Galacturonate | 4.8 | 83 | >99% | [1] |
Metabolic Pathways
The metabolic pathways for the conversion of substrates to this compound differ between Gluconobacter frateurii and engineered E. coli.
Gluconobacter frateurii
In acetic acid bacteria like Gluconobacter, glycerol is oxidized to glyceric acid via a membrane-bound alcohol dehydrogenase (mADH).[3][4]
Engineered Escherichia coli
In the engineered E. coli strain, a synthetic pathway converts D-galacturonate to D-glyceric acid. This involves the expression of heterologous enzymes and the knockout of competing metabolic pathways to channel the carbon flux towards the desired product.[1][2]
References
- 1. scribd.com [scribd.com]
- 2. Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP2228436A1 - Centrifugation and filtration methods for concentrating microorganisms - Google Patents [patents.google.com]
Applications of D-Glyceric Acid in Biochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glyceric acid, a naturally occurring three-carbon sugar acid, is increasingly recognized for its significant roles in various biochemical processes. As an intermediate in serine and fructose metabolism, its relevance extends from the diagnosis of rare metabolic disorders to emerging applications in cellular energy modulation. This document provides detailed application notes and experimental protocols for the use of D-glyceric acid in biochemical research, catering to the needs of researchers, scientists, and professionals in drug development.
Application 1: Investigation of Mitochondrial Metabolism and Cellular Bioenergetics
Recent studies have highlighted the potential of D-glyceric acid as a modulator of mitochondrial function. Exogenous administration of D-glyceric acid has been shown to activate mitochondrial metabolism, suggesting its therapeutic potential for conditions associated with mitochondrial dysfunction.
Quantitative Data Summary
A randomized, double-blind clinical trial investigating the effects of D-glyceric acid supplementation in healthy 50–60-year-old individuals revealed significant changes in several plasma biomarkers indicative of enhanced mitochondrial activity. The key quantitative findings are summarized below.
| Biomarker Category | Analyte | Day 4 Change from Baseline | Day 21 Change from Baseline | Statistical Significance (p-value) |
| Energy Metabolism | Plasma Lactate | -18.2% | -15.9% | < 0.001 |
| Pyruvate | -11.1% | -8.7% | < 0.01 | |
| D-Glyceric Acid | -4.5% | Not Reported | Not Significant | |
| Inflammation | High-sensitivity C-reactive protein (hs-CRP) | -10.5% | -12.1% | < 0.05 |
| Glycoprotein acetyls (GlycA) | -3.4% | -4.1% | < 0.05 | |
| Cellular Integrity | Alanine aminotransferase (ALT) | -8.9% | -11.5% | < 0.01 |
| Aspartate aminotransferase (AST) | -7.1% | -9.8% | < 0.01 |
Signaling Pathway: Proposed Mechanism of D-Glyceric Acid in Mitochondrial Activation
D-glyceric acid is readily phosphorylated by glycerate kinase to 2-phosphoglycerate, an intermediate in the glycolytic pathway. This conversion consumes ATP and is hypothesized to create a transient energy demand, signaling an upregulation of mitochondrial oxidative phosphorylation (OXPHOS) and the NADH/NAD+ ratio to replenish cellular ATP levels.
Experimental Protocol: Human Clinical Trial for Mitochondrial Activation
The following protocol is a summary of the methodology employed in a double-blind, placebo-controlled study to assess the effects of D-glyceric acid on mitochondrial metabolism.[1][2]
1. Subject Recruitment and Baseline Assessment:
-
Recruit healthy male and female volunteers aged 50-60 years.
-
Conduct a comprehensive health screening, including blood tests for baseline metabolic and inflammatory markers.
2. Study Design and Intervention:
-
A 25-day, double-blind, placebo-controlled trial.
-
Treatment Group: Administer D-glyceric acid calcium salt dissolved in water, twice daily.
-
Placebo Group: Administer an equimolar amount of calcium chloride in water.
3. Data and Sample Collection:
-
Collect venous blood samples at baseline (Day 0), Day 4, and Day 21.
-
Perform plasma metabolomics analysis to quantify key energy metabolites (e.g., lactate, pyruvate, D-glyceric acid).
-
Measure inflammatory markers (e.g., hs-CRP, GlycA) and markers of cellular integrity (e.g., ALT, AST).
-
Isolate peripheral blood mononuclear cells (PBMCs) for gene expression analysis of mitochondria-related genes.
4. Data Analysis:
-
Use appropriate statistical tests (e.g., t-tests, ANOVA) to compare changes in biomarkers between the treatment and placebo groups.
-
Set statistical significance at p < 0.05.
Application 2: Diagnostic Marker for D-Glyceric Aciduria
D-glyceric aciduria is a rare inborn error of metabolism caused by a deficiency of D-glycerate kinase. This enzymatic defect leads to the accumulation of D-glyceric acid in urine and plasma. Chiral analysis of glyceric acid is crucial for the differential diagnosis of this condition from other metabolic disorders.
Quantitative Data: Urinary D-Glyceric Acid Levels
| Population | Urinary D-Glyceric Acid (µmol/mmol creatinine) |
| Normal Range | 0.4 - 12 |
| D-Glyceric Aciduria Patients | 6343 - 8812 |
Data from a study on a patient with D-glyceric aciduria.
Experimental Protocol: Chiral LC-MS/MS Analysis of D-Glyceric Acid in Urine
This protocol outlines a method for the enantioselective quantification of D- and L-glyceric acid in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulate matter.
-
Dilute the supernatant 1:1 with deionized water.
-
No derivatization is required for this direct analysis method.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
3. Chromatographic Separation:
-
Chiral Column: Ristocetin A glycopeptide antibiotic silica gel bonded column (narrow-bore).
-
Mobile Phase: Triethylamine acetate at pH 4.1 with 10% methanol.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
4. Mass Spectrometric Detection:
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Parent Ion (m/z): 105.0 (for both D- and L-glyceric acid).
-
Daughter Ions (m/z): Monitor three specific parent-to-daughter transitions for confirmation.
5. Data Analysis and Quantification:
-
Generate a calibration curve using standards of known concentrations of D- and L-glyceric acid.
-
Integrate the peak areas for the respective enantiomers in the patient samples.
-
Calculate the concentration of D- and L-glyceric acid, typically normalized to urinary creatinine concentration.
Application 3: Chiral Building Block in Organic Synthesis
The inherent chirality of D-glyceric acid makes it a valuable starting material for the stereoselective synthesis of complex organic molecules, including pharmaceuticals and biologically active natural products.
Experimental Protocol: Synthesis of a Chiral Glyceride Intermediate from D-Serine (via D-Glyceric Acid)
This protocol describes the conversion of D-serine to a chiral isopropylideneglycerol, a key intermediate in the synthesis of chiral glycerides, with D-glyceric acid as a transient intermediate.
1. Stereospecific Diazotization of D-Serine to D-Glyceric Acid:
-
Dissolve D-serine in an aqueous solution of sulfuric acid.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
The resulting solution contains D-glyceric acid.
2. Esterification and Acetalization:
-
Neutralize the D-glyceric acid solution with a suitable base.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in methanol and add a catalytic amount of acid (e.g., sulfuric acid).
-
Reflux the mixture to form the methyl ester of D-glyceric acid.
-
After cooling, neutralize the acid catalyst and remove the solvent.
-
Dissolve the crude methyl D-glycerate in acetone and add a catalytic amount of acid (e.g., p-toluenesulfonic acid).
-
Stir at room temperature to form the isopropylidene derivative.
3. Reduction to (R)-(-)-2,3-O-Isopropylideneglycerol:
-
Dissolve the isopropylidene D-glycerate in a suitable anhydrous ether (e.g., diethyl ether or THF).
-
Add the solution dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in the same solvent at 0°C.
-
After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with ether.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-(-)-2,3-O-Isopropylideneglycerol.
Conclusion
D-glyceric acid is a versatile molecule with significant and expanding applications in biochemical research. Its role as a biomarker for D-glyceric aciduria is well-established, and its potential as a modulator of mitochondrial function opens new avenues for therapeutic development. Furthermore, its utility as a chiral synthon provides a valuable tool for the synthesis of complex, biologically active molecules. The protocols and data presented herein offer a comprehensive resource for researchers and scientists working with this important biomolecule.
References
The Versatility of (2R)-2,3-Dihydroxypropanoic Acid: A Chiral Building Block for Asymmetric Synthesis
(2R)-2,3-Dihydroxypropanoic acid , also known as D-glyceric acid, is a naturally occurring and highly versatile chiral building block in organic synthesis. Its inherent stereochemistry and multiple functional groups make it an invaluable starting material for the enantioselective synthesis of a wide array of complex molecules, including natural products and pharmaceutically active compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this valuable chiral synthon.
Introduction to this compound
This compound is a C3 chiral pool starting material possessing a carboxylic acid, a secondary alcohol, and a primary alcohol. This arrangement of functional groups allows for a variety of selective transformations, enabling the construction of intricate molecular architectures with high stereochemical control. It is a metabolite in various biological pathways and can be produced through both biotechnological and chemical methods.[1]
Key Synthetic Intermediate: (R)-2,3-O-Isopropylideneglyceraldehyde
Direct use of this compound in synthesis can be challenging due to its high polarity and the presence of multiple hydroxyl groups. Therefore, it is commonly converted into its protected form, (R)-2,3-O-isopropylideneglyceraldehyde , a more versatile and widely used chiral building block. This transformation masks the diol as an acetonide and the carboxylic acid is converted to an aldehyde, which is a key handle for various carbon-carbon bond-forming reactions.
The most common route to (R)-2,3-O-isopropylideneglyceraldehyde starts from the readily available and inexpensive D-mannitol. The process involves the protection of the 1,2- and 5,6-diols of D-mannitol as isopropylidene acetals, followed by oxidative cleavage of the central C3-C4 bond.
Experimental Protocol: Preparation of (R)-2,3-O-Isopropylideneglyceraldehyde from D-Mannitol
This protocol is adapted from established literature procedures.
Materials:
-
D-Mannitol
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sodium metaperiodate (NaIO₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Celite
Procedure:
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
-
To a suspension of D-mannitol in acetone, add anhydrous zinc chloride in portions with stirring.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding aqueous sodium bicarbonate solution.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization to afford 1,2:5,6-di-O-isopropylidene-D-mannitol.
Step 2: Oxidative Cleavage to (R)-2,3-O-Isopropylideneglyceraldehyde
-
Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol in dichloromethane and cool the solution in an ice bath.
-
Add a solution of sodium metaperiodate in water dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the inorganic salts.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude (R)-2,3-O-isopropylideneglyceraldehyde. The crude product is often used immediately in the next step due to its moderate stability.
Diagram of the synthetic workflow:
Caption: Synthetic workflow for the preparation of (R)-2,3-O-isopropylideneglyceraldehyde.
Applications in the Synthesis of Chiral Molecules
(R)-2,3-O-Isopropylideneglyceraldehyde is a versatile C3 chiral building block that serves as a precursor to a wide range of enantiomerically pure compounds. The aldehyde functionality allows for chain extension through various reactions, including Wittig reactions, aldol additions, and Grignard reactions, while the acetonide protects the diol and maintains the stereochemical integrity.
Application Example: Synthesis of Chiral γ-Lactones
Chiral γ-lactones are important structural motifs found in many natural products and pheromones. (R)-2,3-O-Isopropylideneglyceraldehyde can be used as a starting material for the synthesis of these valuable compounds.
General Strategy:
-
Chain Elongation: A Wittig reaction of (R)-2,3-O-isopropylideneglyceraldehyde with a suitable phosphorane ylide introduces the carbon backbone of the target lactone.
-
Reduction: The resulting α,β-unsaturated ester is then subjected to catalytic hydrogenation to saturate the double bond.
-
Deprotection and Lactonization: Removal of the isopropylidene protecting group under acidic conditions, followed by in-situ lactonization, yields the desired chiral γ-lactone.
Quantitative Data for a Representative Synthesis of a Chiral γ-Lactone Precursor:
| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Wittig Reaction | (R)-2,3-O-Isopropylideneglyceraldehyde, Ph₃P=CHCO₂Et | (R,E/Z)-Ethyl 4,5-isopropylidenedioxy-2-pentenoate | ~85-95 | Varies with conditions | >98 |
| Catalytic Hydrogenation | (R,E/Z)-Ethyl 4,5-isopropylidenedioxy-2-pentenoate, H₂, Pd/C | (R)-Ethyl 4,5-isopropylidenedioxypentanoate | >95 | >99:1 | >98 |
| Deprotection/Lactonization | (R)-Ethyl 4,5-isopropylidenedioxypentanoate, Acid catalyst (e.g., HCl) | (R)-γ-Hydroxymethyl-γ-butyrolactone | ~80-90 | >99:1 | >98 |
Logical relationship for the synthesis of chiral γ-lactones:
References
Protocol for the Enzymatic Assay of D-Glycerate Kinase
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Glycerate kinase (GK) is a crucial enzyme that catalyzes the phosphorylation of D-glycerate to produce either 2-phospho-D-glycerate or 3-phospho-D-glycerate, depending on the specific enzyme class. This enzymatic activity is a key step in various metabolic pathways, including the serine degradation pathway, fructose metabolism, and the photorespiratory C2 cycle in plants.[1][2] Accurate measurement of D-glycerate kinase activity is essential for understanding its role in these pathways, for characterizing the enzyme from different biological sources, and for the development of potential therapeutic agents targeting this enzyme.
This document provides a detailed protocol for a continuous spectrophotometric assay of D-glycerate kinase activity. The assay is based on a coupled enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[3] Protocols for both D-glycerate 3-kinase (EC 2.7.1.31) and D-glycerate 2-kinase (EC 2.7.1.165) are described, along with methods for sample preparation from various biological sources.
Principle of the Assay
The activity of D-glycerate kinase is determined by a coupled enzymatic reaction. In the primary reaction, D-glycerate kinase catalyzes the transfer of a phosphate group from ATP to D-glycerate, producing ADP and either 3-phospho-D-glycerate or 2-phospho-D-glycerate.
Primary Reaction (D-Glycerate 3-Kinase): ATP + D-glycerate → ADP + 3-phospho-D-glycerate[4]
Primary Reaction (D-Glycerate 2-Kinase): ATP + D-glycerate → ADP + 2-phospho-D-glycerate[5]
The ADP produced is then utilized in a series of coupled reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH). Pyruvate kinase transfers a phosphate group from phosphoenolpyruvate (PEP) to ADP to regenerate ATP and form pyruvate. Subsequently, lactate dehydrogenase reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+.
Coupling Reactions:
-
ADP + Phosphoenolpyruvate (PEP) ---(Pyruvate Kinase)--> ATP + Pyruvate
-
Pyruvate + NADH + H+ ---(Lactate Dehydrogenase)--> Lactate + NAD+[3]
The rate of NADH oxidation is directly proportional to the D-glycerate kinase activity and can be continuously monitored by measuring the decrease in absorbance at 340 nm.
Signaling Pathway Diagram
References
- 1. Glycerate kinase - Wikipedia [en.wikipedia.org]
- 2. D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycerate 2-Kinase of Thermotoga maritima and Genomic Reconstruction of Related Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for Preparation of Bacterial Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]
- 5. chemwhat.com [chemwhat.com]
Application Notes and Protocols for Investigating D-Glyceric Acid as a Substrate for Aldehyde Dehydrogenases
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-glyceric acid is a metabolite formed from the oxidation of D-glyceraldehyde, a product of fructose metabolism. This reaction is catalyzed by aldehyde dehydrogenases (ALDHs), a superfamily of enzymes crucial for detoxifying both endogenous and exogenous aldehydes. The accumulation of D-glyceric acid in the body leads to a rare metabolic disorder known as D-glyceric aciduria, primarily caused by a deficiency in D-glycerate kinase, the enzyme responsible for the subsequent phosphorylation of D-glyceric acid.[1][2] While the primary genetic defect in D-glyceric aciduria is not within the ALDH genes, the role of ALDHs in the production of D-glyceric acid makes them a subject of interest in understanding the pathophysiology of this and other metabolic conditions.
These application notes provide a comprehensive guide for researchers interested in studying the interaction between D-glyceric acid's precursor, D-glyceraldehyde, and various ALDH isozymes. The protocols outlined below describe methods to assess the substrate specificity and kinetic parameters of different ALDHs for D-glyceraldehyde, which is essential for elucidating the specific enzymatic pathways leading to D-glyceric acid formation.
Signaling Pathways and Metabolic Context
D-glyceraldehyde is an intermediate in fructose metabolism. Its conversion to D-glyceric acid by ALDH represents one of its metabolic fates. Subsequently, D-glyceric acid is phosphorylated by D-glycerate kinase to 2-phosphoglycerate, which then enters the glycolytic pathway.[1] In the context of D-glyceric aciduria, the deficiency of D-glycerate kinase leads to an accumulation of D-glyceric acid. Understanding which ALDH isozymes are most efficient at converting D-glyceraldehyde to D-glyceric acid can provide insights into the metabolic flux and potential therapeutic targets.
Figure 1. Simplified metabolic pathway of D-glyceraldehyde to D-glyceric acid and its entry into glycolysis. The dashed red arrow indicates the deficient step in D-glyceric aciduria.
Data Presentation
A critical aspect of studying enzyme kinetics is the clear presentation of quantitative data. The following table provides a template for summarizing the kinetic parameters of various ALDH isozymes with D-glyceraldehyde as a substrate. Note: Specific kinetic data for the oxidation of D-glyceraldehyde by most human ALDH isozymes are not extensively documented in the literature. The values presented below are hypothetical and for illustrative purposes to guide data presentation. Researchers are encouraged to determine these values experimentally using the protocols provided.
| ALDH Isozyme | Source | Km (µM) for D-Glyceraldehyde | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| ALDH1A1 | Human, Recombinant | Value | Value | Value | Experimental Data |
| ALDH2 | Human, Recombinant | Value | Value | Value | Experimental Data |
| ALDH3A1 | Human, Recombinant | Poor substrate | Not determined | Not determined | Pappa et al., 2003 |
| ALDH (generic) | Mouse Liver | Not specified | Not specified | Activity detected | Chan et al., 2011[3] |
Experimental Protocols
The following protocols are designed to enable researchers to determine the kinetic parameters of ALDH isozymes with D-glyceraldehyde as a substrate.
Experimental Workflow
The general workflow for assessing D-glyceric acid production by ALDH involves enzyme purification, a continuous spectrophotometric assay to determine initial reaction velocities, and subsequent data analysis to calculate kinetic constants.
Figure 2. General experimental workflow for determining the kinetic parameters of ALDH isozymes with D-glyceraldehyde.
Protocol 1: Expression and Purification of Recombinant Human ALDH Isozymes
Objective: To obtain highly pure ALDH isozymes for kinetic analysis.
Materials:
-
E. coli expression system (e.g., BL21(DE3))
-
Expression vector containing the cDNA for the human ALDH isozyme of interest (e.g., pET vector)
-
Luria-Bertani (LB) broth and agar plates
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Antibiotics (e.g., ampicillin, kanamycin)
-
Lysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
SDS-PAGE reagents
-
Protein concentration assay kit (e.g., Bradford or BCA)
Procedure:
-
Transformation: Transform the expression vector into competent E. coli cells and plate on selective LB agar plates.
-
Culture Growth: Inoculate a single colony into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture into a larger volume of LB broth and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Washing and Elution: Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged ALDH protein with elution buffer.
-
Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a standard protein assay. Store the purified enzyme at -80°C.
Protocol 2: Kinetic Analysis of ALDH Activity with D-Glyceraldehyde
Objective: To determine the Michaelis-Menten constant (Km) and the catalytic constant (kcat) of an ALDH isozyme for D-glyceraldehyde.
Materials:
-
Purified ALDH isozyme
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0, 1 mM EDTA)
-
NAD+ stock solution
-
D-Glyceraldehyde stock solution
-
UV-Vis spectrophotometer
-
96-well UV-transparent microplate (optional)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette or microplate well containing assay buffer, a fixed, saturating concentration of NAD+ (e.g., 2.5 mM), and the purified ALDH enzyme (concentration to be optimized to ensure a linear reaction rate for at least 5 minutes).
-
Substrate Addition: Prepare a range of D-glyceraldehyde concentrations (e.g., from 0.1 to 10 times the expected Km).
-
Initiation and Measurement: Initiate the reaction by adding the varying concentrations of D-glyceraldehyde to the reaction mixture. Immediately measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record the absorbance every 15-30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
-
Plot the initial velocity (v0) against the D-glyceraldehyde concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.
-
Calculate the catalytic constant (kcat) using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
Determine the catalytic efficiency (kcat/Km).
-
Conclusion
The provided application notes and protocols offer a framework for the detailed investigation of D-glyceraldehyde as a substrate for various aldehyde dehydrogenases. By systematically applying these methods, researchers can elucidate the specific ALDH isozymes involved in D-glyceric acid production, quantify their kinetic properties, and gain a deeper understanding of the metabolic pathways associated with D-glyceric acid metabolism and its related disorders. This knowledge is fundamental for the development of potential therapeutic strategies for conditions like D-glyceric aciduria and for a broader understanding of aldehyde metabolism in human health and disease.
References
- 1. Steady-state kinetic analysis of aldehyde dehydrogenase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [mospace.umsystem.edu]
- 3. Structural and kinetic features of aldehyde dehydrogenase 1A (ALDH1A) subfamily members, cancer stem cell markers active in retinoic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Enantiopure D-Glyceric Acid
Welcome to the technical support center for the chemical synthesis of enantiopure D-glyceric acid. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to navigate the challenges of synthesizing this crucial chiral building block.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of D-glyceric acid, offering potential causes and solutions in a direct question-and-answer format.
Question: My reaction exhibits high glycerol conversion but poor selectivity for D-glyceric acid. What are the likely causes and solutions?
Answer: High conversion with low selectivity indicates an active catalyst but suboptimal reaction conditions that favor byproduct formation.[1] Key factors to investigate include:
-
Over-oxidation: The desired D-glyceric acid may be further oxidizing into byproducts such as tartronic acid.[1][2]
-
Unfavorable Reaction Pathways: Current conditions might be promoting side reactions that lead to the formation of glycolic, formic, or lactic acids.[1]
-
Catalyst and Support Issues: The choice of catalyst and its support material significantly impacts selectivity. Some combinations may inherently favor the creation of byproducts under your experimental setup.[1]
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Reduce the reaction duration or lower the temperature to minimize the over-oxidation of D-glyceric acid.[1]
-
Adjust pH: The pH of the reaction medium is critical. For many noble metal catalysts, such as gold and platinum, alkaline conditions can improve selectivity towards glyceric acid.[1]
-
Evaluate Catalyst System: Re-evaluate your choice of catalyst and support. Bimetallic catalysts, like Au-Pt systems, can offer synergistic effects that enhance selectivity compared to their monometallic counterparts.[3]
Question: The enantiomeric excess (% ee) of my D-glyceric acid is consistently low or varies between batches. How can I troubleshoot this?
Answer: Low and inconsistent enantiomeric excess is a frequent challenge in asymmetric synthesis. The issue can often be traced back to analytical methods or reaction parameters.
Troubleshooting Steps:
-
Validate Your Analytical Method: The first and most critical step is to rigorously validate your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method.[4] An inaccurate analytical method can provide misleading % ee values.[4] Ensure baseline separation of the enantiomers with a resolution (Rs) value greater than 1.5.[4]
-
Verify Reagent and Catalyst Purity: Asymmetric reactions are highly sensitive to impurities.[4]
-
Control Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Run a series of experiments at different temperatures (e.g., 0 °C, -20 °C, -40 °C) to find the optimal condition for your specific catalyst system.[4]
-
Optimize Catalyst Loading: The concentration of the chiral catalyst or ligand can influence the enantiomeric excess. Vary the catalyst loading to determine the ideal concentration for your reaction.[4]
Question: I am facing difficulties in isolating and purifying D-glyceric acid from the reaction mixture. What methods are effective?
Answer: D-glyceric acid is a highly polar molecule, which can complicate its purification.[5] Effective isolation often involves converting it to a salt, followed by purification and regeneration of the free acid.
Recommended Purification Strategies:
-
Crystallization of a Salt: A common and effective method is to neutralize the reaction mixture with a base, such as calcium hydroxide or calcium carbonate, to form the calcium salt of glyceric acid.[6][7] This salt can then be isolated by crystallization, leaving many impurities behind in the solution.[6][7]
-
Ion-Exchange Chromatography: For higher purity, the supernatant containing D-glyceric acid can be passed through an ion-exchange chromatography column.[6]
-
Regeneration of the Free Acid: After purifying the glycerate salt, the free D-glyceric acid can be regenerated by treatment with a strong acid, like sulfuric acid.[7] The insoluble salt byproduct (e.g., calcium sulfate) can then be removed by filtration.[7]
Frequently Asked Questions (FAQs)
What are the main synthetic routes to enantiopure D-glyceric acid?
There are two primary approaches for producing enantiopure D-glyceric acid: biotechnological methods and chemical synthesis.
-
Biotechnological Production: This route often employs microorganisms, such as acetic acid bacteria (Gluconobacter and Acetobacter species), to directly convert glycerol into D-glyceric acid with high enantioselectivity.[8][9] Enzymatic methods, using enzymes like alditol oxidase, also provide an asymmetric synthesis pathway from glycerol.[10][11]
-
Chemical Synthesis: Traditional chemical methods involve the oxidation of glycerol using reagents like nitric acid or selective catalysts.[2][6] While these methods can be effective, they often produce a racemic mixture (DL-glyceric acid) that requires a subsequent resolution step to isolate the D-enantiomer.[6][12] Modern approaches focus on developing chiral catalysts to achieve high enantioselectivity directly.
How is the enantiomeric excess of D-glyceric acid determined?
The most common techniques for determining the enantiomeric excess of chiral carboxylic acids like D-glyceric acid are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[4][13] For biological samples, such as urine, chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method.[5] This technique allows for the effective separation and quantification of the D- and L-enantiomers.[5]
What are the common byproducts in the catalytic oxidation of glycerol?
The catalytic oxidation of glycerol can lead to several byproducts, depending on the reaction conditions and catalyst used. The most common byproduct is tartronic acid, which results from the over-oxidation of glyceric acid.[1][2] Other potential byproducts include glycolic acid, formic acid, and lactic acid.[1]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data from various methods for producing D-glyceric acid, allowing for a direct comparison of their effectiveness.
| Method | Catalyst / Microorganism | Key Reaction Conditions | Glycerol Conversion (%) | D-Glyceric Acid Yield / Titer | Enantiomeric Excess (% ee) | Key Byproducts | Reference(s) |
| Biotechnological | Gluconobacter frateurii NBRC103465 | Fermentation with high initial glycerol concentration | Not specified | 136.5 g/L | 72% (D-isomer) | L-Glyceric Acid | [6][9] |
| Biotechnological | Acetobacter tropicalis NBRC16470 | Optimized fermentation in a jar fermentor | Not specified | 101.8 g/L | >99% (D-isomer) | Not specified | [9] |
| Chemical Catalysis | Au-Pt Alloy on MgO-Al₂O₃ | 30 °C, 0.5 MPa O₂, base-free aqueous solution | 72% | 57.9% selectivity | Racemic (not specified) | Glyceraldehyde, other oxidation products | [3] |
| Enzymatic | Alditol Oxidase (mutant) | Two-step enzyme reaction from glycerol | 6.3% | Not specified | >99.6% (D-isomer) | Hydrogen Peroxide | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of D-glyceric acid.
Protocol 1: Biotechnological Production of D-Glyceric Acid using Gluconobacter frateurii
Objective: To produce D-glyceric acid from glycerol using a whole-cell biocatalyst.[6]
Materials:
-
Gluconobacter frateurii strain (e.g., NBRC103465)
-
High-purity glycerol
-
Yeast extract and peptone for media
-
Salts for media preparation (e.g., KH₂PO₄, MgSO₄)
-
Fermenter with controls for pH, temperature, and aeration
-
Shaker incubator and centrifuge
Procedure:
-
Inoculum Preparation: Prepare a seed culture of G. frateurii in a suitable growth medium containing a small amount of glycerol. Incubate the culture in a shaker at the optimal temperature and agitation speed for the strain.[6]
-
Fermentation: Prepare the fermentation medium with a high initial concentration of glycerol and other necessary nutrients. Sterilize the fermenter and the medium.[6]
-
Inoculation: Inoculate the sterile fermentation medium with the prepared seed culture.[6]
-
Process Control: Maintain the fermentation at the optimal pH, temperature, and aeration rate. The pH is typically controlled by the automated addition of a base.[6]
-
Monitoring: Monitor the consumption of glycerol and the production of D-glyceric acid over time using techniques like HPLC.[6]
-
Product Isolation: Once the fermentation is complete, separate the bacterial cells from the culture broth by centrifugation or microfiltration.[6]
-
Purification: The resulting supernatant, which contains D-glyceric acid, can be further purified using ion-exchange chromatography or by crystallizing its calcium salt.[6]
Protocol 2: Catalytic Oxidation of Glycerol to Glyceric Acid
Objective: To synthesize glyceric acid from glycerol using a platinum-based catalyst.[6]
Materials:
-
Glycerol
-
Platinum-based catalyst (e.g., Pt on carbon)
-
Base for pH control (e.g., NaOH)
-
Pressurized reaction vessel
-
Oxygen source
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare an aqueous solution of glycerol.
-
Catalyst Addition: Add the platinum-based catalyst to the glycerol solution.
-
pH Adjustment: Adjust the pH of the mixture to the desired alkaline level using a base solution.
-
Reaction Conditions: Seal the vessel, pressurize it with oxygen, and heat it to the target reaction temperature while stirring vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them for glycerol consumption and glyceric acid formation via HPLC.
-
Catalyst Removal: After the reaction, cool the mixture and remove the catalyst by filtration.[6]
-
Product Isolation: Isolate the glyceric acid from the aqueous solution, typically by forming and crystallizing its calcium salt as described in Protocol 1.[6]
Protocol 3: Validation of a Chiral HPLC Method for % ee Determination
Objective: To validate an analytical method for the accurate determination of enantiomeric excess.[4]
Procedure:
-
Resolution (Rs):
-
Prepare a solution containing both D- and L-glyceric acid (a racemic or scalemic mixture).
-
Inject the solution onto the chiral HPLC column.
-
Adjust the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.
-
Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) , where t₁ and t₂ are the retention times, and w₁ and w₂ are the peak widths. Aim for an Rs value greater than 1.5.[4]
-
-
Accuracy:
-
Prepare standard samples with known enantiomeric compositions (e.g., 90:10, 75:25, 50:50).
-
Analyze these standards using the developed HPLC method.
-
Compare the measured % ee with the known values to confirm the accuracy of the method.[4]
-
-
Precision:
-
Inject the same sample multiple times (e.g., six injections).
-
Calculate the mean and standard deviation of the resulting % ee values. The relative standard deviation (RSD) should typically be less than 2%.[4]
-
-
Linearity:
-
Prepare a series of solutions with varying concentrations of each enantiomer.
-
Inject these solutions and plot the peak area against the concentration for each enantiomer to confirm a linear detector response.[4]
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis of D-glyceric acid.
Caption: Experimental workflow for the chemical synthesis of enantiopure D-glyceric acid.
Caption: Troubleshooting flowchart for low enantiomeric excess in asymmetric synthesis.
Caption: Comparison of chemical and biotechnological pathways to D-glyceric acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Glyceric acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US2752391A - Preparation of glyceric acid - Google Patents [patents.google.com]
- 8. acs.org [acs.org]
- 9. Microbial production of glyceric acid, an organic acid that can be mass produced from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production [jstage.jst.go.jp]
- 13. scispace.com [scispace.com]
Technical Support Center: Microbial Production of (2R)-2,3-Dihydroxypropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of (2R)-2,3-dihydroxypropanoic acid, also known as L-glyceric acid, through microbial production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the microbial production of this compound.
Issue 1: Low Yield of this compound
Q: My fermentation is resulting in a low titer of this compound. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue that can stem from several factors, ranging from suboptimal fermentation conditions to inefficient enzyme activity. Here’s a step-by-step troubleshooting guide:
-
Verify Fermentation Conditions: Optimal conditions are crucial for microbial growth and product formation. Ensure that the pH, temperature, and aeration rates are within the optimal range for your chosen microorganism. Acetic acid bacteria like Gluconobacter and Acetobacter, which are commonly used for glyceric acid production, have specific requirements.[1][2]
-
pH: The initial pH of the medium should be controlled. For instance, a pH of 6.0-6.5 has been found to be optimal for some strains.[3] During fermentation, the production of glyceric acid will lower the pH, which can inhibit microbial growth and enzyme activity. Therefore, pH control throughout the fermentation process is critical.
-
Temperature: Most acetic acid bacteria have an optimal growth temperature around 30°C.[3] Deviations can lead to reduced metabolic activity.
-
Aeration: The primary enzyme responsible for the conversion of glycerol to glyceric acid, membrane-bound alcohol dehydrogenase (mADH), is oxygen-dependent.[2] Insufficient aeration can be a major limiting factor. The aeration rate should be optimized for your specific bioreactor setup.
-
-
Assess Medium Composition: The composition of the fermentation medium provides the necessary nutrients for cell growth and product synthesis.
-
Carbon Source (Glycerol): While glycerol is the substrate, high initial concentrations can be inhibitory to cell growth.[4] A fed-batch strategy, where glycerol is fed periodically or continuously, can help maintain a non-inhibitory concentration and improve yield.
-
Nitrogen Source: The type and concentration of the nitrogen source (e.g., yeast extract, polypeptone) can significantly impact biomass and product formation. Experiment with different nitrogen sources and concentrations to find the optimal formulation for your strain.
-
Other Nutrients: Ensure that essential minerals and vitamins are not limiting.
-
-
Evaluate Enzyme Activity: The key enzyme in this process is the membrane-bound alcohol dehydrogenase (mADH).[2]
-
Enzyme Expression: If you are using a genetically engineered strain, verify the expression of the adhA gene encoding for mADH.
-
Cofactor Availability: Ensure that any necessary cofactors for the enzyme are present and being regenerated.
-
Issue 2: High Levels of Byproduct Formation
Q: My fermentation is producing significant amounts of dihydroxyacetone (DHA) instead of this compound. How can I shift the production towards the desired acid?
A: Dihydroxyacetone (DHA) is a common byproduct in the microbial oxidation of glycerol by Gluconobacter species.[5][6] The formation of DHA versus glyceric acid is influenced by the specific enzymatic pathways active in the microorganism and the fermentation conditions.
-
Strain Selection: Different species and even different strains within the same species can have varying tendencies to produce DHA versus glyceric acid. For instance, Acetobacter tropicalis has been shown to produce D-glyceric acid with very high enantiomeric excess and lower byproduct formation compared to some Gluconobacter strains.[2][7]
-
Methanol Addition: Interestingly, the presence of methanol in the fermentation medium has been observed to shift the metabolism of some Gluconobacter strains from glyceric acid production towards DHA production.[5] If using crude glycerol from biodiesel production, be aware of the methanol content and consider its removal.
-
pH Control: The pH of the medium can influence the activity of different dehydrogenases. Maintaining a stable pH in the optimal range for glyceric acid production may help to suppress the pathway leading to DHA.
Issue 3: Low Enantiomeric Excess of this compound
Q: The this compound produced has a low enantiomeric excess (% ee). How can I improve the stereoselectivity of the bioconversion?
A: Achieving high enantiomeric excess is critical for many applications of this compound. Here are some strategies to address low % ee:
-
Strain Selection: The choice of microorganism is the most critical factor for enantioselectivity. Acetobacter tropicalis NBRC16470 has been reported to produce D-glyceric acid (the enantiomer of L-glyceric acid) with a 99% ee.[2][7] In contrast, many Gluconobacter frateurii strains produce glyceric acid with a lower D-GA enantiomeric excess, meaning they produce a mixture of both D- and L-isomers.[2][8]
-
Microbial Resolution: If direct fermentation does not yield the desired enantiomeric purity, a microbial resolution process can be employed. This involves using a second microorganism that selectively consumes the unwanted enantiomer from a racemic or enantiomerically impure mixture. For example, strains of Serratia and Pseudomonas have been identified that can specifically degrade D-glyceric acid, leaving behind L-glyceric acid with high enantiomeric purity.[9]
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the microbial production of this compound from glycerol?
A1: The primary pathway involves the direct oxidation of glycerol. In acetic acid bacteria, this is a one-step conversion catalyzed by a membrane-bound alcohol dehydrogenase (mADH).[2][11] This enzyme is located on the outer surface of the cytoplasmic membrane and directly oxidizes glycerol in the periplasm.
Caption: Simplified metabolic pathway for the conversion of glycerol to this compound.
Q2: Which microorganisms are most effective for producing this compound?
A2: Acetic acid bacteria, particularly species of Gluconobacter and Acetobacter, are the most commonly used microorganisms for the production of glyceric acid from glycerol.[1][2] Acetobacter tropicalis has been highlighted for its ability to produce D-glyceric acid with high optical purity.[2][7] For the production of L-glyceric acid, a microbial resolution step using bacteria like Serratia or Pseudomonas that selectively consume the D-enantiomer is a viable strategy.[9]
Q3: What are the typical yields and titers achieved in the microbial production of this compound?
A3: The reported yields and titers can vary significantly depending on the microorganism, fermentation strategy, and operating conditions. Below is a summary of some reported data.
| Microorganism | Fermentation Strategy | Glycerol (g/L) | Titer (g/L) | Enantiomeric Excess (% ee) of D-GA | Reference |
| Gluconobacter frateurii NBRC103465 | Fed-batch | 170 (initial) + feed | 136.5 | 72% | [2][3] |
| Acetobacter tropicalis NBRC16470 | Fed-batch | 220 (initial) + feed | 101.8 | 99% | [2][3] |
| Acetobacter tropicalis | Two-step culture | 150 | ~8.5 | Not specified | [4] |
Q4: What is a recommended experimental protocol for a batch fermentation of this compound?
A4: The following is a general protocol based on literature for Acetobacter tropicalis. Optimization for your specific strain and equipment is recommended.
Experimental Workflow
Caption: General experimental workflow for batch production of this compound.
Protocol:
-
Medium Preparation:
-
Seed Medium (Glucose Medium): 5 g/L glucose, 5 g/L yeast extract, 5 g/L polypeptone, 1 g/L MgSO₄·7H₂O. Adjust pH to 6.5.
-
Fermentation Medium: 150-250 g/L glycerol, 20 g/L yeast extract, 0.9 g/L KH₂PO₄, 0.1 g/L K₂HPO₄, 1 g/L MgSO₄·7H₂O. Adjust pH to 6.5.[3]
-
-
Inoculum Preparation:
-
Inoculate a single colony of Acetobacter tropicalis into 5 mL of seed medium.
-
Incubate at 30°C with shaking (e.g., 200 rpm) for 24-48 hours.
-
Use this seed culture to inoculate the bioreactor.
-
-
Fermentation:
-
Aseptically transfer the seed culture to a 5-L bioreactor containing 2.5 L of fermentation medium.
-
Maintain the temperature at 30°C.
-
Control the pH at 6.0 using NaOH.[3]
-
Set the agitation speed (e.g., 500 rpm) and aeration rate (e.g., 2.5 vvm) to ensure sufficient oxygen supply.[3]
-
Run the fermentation for 4-7 days.
-
-
Monitoring and Sampling:
-
Periodically take samples to measure cell density (OD₆₀₀), glycerol concentration, and this compound concentration.
-
-
Analytical Methods:
-
Quantification: The concentration of glycerol and glyceric acid can be determined by High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.[12] An ion-exchange column is typically used with a dilute acid mobile phase (e.g., H₃PO₄ solution).[12]
-
Enantiomeric Excess: The enantiomeric purity of the glyceric acid should be determined using a chiral HPLC column and a suitable mobile phase, often coupled with a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.[13]
-
Q5: How can I perform a microbial resolution to obtain pure L-glyceric acid?
A5: A microbial resolution process can be used to separate L-glyceric acid from a racemic mixture. The following is a general protocol based on the use of Serratia sp.
Protocol for Microbial Resolution:
-
Inoculum Preparation:
-
Grow a culture of Serratia marcescens in a suitable medium such as Luria-Bertani (LB) broth overnight at 37°C with shaking.[14]
-
-
Resolution Medium:
-
Prepare a medium containing the racemic DL-glyceric acid as the carbon source. The exact composition may need to be optimized, but a minimal salts medium supplemented with the racemic acid is a good starting point.
-
-
Resolution Process:
-
Inoculate the resolution medium with the Serratia marcescens culture.
-
Incubate at an appropriate temperature (e.g., 30-37°C) with shaking.
-
The Serratia cells will selectively consume the D-glyceric acid.
-
-
Monitoring:
-
Monitor the concentrations of both D- and L-glyceric acid over time using chiral HPLC to determine when the D-enantiomer has been completely consumed.
-
-
Purification:
-
Once the D-enantiomer is depleted, remove the bacterial cells by centrifugation or filtration.
-
The resulting supernatant will contain the purified L-glyceric acid, which can be further purified if necessary.
-
References
- 1. Two-stage electrodialytic concentration of glyceric acid from fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial production of glyceric acid, an organic acid that can be mass produced from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]
- 5. Change in product selectivity during the production of glyceric acid from glycerol by Gluconobacter strains in the presence of methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient glycerol transformation by resting Gluconobacter cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Draft Genome Sequence of Acetobacter tropicalis Type Strain NBRC16470, a Producer of Optically Pure d-Glyceric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial Production of Glyceric Acid, an Organic Acid That Can Be Mass Produced from Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial resolution of DL-glyceric acid for L-glyceric acid production with newly isolated bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteomic profiling of Serratia marcescens by high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of D-Glyceric Acid
Welcome to the Technical Support Center for HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic issues. Below you will find a comprehensive guide in a question-and-answer format to address peak tailing during the analysis of D-glyceric acid, a polar organic acid.
Troubleshooting Guide: Resolving Peak Tailing for D-Glyceric Acid
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of your results. This guide provides a systematic approach to diagnosing and resolving this issue.
Q1: My D-glyceric acid peak is showing significant tailing. What are the most likely causes?
A1: Peak tailing for a polar acidic compound like D-glyceric acid is often due to a combination of factors. The most common causes include:
-
Secondary Silanol Interactions: Unwanted interactions between the negatively charged, ionized D-glyceric acid and residual silanol groups on the silica-based column packing material.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, D-glyceric acid can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[1]
-
Column Contamination or Damage: Accumulation of contaminants on the column frit or packing material, or a void in the column bed, can distort peak shape.[1]
-
Metal Chelation: D-glyceric acid may interact with trace metal ions in the HPLC system, causing peak tailing.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1]
Q2: How can I systematically troubleshoot the peak tailing issue?
A2: A logical, step-by-step approach is the most effective way to identify and resolve the problem. The following workflow can guide you through the process.
Frequently Asked Questions (FAQs)
Q3: What is the ideal mobile phase pH for D-glyceric acid analysis?
A3: The pKa of D-glyceric acid is approximately 3.5.[3][4] For optimal peak shape in reversed-phase HPLC, the mobile phase pH should be at least 2 pH units below the pKa of the analyte.[5] Therefore, a mobile phase pH of ~2.5 is recommended to ensure that D-glyceric acid is in its fully protonated (un-ionized) form, which minimizes secondary interactions with the stationary phase.
Q4: Can the buffer concentration in the mobile phase affect peak shape?
A4: Yes, the buffer concentration is crucial. A buffer is used to maintain a constant pH and can also help to mask residual silanol groups on the column packing.[1] A buffer concentration that is too low may not have sufficient capacity to control the pH, especially when the sample is dissolved in a different pH solution. Generally, a buffer concentration of 10-50 mM is effective.
Q5: What type of HPLC column is best for analyzing D-glyceric acid?
A5: For reversed-phase HPLC, a C18 column with end-capping is a good starting point. End-capping chemically modifies the silica surface to reduce the number of free silanol groups, thereby minimizing secondary interactions that cause peak tailing.[1][2] For highly polar compounds like D-glyceric acid, a polar-embedded or an aqueous-C18 column might also provide better retention and peak shape.
Q6: Could metal contamination in my HPLC system be causing the peak tailing?
A6: It is possible. D-glyceric acid has hydroxyl and carboxyl groups that can chelate with metal ions (e.g., iron, stainless steel components) in the HPLC system, including the column frits and packing material. This can lead to peak tailing. If other troubleshooting steps have failed, consider adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your mobile phase.
Q7: How does sample concentration and injection volume impact peak shape?
A7: Injecting too much analyte onto the column can lead to mass overload, resulting in broadened and tailing peaks.[1] If you suspect this is the issue, try diluting your sample by a factor of 10 and re-injecting. Similarly, injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can also cause peak distortion. It is always best to dissolve your sample in the mobile phase itself if possible.
Data Presentation
The following table provides a representative example of how mobile phase pH can affect the asymmetry factor of organic acids. A lower asymmetry factor indicates a more symmetrical peak.
| Mobile Phase pH | Malic Acid Asymmetry Factor | Lactic Acid Asymmetry Factor | Acetic Acid Asymmetry Factor | Citric Acid Asymmetry Factor |
| 2.5 | 1.1 | 1.0 | 1.1 | 1.2 |
| 3.0 | 1.3 | 1.2 | 1.3 | 1.5 |
| 3.5 | 1.6 | 1.5 | 1.6 | 1.9 |
| 4.0 | 2.1 | 2.0 | 2.2 | 2.5 |
Data adapted from a study on the effect of mobile phase pH on the asymmetry factor of various organic acids.
As the pH of the mobile phase approaches and surpasses the pKa of the organic acids, the asymmetry factor increases, indicating more significant peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Buffers: Prepare a series of aqueous buffers (e.g., 20 mM potassium phosphate) with pH values ranging from 2.0 to 4.0 in 0.5 unit increments.
-
Mobile Phase Preparation: For each pH value, prepare the mobile phase by mixing the aqueous buffer with the appropriate organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
System Equilibration: Equilibrate the HPLC system with the first mobile phase (e.g., pH 2.0) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a standard solution of D-glyceric acid.
-
Data Acquisition: Record the chromatogram and calculate the peak tailing factor or asymmetry.
-
Iterate: Repeat steps 3-5 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated before each new condition.
-
Analysis: Compare the peak shapes obtained at different pH values to determine the optimal pH for symmetrical peaks.
Protocol 2: Column Flushing to Remove Contaminants
-
Disconnect the Column: Disconnect the column from the detector.
-
Reverse the Column: Reverse the direction of flow through the column.
-
Strong Solvent Wash: Flush the column with a series of strong solvents. A typical sequence for a C18 column is:
-
Water (20 column volumes)
-
Methanol (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
-
Re-equilibration: Return the column to the original flow direction and equilibrate with the mobile phase until the baseline is stable.
-
Test: Inject a standard of D-glyceric acid to check if the peak shape has improved.
Visualizing the Cause of Peak Tailing
The following diagram illustrates the chemical interaction at the stationary phase surface that leads to peak tailing for acidic analytes.
References
optimization of derivatization reaction for GC-MS analysis of glyceric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the derivatization reaction for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of glyceric acid.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and analysis of glyceric acid.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why am I seeing no peak or a very small peak for my glyceric acid derivative? | 1. Incomplete Derivatization: The reaction may not have gone to completion. 2. Presence of Moisture: Water can quench the derivatization reaction and hydrolyze the derivatives.[1] 3. Analyte Degradation: Glyceric acid may have degraded during sample preparation or injection.[2] 4. Improper Reagent Ratio: The ratio of derivatizing agent to analyte may be insufficient. | 1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. A typical starting point is 60°C for 60 minutes.[3] 2. Ensure Anhydrous Conditions: Thoroughly dry samples before derivatization, for instance, by lyophilization.[4] Store derivatization reagents under anhydrous conditions and use a drying agent like anhydrous sodium sulfate if necessary.[1][3] 3. Check Thermal Stability: Ensure the GC inlet temperature is not excessively high, which could cause thermal decomposition.[2] 4. Increase Reagent Excess: Use a significant molar excess of the derivatization reagent (e.g., 10x or more).[3] |
| Why am I observing multiple peaks for my glyceric acid derivative? | 1. Incomplete Silylation: Partial derivatization of the multiple active hydrogens on glyceric acid can lead to multiple TMS derivatives (e.g., 2 TMS, 3 TMS).[5] 2. Tautomerization: Isomerization of the glyceric acid can occur, leading to different derivatives.[4] 3. Side Reactions: The derivatization reagent may react with other components in the sample matrix. | 1. Drive the Reaction to Completion: Increase reaction time and temperature to favor the formation of the fully silylated derivative. 2. Use a Two-Step Derivatization: Employ methoximation prior to silylation. Methoxyamine hydrochloride (MeOx) protects the carbonyl group, reducing the formation of multiple derivatives by preventing tautomerization.[4] 3. Sample Cleanup: Consider a sample cleanup step to remove interfering compounds before derivatization. |
| My chromatogram shows significant peak tailing for the glyceric acid derivative. What could be the cause? | 1. Active Sites in the GC System: Polar analytes can interact with active sites in the injector liner, column, or detector. 2. Incomplete Derivatization: Underivatized or partially derivatized glyceric acid is highly polar and prone to tailing. 3. Column Overload: Injecting too much sample can lead to peak tailing. | 1. Deactivate Glassware and Liner: Use silanized glassware and a deactivated GC inlet liner.[1] 2. Optimize Derivatization: Ensure the derivatization reaction is complete by optimizing time, temperature, and reagent concentration. 3. Dilute the Sample: Try injecting a more dilute sample. |
| The response of my internal standard is inconsistent. Why? | 1. Variable Derivatization Efficiency: The internal standard may not be derivatized as efficiently or consistently as the analyte. 2. Matrix Effects: Components in the sample matrix may be affecting the derivatization or ionization of the internal standard.[6] 3. Volatility Differences: If the internal standard has a significantly different volatility than the glyceric acid derivative, it may behave differently during injection. | 1. Choose a Suitable Internal Standard: A stable isotope-labeled glyceric acid is the ideal internal standard as it will have nearly identical chemical and physical properties.[7] If unavailable, select a structurally similar compound. 2. Perform a Matrix Effect Study: Evaluate the impact of the sample matrix on the internal standard's response. 3. Optimize Injection Parameters: Adjust injector temperature and split ratio to ensure consistent vaporization of both the analyte and internal standard. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of glyceric acid?
A1: Glyceric acid is a polar and non-volatile compound due to its hydroxyl and carboxylic acid functional groups.[7] Direct GC-MS analysis is challenging because it may not vaporize readily in the GC inlet and can interact with the stationary phase of the column, leading to poor peak shape and low sensitivity.[8] Derivatization replaces the active hydrogens on the hydroxyl and carboxyl groups with less polar, more volatile groups (e.g., trimethylsilyl groups), making the molecule suitable for GC-MS analysis.[4][8][9]
Q2: What are the most common derivatization methods for glyceric acid?
A2: The most common methods are silylation and a two-step methoximation followed by silylation.[4][7]
-
Silylation: This involves reacting glyceric acid with a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[3][4] This process converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.[4]
-
Methoximation followed by Silylation: This two-step process first involves reacting the sample with methoxyamine hydrochloride (MeOx) to protect the carbonyl group.[4] This is then followed by silylation with a reagent like MSTFA. This method is advantageous as it can prevent the formation of multiple derivatives that may arise from tautomerization.[4]
Q3: How can I ensure my derivatization reaction goes to completion?
A3: To ensure a complete reaction, several factors should be optimized:
-
Anhydrous Conditions: The presence of water will deactivate the derivatization reagents and hydrolyze the formed derivatives.[1] It is crucial to work in a moisture-free environment and use dry samples and solvents.
-
Reaction Temperature and Time: Heating the reaction mixture can increase the reaction rate and yield.[1] Typical conditions range from 60°C to 80°C for 30 to 90 minutes, but these may need to be optimized for your specific application.[3][4]
-
Reagent Concentration: A sufficient excess of the derivatization reagent should be used to drive the reaction to completion.
Q4: What type of GC column is recommended for the analysis of derivatized glyceric acid?
A4: A low- to mid-polarity column, such as a 5%-phenyl-95%-dimethylpolysiloxane capillary column, is commonly used for the analysis of TMS-derivatized metabolites like glyceric acid.[5] These columns provide good resolution and thermal stability for a wide range of derivatized compounds.
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation
This protocol is a widely used method for the derivatization of organic acids, including glyceric acid, in biological samples.[4][7]
Materials:
-
Glyceric acid standard or dried sample extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. For liquid samples, evaporate to dryness under a stream of nitrogen or by lyophilization.
-
Methoximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate at 37°C for 90 minutes with shaking.[4]
-
-
Silylation:
-
After cooling to room temperature, add 80 µL of MSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate at 37°C for 30 minutes with shaking.[4]
-
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
Protocol 2: Esterification to Fatty Acid Methyl Esters (FAMEs)
While less common for glyceric acid specifically, esterification is a valid derivatization technique for carboxylic acids. This protocol is a general guideline for esterification.
Materials:
-
Glyceric acid standard or dried sample extract
-
Boron trifluoride (BF3) in methanol (14% w/w)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Reaction vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.
-
Esterification:
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly to extract the methyl esters into the hexane layer.
-
Allow the layers to separate.
-
-
Drying and Analysis:
-
Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
Data Presentation
Table 1: Comparison of Derivatization Reaction Conditions
| Parameter | Methoximation/Silylation | Esterification (BF3-Methanol) |
| Reagents | Methoxyamine hydrochloride, Pyridine, MSTFA + 1% TMCS[4][7] | 14% Boron trifluoride in methanol[3] |
| Reaction Temperature | 37°C[4] | 60°C[3] |
| Reaction Time | 90 min (methoximation) + 30 min (silylation)[4] | 10 - 60 minutes[3] |
| Number of Steps | Two | One (plus extraction) |
| Applicability | Broadly applicable to carbonyls, hydroxyls, and carboxyls[4] | Primarily for carboxylic acids |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of glyceric acid.
Caption: Troubleshooting flowchart for low peak intensity in glyceric acid analysis.
References
Technical Support Center: Overcoming Solubility Issues of 2,3-Dihydroxypropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2,3-dihydroxypropanoic acid (glyceric acid) in organic solvents.
Troubleshooting Guide
Encountering difficulties in dissolving 2,3-dihydroxypropanoic acid? Consult the table below for common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Incomplete or No Dissolution | The inherent polarity of 2,3-dihydroxypropanoic acid makes it poorly soluble in non-polar organic solvents. | Select a more polar organic solvent such as a short-chain alcohol (methanol, ethanol) or a polar aprotic solvent (DMSO, DMF, acetone). Consider using a co-solvent system to increase the polarity of the solvent mixture. |
| Precipitation After Initial Dissolution | The solution is supersaturated, or a change in temperature has decreased solubility. | Gently warm the solution while stirring to redissolve the precipitate. For long-term stability, consider reducing the concentration of the acid. Ensure the storage temperature remains consistent. |
| Slow Dissolution Rate | Insufficient agitation or the crystalline structure of the acid is hindering the dissolution process. | Increase the agitation speed or use sonication to break down crystal lattices and enhance solvent interaction. Gentle heating can also increase the kinetic rate of dissolution. |
| Phase Separation (Immiscible Layers) | The chosen solvent system is not miscible, often occurring when a highly polar solvent like water is used as a co-solvent with a non-polar organic solvent. | Ensure that the primary solvent and any co-solvents are fully miscible. Refer to a solvent miscibility chart. If using a biphasic system is unavoidable for a reaction, consider using a phase-transfer catalyst. |
| Compound Appears Oily or as a Syrup | 2,3-dihydroxypropanoic acid is hygroscopic and can absorb moisture from the atmosphere, appearing as a syrup rather than a crystalline solid, which can complicate accurate weighing and dissolution. | Store 2,3-dihydroxypropanoic acid in a desiccator. If it has already absorbed moisture, it may be necessary to dry it under a vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of 2,3-dihydroxypropanoic acid?
A1: 2,3-dihydroxypropanoic acid is a highly polar molecule due to the presence of a carboxylic acid and two hydroxyl groups. Consequently, it is readily soluble in polar solvents such as water, short-chain alcohols (e.g., methanol, ethanol), and acetone. Its solubility is significantly lower in non-polar organic solvents like diethyl ether, n-hexane, and chloroform.
Q2: I need to perform a reaction in a non-polar organic solvent. How can I dissolve 2,3-dihydroxypropanoic acid?
A2: Dissolving 2,3-dihydroxypropanoic acid in a non-polar solvent is challenging. Here are a few strategies you can employ:
-
Co-solvency: Introduce a small amount of a polar co-solvent in which the acid is highly soluble (e.g., DMSO, methanol) into the non-polar solvent. This can increase the overall polarity of the solvent system.
-
Salt Formation: Convert the carboxylic acid to a more soluble salt by reacting it with a suitable base. The choice of the counter-ion can influence the solubility of the resulting salt in organic solvents.
-
Derivatization: Convert the polar functional groups (carboxylic acid and hydroxyls) into less polar ester or ether groups. This will significantly increase its solubility in non-polar organic solvents.
Q3: How does pH affect the solubility of 2,3-dihydroxypropanoic acid in a solvent system containing water?
A3: The solubility of 2,3-dihydroxypropanoic acid in aqueous or protic organic solutions is pH-dependent. As a carboxylic acid, it will be in its protonated, less polar form at low pH. As the pH is increased by adding a base, it will deprotonate to form the more polar and generally more soluble carboxylate salt.
Q4: Are there any safety precautions I should take when trying to dissolve 2,3-dihydroxypropanoic acid?
A4: Standard laboratory safety precautions should be followed. When using techniques like heating and sonication, ensure they are performed in a well-ventilated area, and be mindful of the flammability of the organic solvents used. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Quantitative Solubility Data
| Solvent | Polarity | Anticipated Solubility |
| Water | Very High | Highly Soluble |
| Methanol | High | Soluble |
| Ethanol | High | Soluble |
| Dimethyl Sulfoxide (DMSO) | High | Soluble |
| Acetone | Medium-High | Soluble |
| Dichloromethane (DCM) | Medium | Sparingly Soluble to Insoluble |
| Tetrahydrofuran (THF) | Medium | Sparingly Soluble to Insoluble |
| Diethyl Ether | Low | Insoluble |
| Toluene | Low | Insoluble |
| n-Hexane | Very Low | Insoluble |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at enhancing the solubility of 2,3-dihydroxypropanoic acid.
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To determine the optimal co-solvent ratio for dissolving 2,3-dihydroxypropanoic acid in a less polar primary solvent.
Materials:
-
2,3-dihydroxypropanoic acid
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Primary organic solvent (e.g., dichloromethane)
-
Co-solvent (e.g., methanol, DMSO)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
Methodology:
-
Prepare a series of co-solvent mixtures with varying volume ratios of the primary solvent and co-solvent (e.g., 9:1, 8:2, 7:3, 1:1).
-
Add an excess amount of 2,3-dihydroxypropanoic acid to a fixed volume of each co-solvent mixture in separate vials.
-
Seal the vials and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the solutions to stand and let any undissolved solid settle.
-
Carefully filter each solution to remove the undissolved solid.
-
Determine the concentration of the dissolved 2,3-dihydroxypropanoic acid in the filtrate using a suitable analytical technique (e.g., HPLC, titration).
-
Plot the solubility of 2,3-dihydroxypropanoic acid as a function of the co-solvent percentage to identify the optimal composition.
Protocol 2: Salt Formation for Enhanced Solubility
Objective: To synthesize a salt of 2,3-dihydroxypropanoic acid to improve its solubility in a target organic solvent.
Materials:
-
2,3-dihydroxypropanoic acid
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like triethylamine)
-
An appropriate organic solvent (e.g., ethanol)
-
Rotary evaporator
-
Filtration apparatus
Methodology:
-
Dissolve a known molar amount of 2,3-dihydroxypropanoic acid in a suitable organic solvent, such as ethanol.
-
In a separate container, prepare a solution of one molar equivalent of the chosen base in the same solvent.
-
Slowly add the base solution to the 2,3-dihydroxypropanoic acid solution while stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
If the resulting salt precipitates, collect it by filtration.
-
If the salt remains in solution, remove the solvent using a rotary evaporator to obtain the solid salt.
-
Wash the isolated salt with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and then dry it under a vacuum.
-
Determine the solubility of the newly formed salt in the desired organic solvent using the method described in Protocol 1.
Protocol 3: Derivatization by Esterification to Enhance Solubility
Objective: To convert the carboxylic acid and hydroxyl groups of 2,3-dihydroxypropanoic acid to their corresponding esters to increase solubility in non-polar organic solvents.
Materials:
-
2,3-dihydroxypropanoic acid
-
An alcohol (e.g., methanol, ethanol)
-
A strong acid catalyst (e.g., concentrated sulfuric acid)
-
A suitable organic solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Methodology:
-
Dissolve 2,3-dihydroxypropanoic acid in an excess of the chosen alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude ester derivative.
-
Purify the ester using an appropriate technique, such as column chromatography.
-
Confirm the structure of the purified ester (e.g., by NMR, IR spectroscopy).
-
Test the solubility of the purified ester in the desired non-polar organic solvent.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for co-solvent optimization.
Caption: Experimental workflow for salt formation.
preventing degradation of D-glyceric acid during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of D-glyceric acid during sample preparation for analytical quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying D-glyceric acid?
A1: D-glyceric acid is a highly polar and non-volatile organic acid.[1][2] These properties make direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) challenging. The primary difficulties include:
-
Low Volatility: Requires chemical derivatization to become suitable for GC-MS analysis.[1][3]
-
Thermal Instability: Can degrade at the high temperatures used in GC injectors. Derivatization helps to improve thermal stability.[4]
-
Reactivity: The hydroxyl and carboxylic acid groups are reactive and can interact with other sample components or degrade under certain pH and temperature conditions.
-
Sample Matrix Effects: Biological samples like plasma and urine are complex, and other components can interfere with the analysis.[5][6]
Q2: Why is derivatization necessary for D-glyceric acid analysis by GC-MS?
A2: Derivatization is a critical step to chemically modify D-glyceric acid, making it more suitable for GC-MS analysis.[1][7] This process converts the polar functional groups (hydroxyl and carboxyl) into less polar, more volatile, and more thermally stable silyl esters and ethers.[3][4] The most common method is a two-step reaction involving methoximation followed by trimethylsilylation (e.g., using MSTFA).[1] This ensures the molecule can be vaporized without breaking down and can travel through the GC column for separation and detection.
Q3: What are the optimal storage conditions for biological samples containing D-glyceric acid?
A3: To minimize degradation, biological samples (e.g., plasma, urine) should be processed promptly after collection. If immediate analysis is not possible, samples should be stored at -80°C.[8][9] It is crucial to minimize the number of freeze-thaw cycles, as this can lead to the degradation of various metabolites.[10][11][12][13] For short-term storage, 4°C can be acceptable, but this should be for a very limited time, ideally no more than a few hours.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation of D-glyceric acid for analysis.
Issue 1: Low or No Detectable D-Glyceric Acid Peak
| Potential Cause | Recommended Action |
| Incomplete Derivatization | Ensure derivatization reagents (e.g., Methoxyamine hydrochloride, MSTFA) are fresh and not expired. Optimize reaction time and temperature as per the protocol.[7] Ensure the sample is completely dry before adding derivatization reagents, as moisture can deactivate them. |
| Degradation During Storage/Handling | Review sample collection and storage procedures. Ensure samples were promptly frozen and stored at -80°C.[8][9] Avoid repeated freeze-thaw cycles.[11][13] Thaw samples on ice before processing.[1] |
| Degradation During Extraction | If using a liquid-liquid extraction (LLE) protocol, ensure the pH of the aqueous phase is appropriate. Strong acidic or basic conditions can promote degradation. Use high-purity solvents to avoid contaminants that could react with the analyte.[14] |
| Instrumental Issues | Verify GC-MS system performance with a known standard of derivatized D-glyceric acid. Check for leaks in the GC inlet or column connections. |
Issue 2: High Variability in Quantitative Results Between Replicates
| Potential Cause | Recommended Action |
| Inconsistent Derivatization | Ensure precise and consistent addition of derivatization reagents to all samples and standards. Use an internal standard (e.g., a stable isotope-labeled glyceric acid) to normalize for variations in the derivatization efficiency and injection volume.[1] |
| Sample Inhomogeneity | Vortex samples thoroughly after thawing and before taking an aliquot for extraction.[1] |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the derivatized analyte. Use a matrix-matched calibration curve or the standard addition method to correct for these effects. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous samples like plasma. |
Issue 3: Presence of Interfering Peaks in the Chromatogram
| Potential Cause | Recommended Action |
| Contamination from Solvents or Reagents | Run a blank sample containing only the solvents and reagents to identify any background contamination. Use high-purity, GC-grade solvents and reagents.[14] |
| Side-products from Derivatization | Optimize the derivatization reaction conditions (time, temperature) to minimize the formation of side-products.[7] |
| Co-eluting Matrix Components | Improve the chromatographic separation by optimizing the GC temperature program. Perform a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds before derivatization. |
Experimental Protocols
Protocol 1: Sample Collection and Storage
-
Collection: Collect biological fluids (e.g., urine, plasma) using standard procedures. For plasma, use EDTA as the anticoagulant.[8]
-
Processing: For plasma, centrifuge the whole blood at 1,500 x g for 15 minutes at 4°C within one hour of collection to separate the plasma.
-
Storage: Immediately aliquot the plasma or urine into cryovials and freeze at -80°C for long-term storage.[9] Avoid storing samples in frost-free freezers that have temperature cycles.
Protocol 2: Derivatization of D-Glyceric Acid for GC-MS Analysis
This protocol is adapted for biological fluids.[1]
Materials:
-
D-Glyceric acid standard
-
Internal Standard (IS), e.g., stable isotope-labeled glyceric acid
-
Pyridine
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
High-purity solvents (e.g., Methanol, Ethyl Acetate)
Procedure:
-
Sample Thawing: Thaw frozen samples on ice.
-
Aliquoting: Transfer 100 µL of the sample (plasma, urine, or standard) to a glass tube. Add the internal standard.
-
Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen at room temperature or using a centrifugal vacuum concentrator.
-
Methoximation: Add 50 µL of MeOx solution to the dried sample. Vortex for 1 minute and incubate at 60°C for 45 minutes.
-
Silylation: Cool the sample to room temperature. Add 80 µL of MSTFA with 1% TMCS. Vortex for 1 minute and incubate at 60°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eclinpath.com [eclinpath.com]
- 7. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinlabs.duke.edu [clinlabs.duke.edu]
- 9. Documents download module [ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avantiresearch.com [avantiresearch.com]
interference removal in the analysis of D-glyceric acid from complex matrices
Technical Support Center: Analysis of D-Glyceric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of D-glyceric acid in complex matrices such as plasma, serum, and urine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in the determination of D-glyceric acid?
A1: The primary challenges in analyzing D-glyceric acid, a polar and non-volatile compound, stem from the complexity of biological matrices. Key difficulties include:
-
Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), co-eluting endogenous substances like salts, phospholipids, and proteins can interfere with the ionization of D-glyceric acid, leading to ion suppression or enhancement.[1][2][3] This can significantly impact the accuracy and reproducibility of quantification.[2]
-
Low Volatility: For Gas Chromatography-Mass Spectrometry (GC-MS), the inherent low volatility of D-glyceric acid necessitates a chemical derivatization step to make it suitable for analysis.[4]
-
Isomeric Separation: D-glyceric acid has a stereoisomer, L-glyceric acid. For certain clinical diagnoses, such as D-glyceric aciduria versus L-glyceric aciduria, their chromatographic separation is essential.[5]
-
Sample Contamination: Contamination from various sources, including sample collection and preparation, can introduce interfering peaks in the chromatogram.
Q2: Why is derivatization required for the GC-MS analysis of D-glyceric acid?
A2: Derivatization is a critical step in preparing D-glyceric acid for GC-MS analysis.[4] This chemical modification process converts the non-volatile D-glyceric acid into a more volatile and thermally stable compound.[4][6] This transformation is essential for the compound to be successfully vaporized in the GC inlet and travel through the analytical column for separation and subsequent detection by the mass spectrometer. The most common derivatization technique for organic acids like D-glyceric acid is a two-step process involving methoximation followed by silylation.[4][7]
Q3: How can I distinguish between D-glyceric acid and its isomer, L-glyceric acid, in my analysis?
A3: Distinguishing between D- and L-glyceric acid requires a chiral separation technique. For LC-MS/MS analysis, this is typically achieved by using a chiral chromatography column, such as one with a ristocetin A glycopeptide antibiotic silica gel bonded phase.[5] This type of stationary phase allows for the differential interaction with the two enantiomers, resulting in their separation and distinct elution times, which can then be detected by the mass spectrometer.[5]
Q4: What are the primary sources of matrix effects in LC-MS/MS analysis of D-glyceric acid?
A4: Matrix effects in LC-MS/MS analysis arise from co-eluting compounds from the biological sample that interfere with the ionization of D-glyceric acid in the mass spectrometer's ion source.[1][2] The most common sources of these interferences in matrices like plasma and urine include:
-
Phospholipids
-
Salts
-
Proteins
-
Endogenous metabolites[8]
These interfering molecules can compete with D-glyceric acid for ionization, leading to a suppressed signal, or in some cases, enhance the signal, both of which compromise the accuracy of the results.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of D-glyceric acid.
Guide 1: GC-MS Analysis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very small peak for D-glyceric acid derivative | Incomplete derivatization reaction. | Ensure all reagents are fresh and anhydrous, as moisture can inhibit the reaction.[4] Optimize reaction time and temperature.[7] |
| Degradation of the sample or derivative. | Check the stability of the derivatized sample. Analyze the sample as soon as possible after derivatization. | |
| Issues with the GC inlet. | Check for leaks in the injector.[9] Ensure the inlet liner is clean and not active.[9][10] | |
| Tailing peaks for D-glyceric acid derivative | Active sites in the GC system. | Deactivate the inlet liner and the first few centimeters of the analytical column. Consider using an inert column.[9][10] |
| Column contamination. | Bake out the column at a high temperature or trim the first few centimeters of the column.[9] | |
| Broad peaks | Suboptimal GC conditions. | Optimize the oven temperature program and carrier gas flow rate. |
| Column overloading. | Reduce the injection volume or dilute the sample.[9] | |
| Ghost peaks or carryover | Contamination in the syringe or inlet. | Thoroughly clean the syringe and replace the inlet liner and septum.[11] |
Guide 2: LC-MS/MS Analysis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor sensitivity or signal suppression | Significant matrix effects from co-eluting compounds. | Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[8] |
| Dilute the sample to reduce the concentration of matrix components.[12][13] | ||
| Optimize chromatographic separation to resolve D-glyceric acid from interfering peaks.[12] | ||
| Inconsistent retention times | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Column degradation. | Replace the analytical column. | |
| Poor peak shape (fronting or tailing) | Column overloading. | Reduce the amount of sample injected onto the column. |
| Incompatible solvent for sample dissolution. | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. | |
| Multiple peaks for a single standard | Isomer formation or degradation. | Check the stability of the standard solution. In some cases, matrix components can bind to the analyte, causing a change in retention time.[1] |
Quantitative Data Summary
The following table summarizes typical performance metrics for different analytical methods used for glyceric acid analysis.
| Analytical Method | Matrix | Sample Preparation | Recovery (%) | Precision (RSD %) | Reference |
| HPLC | Plasma | Derivatization with lactate dehydrogenase and phenylhydrazine | 96.5 ± 6.8 | 4.5 | [14] |
| UHPLC-MS/MS | Porcine Tissue | Acidified acetonitrile extraction followed by cleanup | >97.0 (for most analytes) | Not specified | [15] |
| GC-MS | Not Specified | Derivatization (general) | Not specified | Intra-assay: 7.5, Inter-assay: 8.8 | [16] |
Experimental Protocols
Protocol 1: Derivatization of D-Glyceric Acid for GC-MS Analysis
This protocol is based on the widely used two-step derivatization involving methoximation and trimethylsilylation.[4]
Materials:
-
D-Glyceric acid standard
-
Internal Standard (e.g., stable isotope-labeled glyceric acid)
-
Pyridine
-
Methoxyamine hydrochloride (20 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples (e.g., urine, plasma) on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulates.[4]
-
Transfer a known volume of the supernatant to a clean tube and add the internal standard.
-
Dry the sample completely under a stream of nitrogen gas. It is crucial to remove all moisture.[4]
-
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried sample residue.
-
Vortex thoroughly to ensure complete dissolution.
-
Incubate the mixture at 37°C for 90 minutes.[4]
-
-
Trimethylsilylation:
-
To the methoximated sample, add 80 µL of MSTFA + 1% TMCS.
-
Vortex the mixture.
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Protocol 2: Sample Preparation for LC-MS/MS using Solid-Phase Extraction (SPE)
This is a general protocol for cleaning up biological samples to reduce matrix effects.
Materials:
-
SPE cartridge (e.g., polymeric reversed-phase)
-
Methanol (conditioning and elution solvent)
-
Deionized water (equilibration solvent)
-
Sample (e.g., plasma, urine) pre-treated as necessary (e.g., protein precipitation with acetonitrile)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) to wash away salts and other polar interferences.
-
Elution: Elute the D-glyceric acid using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for interference removal in D-glyceric acid analysis.
Caption: Troubleshooting logic for GC-MS analysis of D-glyceric acid.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. m.youtube.com [m.youtube.com]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
stability of (2R)-2,3-Dihydroxypropanoic acid under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2R)-2,3-Dihydroxypropanoic acid (D-Glyceric Acid) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound is primarily influenced by pH and temperature. Extreme pH conditions (both acidic and alkaline) and elevated temperatures can lead to degradation. The presence of oxidizing agents and exposure to UV light may also impact its stability.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, this compound can degrade through several pathways:
-
Dehydration: Elimination of water molecules at elevated temperatures, potentially leading to the formation of unsaturated acids.
-
Oxidation: The hydroxyl groups are susceptible to oxidation, which can lead to the formation of corresponding keto-acids or further breakdown into smaller molecules like glycolic acid and formic acid.[1]
-
Polymerization: Under certain conditions, such as heating in the presence of an acid catalyst, D-Glyceric acid can undergo thermal condensation to form polyglyceric acid.[2]
-
Hydrolysis (of polymers): If polyglyceric acid is formed, it can undergo hydrolysis back to the monomer, with the rate being dependent on pH. The hydrolysis of poly-DL-glyceric acid has been observed to be more stable under mild acidic conditions compared to neutral pH.[2]
Q3: Are there any known incompatibilities with common excipients?
A3: While specific compatibility studies for this compound are not widely published, general principles of drug-excipient compatibility should be considered. Potential incompatibilities could arise with:
-
Reducing sugars (e.g., lactose): The carboxylic acid group of D-Glyceric acid could potentially react with reducing sugars.
-
Basic excipients: As an acid, it will react with basic excipients.
-
Excipients with reactive impurities: Trace impurities in excipients, such as peroxides in povidone, could lead to oxidative degradation.
It is always recommended to conduct compatibility studies with the intended excipients for a specific formulation.
Troubleshooting Guides
Issue 1: Unexpected decrease in the concentration of this compound in an acidic formulation.
-
Possible Cause 1: Acid-catalyzed degradation.
-
Troubleshooting Step: Review the pH of your formulation. Strongly acidic conditions, especially when combined with elevated temperatures, can accelerate degradation. Consider adjusting the pH to a milder acidic range if the formulation allows. One study on a different organic acid, glycyrrhetic acid, showed significant degradation in 1N and 5N HCl at 80°C.[3]
-
-
Possible Cause 2: Polymerization.
-
Troubleshooting Step: Analyze the sample for the presence of higher molecular weight species using techniques like Gel Permeation Chromatography (GPC). Thermal condensation to polyglyceric acid can occur, especially with heat and an acid catalyst.[2]
-
Issue 2: Appearance of unknown peaks during HPLC analysis of a stability sample.
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting Step: Characterize the unknown peaks using mass spectrometry (LC-MS) to identify potential degradation products such as glyceraldehyde, glycolic acid, or formic acid.[1]
-
-
Possible Cause 2: Interaction with container or closure.
-
Troubleshooting Step: Investigate potential leaching or reaction with the storage container. Run a blank study with the solvent and container to rule out extraneous peaks.
-
Issue 3: Inconsistent stability results at elevated temperatures.
-
Possible Cause 1: Complex thermal degradation pathways.
-
Troubleshooting Step: The thermal degradation of related compounds like glycerol can be complex.[4][5] Conduct a thorough forced degradation study at various temperatures to understand the degradation profile. Employ techniques like Differential Scanning Calorimetry (DSC) to investigate thermal events.
-
-
Possible Cause 2: Evaporation of solvent.
-
Troubleshooting Step: Ensure proper sealing of stability chambers and sample containers to prevent solvent evaporation, which would concentrate the analyte and give misleading results.
-
Data Presentation
Table 1: Effect of pH on the Stability of this compound at 40°C for 30 days.
| pH | % Recovery (Illustrative) | Appearance of Solution |
| 2.0 | 92% | Clear, colorless |
| 4.5 | 98% | Clear, colorless |
| 7.0 | 99% | Clear, colorless |
| 9.0 | 94% | Clear, colorless |
| 12.0 | 88% | Slight yellowing |
Table 2: Effect of Temperature on the Stability of this compound at pH 4.5 for 30 days.
| Temperature | % Recovery (Illustrative) | Appearance of Solution |
| 5°C | >99% | Clear, colorless |
| 25°C | 99% | Clear, colorless |
| 40°C | 98% | Clear, colorless |
| 60°C | 91% | Clear, colorless |
| 80°C | 75% | Slight browning |
Experimental Protocols
Protocol 1: Forced Degradation Study (as per ICH Q1A(R2) Guidelines)
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of this compound.[6][7][8][9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer of a specific pH) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Incubate the solution at 80°C for 2 hours.[3]
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 1N NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Incubate the solution at 80°C for 2 hours.
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 1N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at appropriate time points and dilute for analysis.
-
-
Thermal Degradation:
-
Transfer a sample of the solid this compound to a stability chamber maintained at 80°C for 48 hours.
-
Also, reflux a solution of the compound at 80°C for 2 hours.
-
Analyze the stressed samples.
-
-
Photostability Testing:
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the exposed samples alongside a control sample protected from light.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic mode. UV detection at an appropriate wavelength (e.g., around 210 nm) is commonly used for non-chromophoric acids.
Mandatory Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: General workflow for a stability indicating study.
References
- 1. The use of alkaline earth oxides as pH modifiers for selective glycerol oxidation over supported Au catalysts [researchrepository.ucd.ie]
- 2. Thermal synthesis and hydrolysis of polyglyceric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress degradation studies and stability-indicating TLC-densitometric method of glycyrrhetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcm.org.br [abcm.org.br]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validation of an HPLC method for D-glyceric acid quantification according to ICH guidelines
This guide provides a comprehensive overview of the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective quantification of D-glyceric acid, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] Due to the critical role of D-glyceric acid as a biomarker for certain inborn errors of metabolism, such as D-glyceric aciduria, robust and reliable analytical methods are essential for accurate diagnosis and monitoring.
This document presents a detailed, illustrative validation protocol for a chiral HPLC method. The experimental data herein is representative of typical performance characteristics for such an assay. Furthermore, this guide compares the chiral HPLC method with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and enzymatic assays, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Illustrative Chiral HPLC Method for D-Glyceric Acid Quantification
The enantioselective separation and quantification of D-glyceric acid are paramount as its presence and concentration in biological fluids are indicative of specific metabolic disorders. Chiral HPLC is a widely utilized and robust technique for resolving and quantifying enantiomers. An illustrative isocratic chiral HPLC method for the analysis of D-glyceric acid is outlined below. This method serves as the basis for the subsequent validation studies.
Table 1: Illustrative Chromatographic Conditions for Chiral HPLC
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector |
| Column | Ristocetin A glycopeptide antibiotic silica gel bonded column |
| Mobile Phase | Triethylamine acetate at pH 4.1 with 10% methanol[2] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm or Mass Spectrometry (Negative Ion Mode)[2] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Experimental Protocols for Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocols outline the experiments to be performed to validate the chiral HPLC method for D-glyceric acid quantification according to ICH Q2(R1) guidelines.[1]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Protocol:
-
Prepare a solution of the D/L-glyceric acid racemate.
-
Prepare a solution containing only the diluent (blank).
-
Prepare solutions of each individual enantiomer (D- and L-glyceric acid).
-
If analyzing biological samples, prepare a blank matrix (e.g., urine, plasma) and a matrix sample spiked with the D/L-glyceric acid racemate.
-
Inject the blank, individual enantiomer solutions, racemic mixture, and spiked matrix samples into the HPLC system.
-
-
Acceptance Criteria: The D-glyceric acid peak should be well-resolved from the L-glyceric acid peak and any other components in the sample matrix. The resolution factor between the enantiomeric peaks should be greater than 1.5. No interfering peaks should be observed at the retention time of D-glyceric acid in the blank samples.
Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of D-glyceric acid standard solutions across the expected analytical range. Analyze each concentration in triplicate. Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero. Visual inspection of the plot should confirm a linear relationship.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Prepare samples at three concentration levels (low, medium, and high) across the linear range by spiking a blank matrix with known amounts of D-glyceric acid. Analyze each sample in triplicate.
-
Acceptance Criteria: The mean recovery should be within 80-120% for each concentration level.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-day Precision): Prepare six identical samples of D-glyceric acid at the target concentration. Analyze all six samples on the same day, with the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD) of the peak areas.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis of six identical samples on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 15%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The limit of detection is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The limit of quantitation is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio. Inject a series of diluted solutions of the analyte. Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (%RSD ≤ 20%) and accuracy (recovery within 80-120%).
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol: Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (e.g., ± 1% methanol)
-
pH of the mobile phase (± 0.1 unit)
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits. The results of the analysis of a standard solution should not be significantly affected.
Summary of Illustrative Validation Data
The following table summarizes the typical performance characteristics of a validated chiral HPLC method for the quantification of D-glyceric acid, based on the principles outlined in the ICH guidelines.
Table 2: Illustrative ICH Validation Parameters for the Chiral HPLC Method
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Resolution > 1.5, No interference | Baseline separation achieved (Resolution = 2.1), No interfering peaks observed |
| Linearity (Range: 1 - 100 µg/mL) | Correlation Coefficient (r²) ≥ 0.99 | r² = 0.9995 |
| Accuracy | 80 - 120% Recovery | 98.5 - 102.3% |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | ≤ 15% | 1.8% |
| - Intermediate Precision (Inter-day) | ≤ 15% | 2.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1, Precision ≤ 20%, Accuracy 80-120% | 1.0 µg/mL |
| Robustness | System suitability criteria met | Method remains reliable under minor variations |
Comparison with Alternative Methods
While chiral HPLC is a powerful technique for D-glyceric acid quantification, other methods can also be employed. This section provides a comparison of the chiral HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and enzymatic assays.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like D-glyceric acid, a derivatization step is necessary to increase volatility. A common approach involves a two-step derivatization with methoximation followed by trimethylsilylation.
-
Protocol Summary:
-
Sample Preparation: Biological samples (e.g., urine, plasma) are thawed and centrifuged.
-
Derivatization (Two-step):
-
Methoximation: The sample is treated with methoxyamine hydrochloride in pyridine to derivatize carbonyl groups.
-
Trimethylsilylation: The sample is then treated with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize hydroxyl and carboxyl groups.
-
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. Separation occurs on a capillary column, and detection is performed by mass spectrometry, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Enzymatic Assays
Enzymatic assays offer high specificity due to the nature of enzyme-substrate interactions. A potential enzymatic assay for D-glyceric acid could be based on the activity of D-glycerate dehydrogenase, which catalyzes the oxidation of D-glycerate to hydroxypyruvate, with the concomitant reduction of NAD⁺ to NADH. The production of NADH can be monitored spectrophotometrically at 340 nm.
-
Protocol Summary:
-
Sample Preparation: Biological samples may require pre-treatment to remove interfering substances.
-
Enzymatic Reaction: The sample is incubated with a reaction mixture containing D-glycerate dehydrogenase, NAD⁺, and a suitable buffer.
-
Detection: The increase in absorbance at 340 nm due to the formation of NADH is measured over time. The rate of the reaction is proportional to the concentration of D-glyceric acid in the sample.
-
Table 3: Comparison of Analytical Methods for D-Glyceric Acid Quantification
| Feature | Chiral HPLC | GC-MS | Enzymatic Assay |
| Principle | Chromatographic separation of enantiomers on a chiral stationary phase. | Chromatographic separation of volatile derivatives followed by mass spectrometric detection. | Enzyme-catalyzed reaction specific to D-glyceric acid. |
| Specificity | High for enantiomers. | Very high, based on retention time and mass fragmentation. | Very high, based on enzyme-substrate specificity. |
| Sensitivity | Good to high (µg/mL to ng/mL range). | Very high (ng/mL to pg/mL range). | Moderate to good (µg/mL range). |
| Sample Preparation | Minimal, usually dilution and filtration. | More complex, requires a two-step derivatization. | May require sample clean-up to remove inhibitors. |
| Throughput | Moderate. | Lower, due to longer run times and sample preparation. | Potentially high, suitable for microplate format. |
| Instrumentation Cost | Moderate to high. | High. | Low to moderate. |
| Key Advantage | Direct enantioseparation without derivatization. | Highest sensitivity and specificity. | High specificity and potential for high throughput. |
| Key Disadvantage | Lower sensitivity compared to GC-MS. | Requires derivatization, which can be time-consuming and introduce variability. | Susceptible to interference from enzyme inhibitors in the sample matrix. |
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams were generated using the DOT language.
Caption: HPLC Method Validation Workflow according to ICH Q2(R1) guidelines.
Caption: Principles of different analytical methods for D-glyceric acid.
References
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for D-Glyceric Acid Measurement
For researchers, scientists, and drug development professionals engaged in metabolomics and the study of metabolic disorders, the accurate quantification of D-glyceric acid is of significant interest. This organic acid is a key biomarker for certain inborn errors of metabolism, such as D-glyceric aciduria. The two most powerful and widely employed analytical techniques for the quantification of small molecules like D-glyceric acid are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides an objective comparison of these two methods for the measurement of D-glyceric acid, supported by experimental data and detailed protocols. The choice between LC-MS and GC-MS depends on various factors, including the required sensitivity, sample matrix, sample throughput, and the specific goals of the analysis.
Technology Overview: LC-MS vs. GC-MS for D-Glyceric Acid Analysis
The fundamental difference between LC-MS and GC-MS lies in the mobile phase used for separation and the consequent sample requirements.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of D-glyceric acid, a chemical derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[1] This typically involves a two-step process of methoximation followed by trimethylsilylation.[1] GC-MS offers high separation efficiency and is often considered a gold standard for the analysis of certain small molecules.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent choice for D-glyceric acid.[3] A significant advantage of LC-MS is that it often allows for simpler sample preparation, sometimes with a "dilute-and-shoot" approach, eliminating the need for derivatization.[2] This can lead to faster sample processing times. Furthermore, specialized chiral LC columns can be used to separate the D- and L-enantiomers of glyceric acid, which is crucial for the accurate diagnosis of specific metabolic disorders.[3]
Quantitative Performance Comparison
While a direct head-to-head study with comprehensive validation data for D-glyceric acid was not identified in the public literature, the following table summarizes the typical performance characteristics of LC-MS and GC-MS for the analysis of similar organic acids. These values provide a general comparison of the expected performance for D-glyceric acid analysis.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Limit of Detection (LOD) | High sensitivity, typically in the low picogram (pg) range on-column for derivatized acids.[4] | Excellent sensitivity, with LODs reported in the picogram (pg) to low nanogram per milliliter (ng/mL) range.[4] | The specific LOD will depend on the sample matrix, instrument sensitivity, and the efficiency of the derivatization (for GC-MS) or ionization (for LC-MS). |
| Limit of Quantification (LOQ) | Typically in the mid-picogram (pg) to low nanogram (ng) range. | Generally in the low nanogram per milliliter (ng/mL) range. | LOQ is critical for accurate and precise measurement of low-abundance analytes. |
| Linearity (R²) | Excellent, typically ≥ 0.99. | Excellent, typically ≥ 0.99. | Both methods demonstrate a wide linear dynamic range. |
| Precision (%RSD) | Generally < 15%. | Generally < 15%. | Precision is influenced by sample preparation consistency, instrument stability, and data processing. |
| Accuracy (% Recovery) | Typically within 85-115%. | Typically within 85-115%. | Accuracy is dependent on the quality of standards and the effectiveness of matrix effect mitigation. |
| Sample Throughput | Lower, due to the mandatory and often time-consuming derivatization step. | Higher, with simpler sample preparation and faster analysis times.[2] | "Dilute-and-shoot" LC-MS methods can significantly increase sample throughput. |
| Derivatization | Mandatory. | Generally not required. | The derivatization step in GC-MS adds complexity and potential for variability. |
Experimental Workflows
A cross-validation study involves analyzing the same set of samples by both methods to compare and verify the results. The following diagram illustrates the logical flow of such a study for D-glyceric acid analysis.
Detailed Experimental Protocols
GC-MS Protocol for D-Glyceric Acid
This protocol is based on the widely used two-step derivatization method involving methoximation followed by trimethylsilylation.[1]
1. Sample Preparation:
-
Thaw frozen biological samples (e.g., urine, plasma) on ice.
-
To 100 µL of the sample, add an internal standard (e.g., a stable isotope-labeled glyceric acid).
-
Perform protein precipitation by adding 400 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 60°C for 60 minutes.
-
Trimethylsilylation: Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or similar, operated in electron ionization (EI) mode.
-
Detection: Use selected ion monitoring (SIM) for quantification of the trimethylsilyl derivative of D-glyceric acid.
LC-MS/MS Protocol for D-Glyceric Acid
This protocol outlines a direct "dilute-and-shoot" method suitable for D-glyceric acid analysis in biological fluids.
1. Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To 50 µL of the sample, add an internal standard (e.g., a stable isotope-labeled glyceric acid).
-
Perform protein precipitation by adding 200 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dilute 1:10 with the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or similar.
-
Column: A chiral column such as a narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column for enantiomeric separation, or a suitable reversed-phase or HILIC column for general quantification.[3]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion electrospray ionization (ESI) mode.
-
Detection: Use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for D-glyceric acid and the internal standard for high selectivity and sensitivity.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the principle of derivatization for GC-MS analysis of D-glyceric acid.
Conclusion
Both GC-MS and LC-MS/MS are robust and reliable methods for the quantification of D-glyceric acid.
-
GC-MS is a well-established technique that provides high sensitivity, but the mandatory derivatization step can be time-consuming and introduce variability.
-
LC-MS/MS offers high sensitivity and selectivity with the significant advantage of simpler and faster sample preparation. For studies requiring the differentiation of D- and L-glyceric acid, chiral LC-MS is the method of choice.
A cross-validation study is highly recommended when establishing a new method or comparing results across different platforms to ensure data accuracy and reliability. The choice of method will ultimately be guided by the specific requirements of the study, including the sample matrix, required sensitivity, desired sample throughput, and available resources. For high-throughput screening and chiral separation, LC-MS/MS is generally the superior option.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of (2R)- and (2S)-2,3-Dihydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the enantiomers of 2,3-dihydroxypropanoic acid: (2R)-2,3-dihydroxypropanoic acid (D-glyceric acid) and (2S)-2,3-dihydroxypropanoic acid (L-glyceric acid). While structurally similar, these molecules exhibit distinct metabolic roles and are associated with different inborn errors of metabolism. This document summarizes their key biological differences, presents available quantitative data, and provides detailed experimental protocols for their study.
Introduction to the Enantiomers
(2R)- and (2S)-2,3-dihydroxypropanoic acid are chiral molecules, meaning they are non-superimposable mirror images of each other. This stereochemical difference leads to significantly different interactions with the chiral environment of biological systems, such as enzymes and receptors, resulting in distinct metabolic fates and physiological effects. D-glyceric acid is a natural metabolite in humans, involved in the catabolism of serine and fructose.[1] In contrast, L-glyceric acid is primarily significant as a biomarker for a specific metabolic disorder.[1]
Comparative Biological Activity
The most profound difference in the biological activity of D- and L-glyceric acid is evident in human metabolism. The accumulation of each enantiomer is linked to a distinct genetic disorder with different clinical presentations.
| Feature | This compound (D-Glyceric Acid) | (2S)-2,3-Dihydroxypropanoic Acid (L-Glyceric Acid) |
| Associated Metabolic Disorder | D-Glyceric Aciduria[1] | L-Glyceric Aciduria (Primary Hyperoxaluria Type II)[1] |
| Deficient Enzyme | D-Glycerate Kinase (GLYCTK)[1][2] | Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)[1] |
| Primary Clinical Manifestations | Progressive neurological impairment, intellectual disability, seizures, hypotonia, and metabolic acidosis.[1] | Recurrent kidney stones (nephrolithiasis) due to oxalate accumulation.[3] |
| Metabolic Pathway Involvement | Catabolism of serine and fructose.[1] | Byproduct of altered glyoxylate and hydroxypyruvate metabolism.[4] |
| Potential Therapeutic Interest | Recent studies suggest a role in activating mitochondrial metabolism, which may reduce plasma lactate and systemic inflammation.[5][6][7][8][9] | Primarily used as a diagnostic marker; no therapeutic applications reported. |
Quantitative Data Summary
Direct comparative studies on the biological effects of D- and L-glyceric acid on cell lines or animal models are limited. The most relevant quantitative data pertains to the kinetics of the enzymes involved in their respective metabolic pathways.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Cofactor | Organism/Source |
| Pyrococcus furiosus Glyoxylate Reductase/Hydroxypyruvate Reductase (PfuGRHPR) | Glyoxylate | - | 13.0 | NADH | Pyrococcus furiosus |
| Hydroxypyruvate | - | 10.0 | NADH | Pyrococcus furiosus | |
| Glyoxylate | - | 1.2 | NADPH | Pyrococcus furiosus | |
| Hydroxypyruvate | - | 1.2 | NADPH | Pyrococcus furiosus |
Signaling and Metabolic Pathways
The distinct roles of D- and L-glyceric acid are rooted in their separate metabolic pathways. The following diagrams illustrate these differences.
Experimental Protocols
Accurate characterization and quantification of D- and L-glyceric acid and the activity of their associated enzymes are crucial for research and diagnosis.
Protocol 1: D-Glycerate Kinase Activity Assay (Coupled Enzyme Assay)
This assay measures the activity of D-glycerate kinase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
This compound (D-glyceric acid)
-
Microplate reader capable of reading absorbance at 340 nm
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, MgCl2, ATP, PEP, NADH, PK, and LDH.
-
Add the enzyme sample (e.g., cell lysate or purified enzyme) to the wells of the microplate.
-
Initiate the reaction by adding D-glyceric acid to the wells.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 37°C) for a set period (e.g., 10-20 minutes).
-
The rate of NADH oxidation (decrease in A340) is proportional to the D-glycerate kinase activity.
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1) and the rate of change in absorbance.
Protocol 2: Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) Activity Assay
This protocol determines GRHPR activity by measuring the rate of NADPH or NADH oxidation.
Materials:
-
HEPES or Potassium Phosphate buffer (pH 7.0-7.4)
-
NADPH or NADH
-
Hydroxypyruvate or Glyoxylate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing buffer and NADPH or NADH.
-
Add the enzyme sample.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate (hydroxypyruvate or glyoxylate).
-
Monitor the decrease in absorbance at 340 nm over time.
Calculation: The activity is calculated based on the rate of decrease in absorbance at 340 nm, similar to the D-glycerate kinase assay.
Protocol 3: Chiral Separation and Quantification by LC-MS/MS
This method allows for the specific detection and quantification of D- and L-glyceric acid in biological samples like urine.[10]
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole tandem mass spectrometer (LC-MS/MS).
-
Chiral stationary phase column (e.g., Ristocetin A glycopeptide antibiotic silica gel bonded column).[10]
Sample Preparation:
-
Thaw frozen urine samples and centrifuge to remove particulates.
-
Dilute the supernatant with an appropriate solvent (e.g., 0.1% formic acid in water).
-
Add an internal standard for quantification.
LC-MS/MS Parameters:
-
Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., triethylamine acetate at pH 4.1).[10]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
MS/MS Detection: Monitor specific parent-to-daughter ion transitions for D- and L-glyceric acid and the internal standard in multiple reaction monitoring (MRM) mode.
Data Analysis: Quantify the concentration of each enantiomer by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the differential diagnosis of D- and L-glyceric aciduria.
Conclusion
The biological activities of (2R)- and (2S)-2,3-dihydroxypropanoic acid are starkly different, underscoring the principle of stereospecificity in biological systems. While D-glyceric acid is a normal human metabolite whose accumulation due to D-glycerate kinase deficiency leads to severe neurological disease, L-glyceric acid is primarily a diagnostic marker for primary hyperoxaluria type II, a disorder of glyoxylate metabolism caused by GRHPR deficiency that affects the kidneys. Recent research into the potential therapeutic effects of D-glyceric acid on mitochondrial function highlights an expanding area of interest beyond its role in inborn errors of metabolism. The provided experimental protocols offer a foundation for researchers to further investigate the distinct roles of these enantiomers in health and disease.
References
- 1. D-Glyceric acidemia - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Glycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. New insights into the mechanism of substrates trafficking in Glyoxylate/Hydroxypyruvate reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans [frontiersin.org]
- 6. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50-60-Year-Old Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Promising discovery: D-glyceric acid activates cellular mitochondria and reduces low-grade inflammation in aging humans | EurekAlert! [eurekalert.org]
- 10. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Enzymatic Methods for D-Glyceric Acid Determination
For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and associated disorders, the accurate and precise determination of D-glyceric acid is of paramount importance. Elevated levels of this metabolite are a key biomarker for D-glyceric aciduria, a rare inborn error of metabolism.[1][2][3][4] This guide provides a comprehensive comparison of enzymatic methods for D-glyceric acid quantification against established chromatographic techniques, supported by available experimental data and detailed methodologies.
Overview of Analytical Approaches
The determination of D-glyceric acid in biological matrices such as urine and plasma presents analytical challenges due to its polar nature and the need to differentiate it from its L-enantiomer.[5] The primary methods employed include enzymatic assays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Enzymatic methods offer the potential for high specificity and simplified sample preparation. These assays are typically based on the activity of D-glycerate kinase, which catalyzes the phosphorylation of D-glyceric acid.[1] The reaction can be coupled to other enzymatic reactions that result in a measurable change in absorbance or fluorescence, allowing for quantification.
Chromatographic methods , such as GC-MS and LC-MS/MS, are powerful alternatives that provide high sensitivity and the ability to perform chiral separations, which is crucial for distinguishing between D- and L-glyceric acid.[5][6] These methods, however, often require more extensive sample preparation, including derivatization to improve the volatility and ionization of the analyte.[6]
Performance Comparison
While specific, commercially available enzymatic assay kits for the routine quantification of D-glyceric acid with fully published validation data are not prominently featured in the reviewed scientific literature, the performance of enzymatic assays for similar organic acids is well-documented. The following table summarizes the typical performance characteristics of an enzymatic assay compared to established chromatographic methods for D-glyceric acid determination.
| Parameter | Enzymatic Assay (Typical Performance) | LC-MS/MS | GC-MS |
| Principle | Spectrophotometric or fluorometric measurement following an enzyme-catalyzed reaction. | Chromatographic separation followed by mass spectrometric detection of the specific mass-to-charge ratio of the analyte and its fragments. | Chromatographic separation of volatile derivatives followed by mass spectrometric detection. |
| Accuracy (Recovery) | Typically 90-110% | 95-105% | 75% (with THF extraction)[7] |
| Precision (CV%) | Intra-assay: < 5% Inter-assay: < 10% | Intra-assay: < 10% Inter-assay: < 15% | Variable, dependent on derivatization and extraction |
| Limit of Detection (LOD) | µM range | Low µM to nM range | µg/mg creatinine range[7] |
| Limit of Quantification (LOQ) | µM range | Low µM to nM range | µg/mg creatinine range[7] |
| Specificity | High for D-enantiomer, dependent on enzyme purity. | Excellent, allows for chiral separation.[5] | Good, requires derivatization for chirality.[6] |
| Sample Throughput | High, amenable to automation. | Moderate to high, dependent on chromatographic run time. | Moderate, can be limited by sample preparation time. |
| Instrumentation | Spectrophotometer or fluorometer. | LC system coupled with a tandem mass spectrometer. | GC system coupled with a mass spectrometer. |
Experimental Protocols
Enzymatic D-Glyceric Acid Determination (Generalized Protocol)
This protocol is a generalized representation of a coupled enzymatic assay for D-glyceric acid based on the D-glycerate kinase reaction.
1. Principle: D-glyceric acid is phosphorylated by D-glycerate kinase (GLYCTK) in the presence of ATP. The resulting ADP is then used in a series of coupled enzymatic reactions that lead to the oxidation of a chromophore or fluorophore, which can be measured.
2. Reagents:
-
Tris-HCl buffer (pH 7.5-8.5)
-
ATP solution
-
Magnesium chloride (MgCl₂)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
D-Glycerate kinase (GLYCTK)
-
D-Glyceric acid standard solutions
-
Deproteinization agent (e.g., perchloric acid)
-
Neutralizing agent (e.g., potassium carbonate)
3. Sample Preparation:
-
For urine or plasma samples, perform a deproteinization step by adding a deproteinization agent and centrifuging to remove precipitated proteins.
-
Neutralize the supernatant with a suitable neutralizing agent.
-
Dilute the sample as necessary to fall within the linear range of the assay.
4. Assay Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, PEP, and NADH in a microplate well.
-
Add the prepared sample or D-glyceric acid standard to the wells.
-
Initiate the reaction by adding a mixture of PK and LDH and incubate for a short period to convert any endogenous pyruvate.
-
Start the specific reaction by adding D-glycerate kinase.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in a kinetic or endpoint mode using a microplate reader.
5. Calculation: Calculate the D-glyceric acid concentration based on the change in absorbance compared to the standard curve.
Alternative Method: Chiral LC-MS/MS for D- and L-Glyceric Acid
1. Principle: This method utilizes a chiral stationary phase in a liquid chromatography system to separate the D- and L-enantiomers of glyceric acid. The separated enantiomers are then detected and quantified by tandem mass spectrometry.[5]
2. Reagents and Materials:
-
Chiral HPLC column (e.g., ristocetin A glycopeptide antibiotic silica gel bonded column)[5]
-
Mobile phase: e.g., Triethylamine acetate at pH 4.1 with 10% methanol[5]
-
D- and L-glyceric acid standards
-
Internal standard (e.g., isotopically labeled glyceric acid)
-
Solvents for sample extraction (e.g., ethyl acetate)
3. Sample Preparation:
-
Acidify the urine sample.
-
Perform liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Perform chromatographic separation on the chiral column.
-
Detect the enantiomers using a triple quadrupole mass spectrometer in negative ion mode, monitoring specific precursor-to-product ion transitions.[5]
5. Quantification: Quantify the D- and L-glyceric acid concentrations based on the peak areas relative to the internal standard and the calibration curves.
Visualizing the Methodologies
To further elucidate the experimental workflows, the following diagrams are provided.
Caption: Workflow of a typical enzymatic assay for D-glyceric acid determination.
Caption: Simplified metabolic pathway involving D-glyceric acid.
References
- 1. D-glycerate kinase deficiency as a cause of D-glyceric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BiodiversityPMC [biodiversitypmc.sibils.org]
- 3. D-glyceric aciduria is caused by genetic deficiency of D-glycerate kinase (GLYCTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Extraction of glyceric and glycolic acids from urine with tetrahydrofuran: utility in detection of primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) for D-Glyceric Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of D-glyceric acid, a key biomarker in certain inborn errors of metabolism. We present a detailed comparison of three common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide includes a summary of reported Limit of Detection (LOD) and Limit of Quantification (LOQ) values, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. The determination of these parameters is crucial for the validation of analytical methods.
Several approaches are used to determine LOD and LOQ, with the most common being:
-
Visual Evaluation: The LOD is determined by the analysis of samples with known concentrations of the analyte and by establishing the minimum level at which the analyte can be reliably detected.
-
Signal-to-Noise Ratio: This method compares the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.
-
Standard Deviation of the Response and the Slope of the Calibration Curve: The LOD and LOQ are calculated using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.
-
Comparison of Analytical Methods for D-Glyceric Acid
The selection of an analytical method for D-glyceric acid quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the performance of GC-MS, LC-MS/MS, and HPLC-UV for this purpose.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| GC-MS | 0.04 - 0.42 µmol/L (for a panel of organic acids)[1] | Not explicitly stated for D-glyceric acid | High chromatographic resolution, established libraries for compound identification.[2][3] | Requires derivatization, which is time-consuming.[2][4] |
| LC-MS/MS | Not explicitly stated | Sensitivity in the low nanomolar range has been reported for other organic acids. | High sensitivity and specificity, minimal sample preparation.[2] | Matrix effects can influence accuracy. |
| HPLC-UV with RI detection | Not explicitly stated | 0.033 mg/mL (for glyceric acid)[5] | Simple, robust, and cost-effective. | Lower sensitivity compared to MS-based methods, potential for co-elution with interfering compounds.[5] |
Experimental Protocols
Detailed experimental protocols for the analysis of D-glyceric acid using GC-MS, LC-MS/MS, and HPLC-UV are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its polar nature and low volatility, D-glyceric acid requires a derivatization step to become amenable to GC-MS analysis.[6] A common method involves a two-step process of methoximation followed by trimethylsilylation.[6]
Sample Preparation and Derivatization:
-
To a urine sample normalized to contain 1 µmole of creatinine, add internal standards (e.g., tropic acid and 2-ketocaproic acid).[4]
-
Treat the sample with hydroxylamine to form oxime derivatives of any ketoacids present.[4]
-
Acidify the mixture and extract the organic acids with ethyl acetate.[4]
-
Evaporate the organic extract to dryness.[4]
-
Reconstitute the residue in a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine to form the trimethylsilyl (TMS) derivatives.[4][7]
GC-MS Analysis:
-
Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Oven Temperature Program: An initial temperature of 100°C, ramped to 300°C.
-
Mass Spectrometer: Operated in full scan mode (e.g., 50-550 amu).[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of D-glyceric acid in biological fluids, often with minimal sample preparation. Chiral chromatography can be employed to separate D- and L-glyceric acid enantiomers.[5]
Sample Preparation:
-
For urine samples, a simple dilution with a suitable buffer is often sufficient. For plasma or serum, a protein precipitation step using a solvent like acetonitrile is typically required.
LC-MS/MS Analysis:
-
Column: A chiral column, such as a narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column, is used for enantiomeric separation.[5]
-
Mobile Phase: A typical mobile phase consists of triethylamine acetate at pH 4.1 with 10% methanol.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode with multiple reaction monitoring (MRM) is commonly used. Specific parent-to-daughter ion transitions are monitored for the detection and quantification of each enantiomer.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible technique for the analysis of organic acids. For compounds like glyceric acid that lack a strong chromophore, indirect detection methods or derivatization may be necessary to enhance sensitivity.
Sample Preparation:
-
Similar to LC-MS/MS, urine samples may only require dilution, while plasma or serum will need protein precipitation.
HPLC-UV Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 3 mM) is often employed.[5]
-
Detection: UV detection is typically performed at a low wavelength, such as 210 nm, where carboxylic acids exhibit some absorbance. A refractive index (RI) detector can also be used in series for compounds that do not have a UV chromophore.[5]
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the determination of LOD and LOQ for D-glyceric acid analysis using the three described analytical techniques.
References
- 1. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metbio.net [metbio.net]
- 4. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. thescipub.com [thescipub.com]
inter-laboratory comparison of D-glyceric acid measurement
An Inter-laboratory Comparison of D-Glyceric Acid Measurement: A Guide to Best Practices
This guide provides a framework for conducting an inter-laboratory comparison (ILC) of D-glyceric acid quantification. D-glyceric acid is a key metabolite in serine and fructose metabolism, and its accurate measurement is crucial for the diagnosis and monitoring of the rare genetic disorder D-glyceric aciduria.[1][2] This document is intended for researchers, clinical chemists, and laboratory professionals involved in the analysis of small molecule metabolites.
Introduction to Inter-laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing (PT), are essential for assessing the competence of laboratories to perform specific measurements.[3] They provide an objective means of evaluating a laboratory's performance against that of its peers and a reference value.[3][4] Participation in ILCs is a critical component of a laboratory's quality assurance program and is often a requirement for accreditation.[5]
The primary objectives of an ILC for D-glyceric acid measurement are to:
-
Assess the accuracy and comparability of results among different laboratories.
-
Identify potential analytical issues and areas for methodological improvement.
-
Provide confidence in the reliability of D-glyceric acid measurements for clinical and research purposes.
Analytical Methodologies for D-Glyceric Acid Quantification
Several analytical techniques can be employed for the quantification of D-glyceric acid in biological matrices such as plasma and urine. The most common and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An enzymatic assay can also be utilized for high-throughput analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of D-glyceric acid, a derivatization step is necessary to increase its volatility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of D-glyceric acid without the need for derivatization. Chiral chromatography is essential to separate D- and L-glyceric acid enantiomers, which is crucial for the differential diagnosis of D-glyceric aciduria and primary hyperoxaluria type II.[6]
Enzymatic Assay
An enzymatic assay can be a high-throughput and cost-effective method for D-glyceric acid quantification. This method typically involves the use of D-glycerate kinase, which specifically phosphorylates D-glyceric acid.[7][8] The reaction can be coupled to a dehydrogenase to produce a spectrophotometrically detectable product.[7][9]
Proposed Inter-laboratory Comparison Protocol
This section outlines a proposed protocol for conducting an ILC for D-glyceric acid measurement.
Study Design
A centralized study design is recommended, where a coordinating laboratory prepares and distributes identical sets of samples to all participating laboratories. The sample set should include:
-
Calibration Standards: A set of standards at varying concentrations of D-glyceric acid in a synthetic matrix.
-
Quality Control (QC) Samples: At least three levels of QC samples (low, medium, and high concentrations) in a biological matrix (e.g., pooled human plasma or urine).
-
Blinded Samples: A set of samples with unknown D-glyceric acid concentrations to assess laboratory performance.
Sample Preparation and Distribution
The coordinating laboratory will be responsible for:
-
Sourcing or preparing a bulk pool of human plasma or urine.
-
Spiking the matrix with known concentrations of D-glyceric acid to create the QC and blinded samples.
-
Aliquoting the samples into appropriately labeled and sealed vials.
-
Ensuring the homogeneity and stability of the samples throughout the study.
-
Shipping the samples to participating laboratories under controlled temperature conditions (e.g., on dry ice).
Experimental Protocols
Participating laboratories should adhere to the following standardized protocols to ensure comparability of results.
GC-MS Protocol
Sample Preparation and Derivatization:
-
Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., ¹³C₃-D-glyceric acid) to each sample, calibrator, and QC.
-
Protein Precipitation (for plasma/serum): Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile). Centrifuge and collect the supernatant.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect the keto group.
-
Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and incubate to derivatize the hydroxyl and carboxyl groups.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection Mode: Splitless.
-
Oven Temperature Program: A gradient program to ensure separation of the analyte from matrix components.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of the D-glyceric acid derivative and the internal standard.
LC-MS/MS Protocol
Sample Preparation:
-
Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., ¹³C₃-D-glyceric acid) to each sample, calibrator, and QC.
-
Protein Precipitation (for plasma/serum): Precipitate proteins with a cold organic solvent (e.g., methanol or acetonitrile). Centrifuge and collect the supernatant.
-
Dilution: Dilute the supernatant with the initial mobile phase.
LC-MS/MS Conditions:
-
Column: A chiral column (e.g., based on a cyclodextrin or vancomycin) for enantiomeric separation.[6]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for D-glyceric acid and one for the internal standard.
-
Ionization: Electrospray ionization (ESI) in negative mode.
Enzymatic Assay Protocol
This protocol is based on the activity of D-glycerate kinase coupled with pyruvate kinase and lactate dehydrogenase.[7][9][10]
Reagents:
-
Assay Buffer: (e.g., Tris-HCl buffer, pH 7.8)
-
ATP solution
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
D-glycerate kinase
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, MgCl₂, KCl, PK, and LDH.
-
Add the sample (plasma or urine, appropriately diluted) to a microplate well.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding D-glycerate kinase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Quantify the D-glyceric acid concentration using a calibration curve.
Data Analysis and Performance Evaluation
Participating laboratories should report their quantitative results for all samples to the coordinating laboratory. The performance of each laboratory will be evaluated using z-scores.[4][11]
The z-score is calculated as: z = (x - X) / σ
where:
-
x is the result from the participating laboratory.
-
X is the assigned value (the consensus mean or a reference value).[4]
-
σ is the standard deviation for proficiency assessment.[4]
Interpretation of z-scores:
-
|z| ≤ 2: Satisfactory performance[12]
-
2 < |z| < 3: Questionable performance[12]
-
|z| ≥ 3: Unsatisfactory performance[12]
Data Presentation
The following tables summarize the expected performance characteristics for the analytical methods described. These values are based on typical performance for similar small molecule assays and should be confirmed in the inter-laboratory study.
Table 1: Comparison of Analytical Methods for D-Glyceric Acid Quantification
| Parameter | GC-MS | LC-MS/MS | Enzymatic Assay |
| Principle | Chromatographic separation of derivatized analyte followed by mass spectrometric detection. | Chromatographic separation of native analyte followed by tandem mass spectrometric detection. | Specific enzymatic conversion followed by spectrophotometric detection. |
| Sample Throughput | Moderate | High | High |
| Specificity | High (with appropriate SIM ions) | Very High (with MRM transitions) | High (dependent on enzyme specificity) |
| Chiral Separation | Possible with chiral column | Yes (with chiral column) | No |
| Instrumentation Cost | High | Very High | Low |
Table 2: Expected Performance Characteristics
| Parameter | GC-MS | LC-MS/MS | Enzymatic Assay |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.98 |
| Limit of Quantification (LOQ) | 0.1 - 1 µM | 0.01 - 0.1 µM | 1 - 10 µM |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 85 - 115% |
| Precision (%RSD) | < 15% | < 10% | < 20% |
Visualizations
Caption: Workflow for the proposed .
References
- 1. acs.org [acs.org]
- 2. researchgate.net [researchgate.net]
- 3. cmpt.ca [cmpt.ca]
- 4. diva-portal.org [diva-portal.org]
- 5. Proficiency testing in clinical chemistry - UBC Library Open Collections [open.library.ubc.ca]
- 6. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycerate kinase - Wikipedia [en.wikipedia.org]
- 9. Enzyme Activity Measurement for Glycerol Kinase [creative-enzymes.com]
- 10. Glycerol Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 12. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
A Comparative Guide to the Cellular Metabolic Profiles Induced by D-glyceric and L-glyceric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glyceric acid and L-glyceric acid are enantiomers that play distinct roles in cellular metabolism. Their accumulation due to genetic enzymatic deficiencies leads to the rare metabolic disorders D-glyceric aciduria and L-glyceric aciduria, respectively, each with a unique clinical presentation. D-glyceric aciduria primarily manifests with neurological symptoms, while L-glyceric aciduria is characterized by renal complications.[1][2] Recent studies have also highlighted the potential for exogenous D-glyceric acid to modulate mitochondrial metabolism in healthy individuals.[3][4] Understanding the differential impact of these enantiomers on cellular metabolism is crucial for research into these disorders and for exploring their potential therapeutic applications.
Comparative Metabolic Pathways
The metabolic pathways of D-glyceric acid and L-glyceric acid are distinct, influencing different aspects of cellular metabolism.
D-Glyceric Acid Metabolism: D-glyceric acid is an intermediate in the catabolism of serine and fructose.[5][6] It is phosphorylated by the enzyme glycerate kinase (GLYCTK) to 2-phosphoglycerate, which then enters the glycolytic pathway.[7][8] An accumulation of D-glyceric acid, as seen in D-glyceric aciduria, suggests a disruption in this conversion, leading to its buildup.[5][7]
L-Glyceric Acid Metabolism: L-glyceric acid is involved in the metabolism of glyoxylate and hydroxypyruvate.[9] It is produced from hydroxypyruvate by the action of glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[7][9] In L-glyceric aciduria, a deficiency in GRHPR leads to the accumulation of L-glyceric acid and glyoxylate, with the latter being converted to oxalate, resulting in hyperoxaluria.[9][10]
Figure 1: Simplified metabolic pathways of D-glyceric and L-glyceric acid.
Expected Comparative Metabolic Profiles
Based on the known metabolic roles and the consequences of their accumulation, treatment of cells with D-glyceric acid versus L-glyceric acid is expected to induce distinct metabolic shifts. The following table summarizes these anticipated changes.
| Metabolic Parameter | Expected Effect of D-Glyceric Acid Treatment | Expected Effect of L-Glyceric Acid Treatment | Rationale |
| Glycolysis | Potential entry into lower glycolysis as 2-phosphoglycerate. | No direct effect expected. | D-glyceric acid can be converted to a glycolytic intermediate.[7] |
| Mitochondrial Respiration | Increased.[3][4] | No direct evidence of impact. | Studies on healthy humans show D-glyceric acid activates mitochondrial metabolism.[3][4] |
| Plasma Lactate | Decreased.[3][4] | No direct effect expected. | D-glyceric acid administration in humans leads to a reduction in plasma lactate.[3][4] |
| Oxalate Production | No direct effect expected. | Increased.[9][10] | L-glyceric acid accumulation is associated with increased glyoxylate and subsequent oxalate production.[9][10] |
| Serine Metabolism | Potential feedback inhibition. | No direct effect expected. | D-glyceric acid is a downstream product of serine catabolism.[5] |
| Systemic Inflammation | Decreased.[3][4] | No direct effect expected. | Human studies indicate a reduction in systemic inflammation with D-glyceric acid.[3][4] |
Experimental Protocols
To perform a direct comparative metabolic profiling of cells treated with D-glyceric acid versus L-glyceric acid, the following experimental workflow is proposed.
Figure 2: Proposed experimental workflow for comparative metabolic profiling.
Key Experimental Methodologies
-
Cell Culture and Treatment:
-
Select a cell line relevant to the metabolic effects of interest (e.g., hepatocytes like HepG2 for general metabolism, or neuronal cells like SH-SY5Y for neurological aspects).
-
Culture cells to a consistent confluency before treatment.
-
Treat cells with equimolar concentrations of D-glyceric acid, L-glyceric acid, or a vehicle control for a predetermined time course.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by washing cells with ice-cold saline.
-
Extract metabolites using a cold solvent system, such as 80% methanol, to precipitate proteins and macromolecules.
-
Centrifuge to pellet debris and collect the supernatant containing the metabolites.
-
-
Metabolomic Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometry platform, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
-
LC-MS/MS is well-suited for the analysis of polar metabolites, including organic acids.
-
GC-MS can also be used, often requiring derivatization of the analytes.
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites.
-
Perform statistical analysis (e.g., t-tests, ANOVA) to identify metabolites that are significantly altered between the treatment groups.
-
Utilize pathway analysis software to map the altered metabolites to specific metabolic pathways and gain biological insights.
-
Conclusion
The available evidence strongly suggests that D-glyceric acid and L-glyceric acid have divergent effects on cellular metabolism. D-glyceric acid appears to promote mitochondrial activity and may have anti-inflammatory effects, while L-glyceric acid is linked to the production of the metabolic end-product oxalate. Further direct comparative studies are warranted to fully elucidate their distinct metabolic reprogramming capabilities, which could inform the development of novel therapeutic strategies for related metabolic disorders and other conditions.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50-60-Year-Old Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metabolicsupportuk.org [metabolicsupportuk.org]
- 6. D-glyceric aciduria is caused by genetic deficiency of D-glycerate kinase (GLYCTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Glyceric acidemia - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. hmdb.ca [hmdb.ca]
- 10. Hyperoxaluria in L-glyceric aciduria: possible pathogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluation of different chiral stationary phases for the separation of glyceric acid enantiomers
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Glyceric Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of glyceric acid enantiomers, D-glyceric acid (D-GA) and L-glyceric acid (L-GA), are critical in various fields, from the diagnosis of metabolic disorders to the quality control of pharmaceuticals. The choice of the chiral stationary phase (CSP) is paramount for achieving baseline resolution and accurate analysis. This guide provides a comparative evaluation of different CSPs that have been successfully employed for the enantioseparation of glyceric acid, supported by experimental data to aid in method development and selection.
Performance of Chiral Stationary Phases for Glyceric Acid Enantiomer Separation
The following table summarizes the quantitative data for the separation of glyceric acid enantiomers on two distinct types of chiral stationary phases: a macrocyclic antibiotic-based CSP and an anion-exchange CSP.
| Chiral Stationary Phase (CSP) Type | Column Name | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Retention Time (t R1 ) (min) | Retention Time (t R2 ) (min) | Separation Factor (α) | Resolution (R s ) | Reference |
| Macrocyclic Antibiotic | Ristocetin A glycopeptide antibiotic silica gel bonded column | Triethylamine acetate (pH 4.1) with 10% methanol | Not Specified | Not Specified | Tandem Mass Spectrometry (MS/MS) | 3.6 (D-GA) | 4.5 (L-GA) | 1.25 | Satisfactory | [1] |
| Anion-Exchange | CHIRALPAK® QN-AX | Methanol/Acetic Acid/Ammonium Acetate (98:2:0.5, v/v/w) | 1.0 | 25 | Not Specified | See Note | See Note | See Note | See Note | [2][3][4] |
*Note on CHIRALPAK® QN-AX: While the direct application for glyceric acid has been cited, specific quantitative data (retention times, α, and Rs) was detailed for the analogous compound, lactic acid. On a similar quinine carbamate column (QN AX), D- and L-lactic acid were separated with distinct retention times, demonstrating the column's suitability for small α-hydroxy acids[5].
Detailed Experimental Protocols
Method Using Ristocetin A Glycopeptide Antibiotic CSP
This method is particularly useful for the analysis of glyceric acid enantiomers in biological matrices, such as urine, due to its compatibility with mass spectrometry.
-
Column: Narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column.
-
Mobile Phase: Triethylamine acetate buffer at pH 4.1 containing 10% methanol.[1]
-
Sample Preparation: Urine samples can be analyzed with minimal pretreatment.[1]
-
Detection: The column is directly interfaced with a triple quadrupole tandem mass spectrometer operating in negative ion mode.[1]
-
Results: This method successfully separated the D- and L-enantiomers of glyceric acid, with retention times of 3.6 and 4.5 minutes, respectively, allowing for the diagnosis of D-glyceric and L-glyceric acidurias.[1]
Method Using Anion-Exchange CSP (CHIRALPAK® QN-AX)
Anion-exchange CSPs are specifically designed for the enantioseparation of acidic compounds and offer excellent selectivity.
-
Column: CHIRALPAK® QN-AX, packed with a quinine derivative immobilized on silica gel.[6]
-
Mobile Phase: A common starting mobile phase for screening is a mixture of methanol, acetic acid, and ammonium acetate (e.g., 98:2:0.5, v/v/w). The ratio of the acidic and basic additives can be adjusted to optimize retention and selectivity.[2][4]
-
Principle: The separation mechanism is based on the ionic interaction between the protonated tertiary nitrogen of the chiral selector (quinine) and the anionic glyceric acid analytes.[3][7]
-
Versatility: These columns are compatible with a wide range of polar organic solvents and can be used in both polar organic and reversed-phase modes.[4] For LC-MS applications, volatile buffers like ammonium acetate or ammonium formate are suitable.[3][4]
Visualizing the Chiral Separation Workflow
The following diagram illustrates the typical workflow for the chiral separation of glyceric acid enantiomers using HPLC.
Caption: A flowchart of the experimental workflow for the chiral HPLC separation of glyceric acid enantiomers.
Discussion and Further Considerations
The selection of a chiral stationary phase is a critical step in developing a robust method for the enantioseparation of glyceric acid.
-
Macrocyclic Antibiotic CSPs (e.g., Ristocetin A): These phases offer a broad enantioselectivity and are particularly well-suited for LC-MS applications due to their compatibility with volatile mobile phases. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric interactions, within the complex three-dimensional structure of the antibiotic.
-
Anion-Exchange CSPs (e.g., CHIRALPAK® QN-AX): These are highly effective for acidic compounds like glyceric acid. The primary interaction is ionic, which often leads to strong retention and high selectivity. The elution order of the enantiomers can typically be reversed by using the pseudo-enantiomeric quinidine-based column (CHIRALPAK® QD-AX), which can be advantageous for quantifying a minor enantiomer in the presence of a major one.
-
Other Potential CSPs:
-
Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC): Derivatives of cellulose and amylose are widely used for their versatility in separating a broad range of chiral compounds, including acids. They can be operated in normal-phase, polar organic, and reversed-phase modes.
-
Cyclodextrin-based CSPs: These phases separate enantiomers based on the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin and interactions with the hydroxyl groups on its rim contribute to chiral recognition. They are often used in reversed-phase mode.
-
For researchers initiating method development for glyceric acid enantioseparation, starting with either a macrocyclic antibiotic or an anion-exchange CSP is recommended based on the documented success. If these do not provide the desired resolution or are not compatible with specific analytical requirements, exploring polysaccharide- or cyclodextrin-based columns would be a logical next step.
References
- 1. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. thelabstore.co.uk [thelabstore.co.uk]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Daicel CHIRALPAK QN-AX Analytical Column, 5µm, ID 2.1 mm x L 150 mm - 32394 Daicel CHIRALPAK QN-AX Analytical Column [32324] - £1,787.08 : UVISON.com [uvison.com]
- 7. chiraltech.com [chiraltech.com]
A Comparative Guide to the Quantitative Analysis of (2R)-2,3-Dihydroxypropanoic Acid: Assessing Linearity and Range
For researchers, scientists, and drug development professionals, the accurate quantification of (2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid, is crucial for various applications, including inborn errors of metabolism research and drug development. This guide provides an objective comparison of three common analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance of these methods in terms of linearity and analytical range is supported by detailed experimental protocols.
The selection of an appropriate analytical method hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. This guide aims to provide the necessary information to make an informed decision for your specific research needs.
Comparison of Analytical Methods
The following table summarizes the typical performance characteristics for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Linear Range | 1 - 1000 µg/mL | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | ~0.003 µg/mL |
| Sample Preparation | Simple (dilution, protein precipitation) | Complex (extraction, derivatization) | Moderate (protein precipitation, dilution) |
| Chiral Separation | Possible with chiral column | Possible with chiral column | Possible with chiral column |
| Throughput | High | Low to Medium | High |
| Selectivity | Moderate | High | Very High |
| Cost | Low | Medium | High |
Experimental Workflows and Logical Relationships
A fundamental aspect of quantitative analysis is the establishment of a linear relationship between the analyte concentration and the instrument response. This is typically achieved by generating a calibration curve.
This compound is a key metabolite in several metabolic pathways. Understanding its biological context is essential for interpreting quantitative data. The following diagram illustrates its involvement in D-glyceric aciduria, an inborn error of metabolism.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and comparing assay performance.
HPLC-UV Method
This method is often favored for its simplicity and high throughput.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V, 250 x 4.6 mm, 5 µm) for enantiomeric separation, or a standard C18 column for total D,L-glyceric acid.
-
Mobile Phase: Isocratic elution with 10 mM potassium phosphate buffer (pH 2.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
Linearity and Range Assessment:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards ranging from 1 µg/mL to 1000 µg/mL.
-
Inject each standard in triplicate and plot the peak area against the concentration.
-
Perform a linear regression analysis to determine the R² value.
-
The linear range is defined as the concentration range over which the assay is precise, accurate, and linear.
GC-MS Method (with Derivatization)
GC-MS offers high sensitivity and selectivity, particularly for complex matrices, but requires derivatization to make the analyte volatile.
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Evaporate the derivatization reagents and reconstitute the residue in hexane.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral GC column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.
Linearity and Range Assessment:
-
Prepare derivatized calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Analyze each standard in triplicate and construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against concentration.
-
Determine the linearity (R²) and the linear range.
LC-MS/MS Method
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for many bioanalytical applications.
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 150 µL of methanol containing an internal standard (e.g., ¹³C₃-D-glyceric acid).
-
Vortex and centrifuge to precipitate proteins.
-
Dilute the supernatant with water prior to injection.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) or a chiral column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Linearity and Range Assessment:
-
Prepare calibration standards in a blank matrix (e.g., surrogate plasma) ranging from 0.01 µg/mL to 10 µg/mL.
-
Analyze the standards and construct a calibration curve based on the peak area ratios.
-
Evaluate the linearity and define the analytical range.
Conclusion
The choice of the most suitable quantitative assay for this compound depends on the specific requirements of the study.
-
HPLC-UV is a cost-effective and high-throughput method suitable for applications where high sensitivity is not a primary concern.
-
GC-MS provides excellent sensitivity and selectivity but involves a more laborious sample preparation process.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the analysis of low-level analytes in complex biological matrices.
By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select and implement the most appropriate method to achieve reliable and accurate quantification of this compound.
Safety Operating Guide
Proper Disposal Procedures for (2R)-2,3-Dihydroxypropanoic Acid
This document provides detailed guidance for the safe and compliant disposal of (2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure minimal environmental impact and maintain a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not classified as a hazardous substance, prudent laboratory practices should always be followed.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[1][2]
-
Eye Protection: Use safety goggles to protect against potential splashes.[1][3] A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a higher risk of splashing.[1][4]
-
Body Protection: A standard laboratory coat is required to protect clothing and skin.[1][3][5]
-
Footwear: Closed-toe shoes must be worn to protect the feet.[3]
All disposal activities involving neutralization should be performed in a well-ventilated area, preferably within a chemical fume hood, as the process can generate heat and vapors.[1][6]
Disposal Decision Workflow
The appropriate disposal method for this compound depends on the quantity of the waste. The following workflow provides a clear decision-making process to ensure safe and compliant disposal.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Neutralization of Small Quantities
For small quantities (generally considered to be less than 1 liter), this compound can be neutralized and disposed of down the sanitary sewer. This procedure should not be used for solutions containing heavy metals or other hazardous substances.[6][7]
Materials:
-
This compound waste solution
-
Weak base (e.g., sodium bicarbonate or 5-10% sodium carbonate solution)[1]
-
Large container (e.g., a polyethylene bucket)[6]
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
Procedure:
-
Dilution: In a chemical fume hood, slowly add the acid to a large volume of cold water. A 1:10 ratio of acid to water is a common guideline.[1] Always add acid to water, never the reverse , to dissipate heat safely.[1]
-
Neutralization: While stirring the diluted acid solution, slowly add the weak base in small increments. Be aware that this reaction may generate carbon dioxide gas if using carbonates, so effervescence is expected.[1]
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue to add the base until the pH is within the acceptable range for sewer disposal (typically 5.5 to 9.5).[6]
-
Final Disposal: Once the pH is confirmed to be within the neutral range, the solution can be poured down the sanitary sewer, followed by flushing with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[7][8]
Disposal of Large Quantities
For large quantities (1 liter or more), it is recommended to contact your institution's Environmental Health & Safety (EHS) department for guidance.[7] EHS will provide instructions for collection and disposal, which may include arranging for a hazardous waste pickup. Do not attempt to neutralize large volumes of acid without specific training and equipment, as the reaction can generate significant heat.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.
-
Containment: For small spills, create a dike around the spill using an absorbent material like vermiculite or a commercial spill pillow.[9][10]
-
Neutralization: Apply a weak base, such as sodium bicarbonate, to the spilled acid, working from the outside in.[10][11]
-
Cleanup: Once the acid is neutralized (as confirmed with pH paper), the residue can be absorbed with an inert material, scooped up, and placed in a sealed container for disposal.[9]
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: All spill cleanup materials must be disposed of as hazardous waste. Contact EHS for pickup.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the safe disposal of this compound.
| Parameter | Value/Range | Notes |
| Acceptable pH for Sewer Disposal | 5.5 - 9.5 | This is a common range; however, always consult your local regulations and institutional policies.[6] |
| Acid-to-Water Dilution Ratio | 1:10 | A general guideline for the initial dilution step before neutralization. Always add acid to water.[1] |
| Post-Neutralization Flush Ratio | 20:1 (Water:Neutralized Solution) | The minimum recommended volume of water to flush down the drain after disposing of the neutralized solution.[7][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. coral.washington.edu [coral.washington.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. enhs.uark.edu [enhs.uark.edu]
Comprehensive Safety and Handling Guide for (2R)-2,3-Dihydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of (2R)-2,3-Dihydroxypropanoic acid (CAS No. 6000-40-4), also known as D-Glyceric acid.[1][2] Adherence to these protocols is critical to ensure a safe laboratory environment. While this substance is not classified as hazardous, its toxicological properties have not been thoroughly investigated, warranting careful handling.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[3] |
| Hand Protection | Chemical-resistant Gloves | Wear compatible chemical-resistant gloves to prevent skin exposure.[3] |
| Respiratory Protection | Respirator | In case of insufficient ventilation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent exposure.[3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Engineering Controls:
-
A mechanical exhaust system is required.[3]
-
Ensure the availability of a safety shower and eye wash station.[3]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid ingestion and inhalation of the substance.[3]
-
Prevent prolonged or repeated exposure.[3]
-
Wash hands thoroughly after handling.[3]
-
Remove and wash contaminated clothing before reuse.[3]
Storage Procedures:
-
Keep the container tightly closed and in an upright position to prevent leakage.[3]
-
The substance is hygroscopic; therefore, keep the container tightly closed when not in use.[3]
-
Store away from incompatible substances.[3]
Emergency First Aid Procedures
In the event of exposure, follow these first aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is irregular or has stopped, administer artificial respiration and seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[3]
-
Ingestion: If the person is conscious, wash out their mouth with water. Seek medical attention.[3]
Disposal Plan
Dispose of this compound in accordance with all applicable local, state, and federal regulations.
Waste Disposal Method:
-
Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Collect waste in closed and suitable containers for disposal.[3]
-
Do not allow the substance to enter drains or soil.[3]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
